molecular formula C65H110N10O16 B1263721 Coibamide A

Coibamide A

Cat. No.: B1263721
M. Wt: 1287.6 g/mol
InChI Key: LVHKHLZPRPTQJG-BNLDXBMISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coibamide A is a highly N-methylated, macrocyclic lariat depsipeptide of marine origin, isolated from the cyanobacterium Leptolyngbya sp., that exhibits exceptionally potent and broad-spectrum antiproliferative activity . Its unique "COMPARE-negative" profile in the NCI-60 human tumor cell line screen suggests a novel mechanism of action, distinguishing it from many known chemotherapeutic agents . Recent mechanistic studies have definitively identified Sec61α, the central subunit of the endoplasmic reticulum (ER) protein translocon, as the direct cellular target of this compound . By binding to a lumenal cavity of Sec61, this compound acts as a broad, substrate-nonselective inhibitor, effectively preventing the co-translational translocation of a wide range of secretory and membrane proteins into the ER . This primary mechanism underlies its profound cellular effects. Treatment with this compound induces an mTOR-independent accumulation of autophagosomes and can trigger distinct forms of cell death that vary by cell type, including both apoptotic and non-apoptotic, vacuolization-associated death . Furthermore, it inhibits the expression and secretion of critical cancer-related proteins such as Vascular Endothelial Growth Factor A (VEGFA) and potently downregulates Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) expression . Promisingly, this compound has demonstrated significant in vivo efficacy, suppressing tumor growth in mouse xenograft models of glioblastoma . This combination of a unique, well-defined molecular target and potent antitumor activity makes this compound a highly valuable chemical probe for researching protein translocation, secretory pathway biology, and novel cancer therapeutic strategies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C65H110N10O16

Molecular Weight

1287.6 g/mol

IUPAC Name

[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,15S,18S,21S,22R)-15-[(2S)-butan-2-yl]-18-(methoxymethyl)-6-[(4-methoxyphenyl)methyl]-3,4,10,12,16,19,22-heptamethyl-9-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-methoxy-1-oxopropan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl] (2S)-2-(dimethylamino)-3-methylbutanoate

InChI

InChI=1S/C65H110N10O16/c1-26-40(10)52-56(77)66-41(11)57(78)70(17)47(31-36(2)3)55(76)67-46(33-44-27-29-45(89-25)30-28-44)58(79)69(16)42(12)64(85)90-43(13)53(62(83)72(19)50(35-88-24)61(82)74(52)21)75(22)59(80)48(32-37(4)5)71(18)60(81)49(34-87-23)73(20)63(84)54(39(8)9)91-65(86)51(38(6)7)68(14)15/h27-30,36-43,46-54H,26,31-35H2,1-25H3,(H,66,77)(H,67,76)/t40-,41-,42-,43+,46-,47-,48-,49-,50-,51-,52-,53-,54-/m0/s1

InChI Key

LVHKHLZPRPTQJG-BNLDXBMISA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N([C@H](C(=O)N1C)COC)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](COC)N(C)C(=O)[C@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)OC)CC(C)C)C)C

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(C(=O)N(C(C(=O)N1C)COC)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(COC)N(C)C(=O)C(C(C)C)OC(=O)C(C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)OC)CC(C)C)C)C

Synonyms

coibamide A

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Coibamide A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coibamide A, a potent antiproliferative cyclic depsipeptide, was first isolated from a marine cyanobacterium of the genus Leptolyngbya.[1] This discovery in the Coiba National Park, Panama, has unveiled a promising natural product with a unique mechanism of action, targeting the Sec61 protein translocon.[2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols and quantitative data for researchers in natural products chemistry, oncology, and drug development.

Discovery and Biological Activity

This compound was identified through a bioassay-guided fractionation of an organic extract of the marine cyanobacterium Leptolyngbya sp.[1] The initial extract exhibited cytotoxicity against NCI-H460 human lung tumor cells. Further screening in the National Cancer Institute's 60 cancer cell line panel (NCI-60) revealed a unique selectivity profile and potent antiproliferative activity against a range of cancer cell lines, particularly those of breast, CNS, colon, and ovarian origin.[1] The compound was found to be COMPARE negative, suggesting a novel mechanism of action.[1] Subsequent studies identified the Sec61 protein translocon as the direct cellular target of this compound, inhibiting the biogenesis of secretory and membrane proteins.[2]

Quantitative Biological Activity Data

The antiproliferative activity of this compound against various cancer cell lines is summarized in the table below. The data is presented as GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration) values.

Cell LineTissue of OriginLog GI₅₀ (M)Log TGI (M)Log LC₅₀ (M)
MDA-MB-231Breast-8.55--
LOX IMVIMelanoma-8.13--
HL-60(TB)Leukemia-8.13--
SNB-75CNS-8.12--
Mean -8.04 -5.85 -5.11

Table 1: In vitro anticancer activity of this compound in the NCI-60 cell line panel.[1]

Isolation and Purification

The isolation of this compound from the crude cyanobacterial extract involved a multi-step chromatographic process.

Experimental Protocol: Isolation and Purification
  • Extraction: The dried biomass of Leptolyngbya sp. is exhaustively extracted with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH). The resulting crude extract is concentrated under reduced pressure.

  • Bioassay-Guided Fractionation (VLC):

    • The crude extract is subjected to normal-phase vacuum liquid chromatography (NP-VLC) on a silica gel column.

    • A stepped gradient of hexanes, ethyl acetate (EtOAc), and methanol (MeOH) is used for elution. The cytotoxic fraction, active against NCI-H460 cells, typically elutes with 100% EtOAc.[1]

  • Solid-Phase Extraction (SPE):

    • The active VLC fraction is further purified by reversed-phase solid-phase extraction (RP-SPE) using a C18 cartridge.

    • The cartridge is conditioned with MeOH and then with water. The sample is loaded and eluted with a stepwise gradient of increasing acetonitrile in water.

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Column: A C18 stationary phase (e.g., 250 x 10 mm, 5 µm) is used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water, often containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent, is employed. For this compound, isocratic elution has been reported to yield the pure compound.[1]

    • Detection: UV detection at 210 nm and 280 nm is used to monitor the elution of the peptide.

    • The fraction corresponding to the this compound peak is collected and concentrated to yield a colorless oil.[1]

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Cyanobacteria Cyanobacterial Biomass CrudeExtract Crude Organic Extract Cyanobacteria->CrudeExtract CH2Cl2:MeOH (2:1) VLC Normal-Phase VLC (Silica Gel) CrudeExtract->VLC Stepped Gradient: Hexanes -> EtOAc -> MeOH ActiveFraction Active Fraction (100% EtOAc) VLC->ActiveFraction SPE Reversed-Phase SPE (C18) ActiveFraction->SPE Stepwise Gradient: Acetonitrile/Water HPLC Reversed-Phase HPLC (C18) SPE->HPLC Isocratic Elution: Acetonitrile/Water/TFA PureCoibamideA Pure this compound HPLC->PureCoibamideA

Figure 1: Workflow for the isolation and purification of this compound.

Structure Elucidation

The planar structure and stereochemistry of this compound were determined using a combination of spectroscopic and chemical methods.

Experimental Protocol: Structure Elucidation
  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) using techniques like Fourier Transform Mass Spectrometry (FT-MS) is employed to determine the elemental composition.[1]

    • Tandem mass spectrometry (MS/MS) experiments are conducted to obtain fragmentation patterns, which aid in sequencing the peptide backbone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A suite of 1D and 2D NMR experiments are performed in a suitable deuterated solvent (e.g., CDCl₃).

    • 1D NMR: ¹H and ¹³C spectra provide initial information on the types of protons and carbons present.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within amino acid residues.

      • TOCSY (Total Correlation Spectroscopy): Reveals the complete spin systems of individual amino acid residues.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for establishing the connectivity between amino acid residues.[1]

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximities of protons, which is used to determine the three-dimensional conformation.

  • Determination of Absolute Configuration (Marfey's Method):

    • Acid Hydrolysis: this compound is hydrolyzed in 6 M HCl at approximately 110°C for 24 hours to break the amide and ester bonds, yielding the constituent amino and hydroxy acids.[3]

    • Derivatization: The hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This chiral reagent forms diastereomeric derivatives with the amino acids.[3][4]

    • Chiral HPLC Analysis: The resulting diastereomers are separated by RP-HPLC using a C18 column and a gradient elution of acetonitrile in an aqueous buffer (e.g., triethylammonium phosphate). The retention times of the derivatives from the natural product are compared with those of authentic D- and L-amino acid standards derivatized with FDAA to determine the absolute stereochemistry of each amino acid.

G cluster_structure Structure Elucidation CoibamideA Pure this compound MS Mass Spectrometry (FT-MS, MS/MS) CoibamideA->MS NMR NMR Spectroscopy (COSY, TOCSY, HSQC, HMBC, NOESY) CoibamideA->NMR Marfey Marfey's Method CoibamideA->Marfey PlanarStructure PlanarStructure MS->PlanarStructure Elemental Composition, Fragmentation NMR->PlanarStructure Connectivity, 3D Conformation AbsoluteConfig AbsoluteConfig Marfey->AbsoluteConfig Stereochemistry of Amino Acids FinalStructure Complete Structure of this compound PlanarStructure->FinalStructure AbsoluteConfig->FinalStructure

Figure 2: Logical workflow for the structure elucidation of this compound.

Target Identification

The cellular target of this compound was identified using a photoaffinity labeling approach.

Experimental Protocol: Target Identification using Photoaffinity Labeling
  • Synthesis of a Photoaffinity Probe:

    • A photoaffinity probe of this compound is synthesized. This probe is a modified version of the natural product that incorporates two key features:

      • A photoreactive group (e.g., a diazirine) that, upon exposure to UV light, forms a highly reactive carbene that covalently crosslinks to nearby proteins.

      • A reporter tag (e.g., an alkyne) that allows for the subsequent attachment of a biotin or fluorescent tag via click chemistry.

  • Cell Treatment and Photocrosslinking:

    • Cancer cells (e.g., HCT116) are treated with the this compound photoaffinity probe.

    • After an incubation period to allow the probe to bind to its cellular target, the cells are irradiated with UV light (typically around 365 nm) to induce covalent crosslinking between the probe and its target protein.

  • Cell Lysis and "Click" Chemistry:

    • The cells are lysed to release the proteins.

    • The alkyne-containing probe, now covalently attached to its target protein, is reacted with an azide-functionalized biotin tag via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

  • Affinity Purification and Identification:

    • The biotinylated protein-probe complexes are captured and purified from the cell lysate using streptavidin-coated beads.

    • Non-specifically bound proteins are washed away.

    • The captured proteins are eluted from the beads.

  • Protein Identification by Mass Spectrometry:

    • The eluted proteins are separated by SDS-PAGE.

    • The protein bands of interest are excised from the gel and subjected to in-gel digestion (e.g., with trypsin).

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The MS/MS data is used to search protein databases to identify the protein that was crosslinked to the this compound probe, which was determined to be the Sec61α subunit of the Sec61 translocon.[5]

G cluster_pathway Sec61-Mediated Protein Translocation Ribosome Ribosome NascentPeptide Nascent Polypeptide with Signal Sequence Ribosome->NascentPeptide Translation mRNA mRNA mRNA->Ribosome SRP Signal Recognition Particle (SRP) NascentPeptide->SRP binds Sec61 Sec61 Translocon (in ER Membrane) NascentPeptide->Sec61 translocation SRP->Sec61 docks ER_Lumen ER Lumen Sec61->ER_Lumen CoibamideA This compound CoibamideA->Sec61 inhibits

Figure 3: Signaling pathway showing the inhibition of Sec61 by this compound.

Conclusion

This compound represents a significant discovery in marine natural products chemistry with considerable potential for development as an anticancer agent. Its unique structure and potent, selective bioactivity, coupled with its novel mechanism of action targeting the Sec61 translocon, make it a compelling lead for further investigation. The detailed methodologies provided in this guide offer a framework for researchers to further explore this compound and other related natural products. The challenges in its supply, due to the difficulty in culturing the producing cyanobacterium, have been addressed through total synthesis, which also enabled the definitive assignment of its stereochemistry and the development of probes to elucidate its molecular target.[1] Continued research into the structure-activity relationships and optimization of its pharmacological properties will be crucial for its journey towards clinical application.

References

Coibamide A: A Technical Guide to a Novel Anticancer Depsipeptide from Leptolyngbya sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coibamide A, a cyclic depsipeptide isolated from the marine cyanobacterium Leptolyngbya sp., has emerged as a promising lead compound in cancer drug discovery due to its potent antiproliferative activity and novel mechanism of action. This technical guide provides a comprehensive overview of this compound, detailing its discovery, chemical properties, and multifaceted biological activities against various cancer models. It summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its complex mechanisms of action through signaling pathway diagrams. This document serves as a vital resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Introduction

Marine cyanobacteria are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, this compound, isolated from a Leptolyngbya sp. collected in Coiba National Park, Panama, stands out for its potent cytotoxic and antiproliferative properties against a broad range of cancer cell lines[1][2]. This highly N-methylated cyclic depsipeptide exhibits a unique selectivity profile in the National Cancer Institute's 60 cancer cell line (NCI-60) panel, suggesting a novel mechanism of action distinct from known anticancer agents[1]. Subsequent research has revealed that this compound exerts its effects through a multi-pronged approach, including the inhibition of protein translocation at the endoplasmic reticulum, induction of mTOR-independent autophagy, and suppression of angiogenesis[3][4][5].

Discovery and Physicochemical Properties

This compound was first isolated through bioassay-guided fractionation of a crude organic extract of Leptolyngbya sp.[1]. The planar structure was elucidated using a combination of NMR spectroscopy and mass spectrometry, with its absolute configuration determined by chemical degradation followed by chiral HPLC and GC-MS analyses[1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆₅H₁₁₀N₁₀O₁₆[1]
Molar Mass1287.649 g/mol [6]
AppearanceColorless oil[1]
Optical Rotation ([α]D)-54.1[1]
Key Structural FeaturesCyclic depsipeptide, highly N- and O-methylated, contains non-proteinogenic amino acids[1][7]

Biological Activity and Mechanism of Action

This compound demonstrates potent antiproliferative and cytotoxic effects across a wide range of cancer cell lines. Its unique mechanism of action contributes to its efficacy in treatment-resistant cancers like glioblastoma and triple-negative breast cancer[3].

Cytotoxicity and Antiproliferative Activity

This compound exhibits sub-nanomolar to nanomolar potency against various cancer cell lines. A summary of its activity from the NCI-60 screen and other studies is presented below.

Table 2: In Vitro Antiproliferative and Cytotoxic Activity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeAssayPotency (GI₅₀/IC₅₀/EC₅₀/LC₅₀)Reference
NCI-60 Panel [1]
MDA-MB-231BreastGI₅₀2.8 nM[1]
LOX IMVIMelanomaGI₅₀7.4 nM[1]
HL-60(TB)LeukemiaGI₅₀7.4 nM[1]
SNB-75CNSGI₅₀7.6 nM[1]
NCI-H460LungLC₅₀< 23 nM[1]
Glioblastoma
U87-MGGlioblastomaEC₅₀28.8 nM[8]
SF-295GlioblastomaEC₅₀96.2 nM[8]
Breast Cancer
MDA-MB-468Triple-Negative BreastGI₅₀0.4 nM[8]
MDA-MB-436Triple-Negative BreastGI₅₀~5 nM[8]
HS-578TTriple-Negative BreastGI₅₀~10 nM[8]
BT-474HER2-positive BreastGI₅₀~10 nM[8]

GI₅₀: 50% growth inhibition; IC₅₀: 50% inhibitory concentration; EC₅₀: 50% effective concentration; LC₅₀: 50% lethal concentration.

Mechanism of Action

The anticancer activity of this compound is attributed to several interconnected mechanisms:

  • Sec61 Translocon Inhibition: this compound directly targets the Sec61α subunit of the Sec61 protein translocon, a critical channel for protein entry into the endoplasmic reticulum. This binding event non-selectively inhibits the biogenesis of a wide range of secretory and membrane proteins, ultimately leading to cell death[3][5][7][9].

  • Induction of mTOR-Independent Autophagy: this compound triggers the accumulation of autophagosomes in cancer cells through a mechanism that is independent of the mammalian target of rapamycin (mTOR) signaling pathway[10][11][12]. This is significant as mTOR is a central regulator of cell growth and is often dysregulated in cancer.

  • Anti-angiogenic Effects: this compound inhibits the secretion of Vascular Endothelial Growth Factor A (VEGFA) and selectively decreases the expression of its receptor, VEGFR2, in endothelial cells. This disrupts tumor angiogenesis, a critical process for tumor growth and metastasis[4].

  • Cell Cycle Arrest and Apoptosis: this compound induces a G1 phase cell cycle arrest in cancer cells[1][4]. It can also trigger apoptosis through caspase-dependent pathways in certain cell types[3][10].

In Vivo Efficacy

In preclinical studies, this compound has demonstrated significant antitumor activity in vivo. In a nude mouse xenograft model of glioblastoma using U87-MG cells, administration of this compound at 0.3 mg/kg resulted in the suppression of tumor growth for up to 28 days[4]. However, observations of weight loss in treated animals suggest that further optimization of the therapeutic window through medicinal chemistry or targeted delivery approaches will be necessary[4].

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of this compound.

Bioassay-Guided Isolation of this compound
  • Extraction: The freeze-dried biomass of Leptolyngbya sp. is extracted with a 2:1 mixture of CH₂Cl₂:MeOH.

  • Fractionation: The crude extract is subjected to bioassay-guided fractionation using normal-phase vacuum liquid chromatography (VLC) with a stepped gradient of hexanes, EtOAc, and MeOH[1].

  • Purification: The active fraction is further purified by reversed-phase solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) to yield pure this compound[1].

cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Leptolyngbya sp. Biomass Leptolyngbya sp. Biomass Crude Organic Extract Crude Organic Extract Leptolyngbya sp. Biomass->Crude Organic Extract CH2Cl2:MeOH (2:1) VLC Normal-Phase VLC Crude Organic Extract->VLC Hexanes -> EtOAc -> MeOH Active Fraction (EtOAc) Active Fraction (EtOAc) VLC->Active Fraction (EtOAc) SPE Reversed-Phase SPE Active Fraction (EtOAc)->SPE HPLC Reversed-Phase HPLC SPE->HPLC Pure this compound Pure this compound HPLC->Pure this compound

Caption: Bioassay-guided isolation workflow for this compound.

Cell Viability and Cytotoxicity Assays
  • MTT/MTS Assay:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 72 hours).

    • Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength to determine cell viability.

  • Alamar Blue Assay:

    • Follow steps 1 and 2 from the MTT/MTS assay.

    • Add Alamar Blue reagent to each well and incubate.

    • Measure fluorescence to quantify cell viability[5].

  • Lactate Dehydrogenase (LDH) Release Assay:

    • Seed and treat cells as described above.

    • Collect the culture medium.

    • Measure the LDH activity in the medium using a commercially available kit to determine membrane damage and cytotoxicity[13].

Apoptosis and Autophagy Assays
  • Caspase Activity Assay:

    • Treat cells with this compound.

    • Lyse the cells and measure the activity of caspases (e.g., caspase-3/7) using a fluorogenic or colorimetric substrate[10].

  • Western Blotting for Apoptosis and Autophagy Markers:

    • Treat cells and prepare cell lysates.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against key proteins such as PARP, cleaved caspase-3, and LC3B.

    • Use appropriate secondary antibodies and a detection system to visualize the protein bands. An increase in cleaved PARP and cleaved caspase-3 indicates apoptosis, while an increase in the lipidated form of LC3 (LC3-II) suggests autophagosome formation[10][12].

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., U87-MG glioblastoma cells) into the flank of immunocompromised mice (e.g., nude mice)[4].

  • Tumor Growth and Treatment: Allow tumors to reach a palpable size. Randomize mice into treatment and control groups. Administer this compound (e.g., 0.3 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) on a defined schedule[4].

  • Monitoring: Monitor tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Signaling Pathways

Inhibition of Protein Translocation via Sec61

Ribosome Ribosome Nascent Polypeptide Nascent Polypeptide Ribosome->Nascent Polypeptide Sec61 Translocon Sec61 Translocon Nascent Polypeptide->Sec61 Translocon ER Lumen ER Lumen Sec61 Translocon->ER Lumen Protein Translocation Protein Translocation Blocked Protein Translocation Blocked Sec61 Translocon->Protein Translocation Blocked This compound This compound This compound->Sec61 Translocon

Caption: this compound inhibits protein translocation by targeting the Sec61 translocon.

Induction of mTOR-Independent Autophagy

This compound This compound Unknown Mediator Unknown Mediator This compound->Unknown Mediator mTORC1 mTORC1 This compound->mTORC1 Does not inhibit Autophagosome Formation Autophagosome Formation Unknown Mediator->Autophagosome Formation Induces LC3-I LC3-I LC3-II LC3-II LC3-I->LC3-II Lipidation LC3-II->Autophagosome Formation Incorporation Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition

Caption: this compound induces autophagy independently of mTORC1 signaling.

Anti-Angiogenic Signaling

This compound This compound Tumor Cell Tumor Cell This compound->Tumor Cell Endothelial Cell Endothelial Cell This compound->Endothelial Cell VEGFA Secretion VEGFA Secretion Tumor Cell->VEGFA Secretion Inhibits VEGFR2 Expression VEGFR2 Expression Endothelial Cell->VEGFR2 Expression Decreases Angiogenesis Angiogenesis VEGFA Secretion->Angiogenesis VEGFR2 Expression->Angiogenesis

Caption: this compound exerts anti-angiogenic effects by targeting VEGFA and VEGFR2.

Conclusion and Future Directions

This compound is a potent marine natural product with a novel and multifaceted mechanism of action that makes it a highly attractive candidate for anticancer drug development. Its ability to target the Sec61 translocon, induce mTOR-independent autophagy, and inhibit angiogenesis provides multiple avenues for therapeutic intervention. While in vivo studies have shown promising efficacy, further research is needed to optimize its therapeutic index and explore its potential in combination therapies. The detailed information provided in this technical guide serves as a foundation for future investigations into this remarkable molecule and its journey from a marine cyanobacterium to a potential clinical therapeutic.

References

Coibamide A: A Technical Guide to its Mechanism of Action as a Sec61 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coibamide A (CbA) is a potent, N-methyl-stabilized lariat depsipeptide of marine cyanobacterial origin that has demonstrated significant antiproliferative activity against a range of human cancer cell lines.[1][2][3][4][5][6] Its unique cytotoxic profile suggested a novel mechanism of action, which has since been identified as the direct inhibition of the Sec61 protein translocon.[1][2][3][4][5] This technical guide provides an in-depth overview of the molecular mechanism of this compound, detailing its interaction with the Sec61 channel, summarizing key quantitative data, outlining experimental protocols used in its characterization, and visualizing its mode of action and downstream cellular consequences.

Introduction to this compound and the Sec61 Translocon

The Sec61 translocon is the primary channel for protein translocation into the endoplasmic reticulum (ER) in eukaryotic cells.[1][2] It facilitates the biogenesis of the vast majority of secreted and integral membrane proteins.[1][2] Given that rapidly proliferating cancer cells have a heightened dependency on protein synthesis and proteostatic pathways, the Sec61 translocon has emerged as a promising therapeutic target.[1][2]

This compound is a natural product isolated from a Leptolyngbya species of marine cyanobacteria.[6] It exhibits potent cytotoxic and anti-angiogenic properties, inhibiting the expression of critical factors like VEGFA and its receptor VEGFR2.[7] Extensive research has unequivocally identified the alpha subunit of the Sec61 channel (Sec61α) as the direct cellular target of this compound.[1][2][3][4][5]

Mechanism of Action: Sec61 Inhibition

This compound functions as a broad substrate-nonselective inhibitor of co-translational protein translocation.[1][2] By binding directly to Sec61α, it effectively blocks the import of a wide array of nascent secretory and membrane proteins into the ER lumen, leading to potent cytotoxicity in specific cancer cell lines.[1][2][3][4][5]

Binding Site and Mode of Inhibition

This compound targets a lumenal cavity of the Sec61α subunit, a region near the channel's "plug" domain which is thought to gate the translocon.[1][2][3] This binding site is partially shared with other known Sec61 inhibitors, such as apratoxin A and mycolactone.[1][2][3][5] However, the precise binding mode of this compound is distinct. This is evidenced by chemogenetic screens which identified specific point mutations in the SEC61A1 gene that confer resistance.

  • CbA-Resistant Mutation: The S71P mutation in Sec61α confers resistance to this compound, confirming the susceptibility of the Sec61 plug region to channel inhibition.[1][2][3][4]

  • Distinct Interaction Profile: Notably, the Sec61α R66I mutant, which grants strong resistance to other known Sec61 inhibitors, remains sensitive to this compound.[1][2][3][4][5][8] This key finding demonstrates that this compound interacts with Sec61 through a unique set of molecular contacts compared to other inhibitors that bind in the same general vicinity.[1][2][3]

The inhibition of protein translocation by this compound is reversible.[1] Nascent proteins that fail to enter the ER due to the Sec61 blockade are subsequently targeted for degradation in the cytosol by the ubiquitin-proteasome system.[1][2]

cluster_0 Cytosol cluster_1 ER Membrane cluster_2 ER Lumen Ribosome Ribosome-Nascent Chain Complex Proteasome Proteasome Ribosome->Proteasome Nascent chain degradation Sec61 Sec61 Translocon (Sec61α subunit) Ribosome->Sec61 Co-translational Translocation Ub Ubiquitin Ub->Ribosome Ubiquitination Sec61->Ribosome Translocation Blocked Protein Translocated Protein Sec61->Protein Successful Import (No Inhibitor) CbA This compound CbA->Sec61 Binds to Sec61α

Caption: Mechanism of this compound-mediated Sec61 inhibition.
Downstream Cellular Consequences

Inhibition of Sec61 function by this compound has profound effects on cellular proteostasis, leading to ER stress and activation of the Unfolded Protein Response (UPR).[9] The UPR is a signaling network that cells use to cope with an accumulation of unfolded or misfolded proteins in the ER.[10] By blocking the entry of new proteins, this compound disrupts ER homeostasis, which can ultimately trigger apoptotic cell death in cancer cells that are highly dependent on a functional secretory pathway.[9] Studies on glioblastoma cells show that this compound treatment leads to a significant reduction in the secretome, with about 75% of quantifiable secreted proteins being suppressed.[11]

CbA This compound Sec61 Sec61 Translocon CbA->Sec61 Inhibits Block Blockage of Protein Translocation Sec61->Block Accumulation Accumulation of Untranslocated Nascent Polypeptides Block->Accumulation ER_Stress ER Stress Accumulation->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress

Caption: Downstream cellular effects of Sec61 inhibition by this compound.

Quantitative Data

The biological activity of this compound has been quantified across various assays, demonstrating its high potency.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeGI₅₀ (nM)Reference
MDA-MB-231Breast2.8[6]
LOX IMVIMelanoma7.4[6]
HL-60(TB)Leukemia7.4[6]
SNB-75CNS7.6[6]
U87-MGGlioblastoma~5-20[7][12]
SF-295Glioblastoma~5-20[12]

GI₅₀: The concentration required to inhibit cell growth by 50%.

Table 2: Biochemical and Cellular Target Engagement
AssayParameterValueCell/SystemReference
Cellular Thermal Shift Assay (CETSA)Half-maximal stabilization of Sec61α~0.2 nMU87-MG cells[2]
Metabolic LabelingFull inhibition of glycosylated/secreted proteins100 nMHCT116 cells[1]
Secretome AnalysisConcentration used for significant suppression5 nMU87-MG cells[11]

Key Experimental Protocols

The elucidation of this compound's mechanism of action relied on several key experimental approaches.

Target Identification via Photoaffinity Labeling

To identify the direct binding partner of this compound, an isosteric photoaffinity probe (photo-CbA) was synthesized. This probe incorporates a photoreactive group and a clickable alkyne handle for subsequent detection.[1][2][3]

  • Protocol:

    • Incubation: Sheep rough microsomes (SRMs), containing the Sec61 complex, are incubated first with any competing inhibitors, followed by the addition of photo-CbA (e.g., 100 nM).[3]

    • Photo-Cross-linking: The mixture is irradiated with UV light to covalently link the photo-CbA to its binding partner(s).[3]

    • Click Chemistry: A reporter tag (e.g., a fluorescent dye or biotin) is attached to the cross-linked complex via a copper-catalyzed azide-alkyne cycloaddition (click chemistry).

    • Analysis: The labeled proteins are separated by SDS-PAGE and visualized by in-gel fluorescence or western blotting, identifying Sec61α as the primary target.[1]

start Synthesize Photo-CbA (with photoreactive group & alkyne) step1 Incubate Photo-CbA with cell lysate or microsomes start->step1 step2 UV Irradiation (Covalent Cross-linking) step1->step2 step3 Click Chemistry Reaction (Add fluorescent/biotin azide tag) step2->step3 step4 SDS-PAGE Separation step3->step4 end Visualize Labeled Proteins (Identify Sec61α) step4->end

Caption: Workflow for target identification using a photoaffinity probe.
In Vitro Translation and Translocation Assay

This cell-free assay directly tests the ability of this compound to inhibit the import of proteins into the ER.[1]

  • Protocol:

    • System Setup: A reconstituted mammalian translation system (e.g., rabbit reticulocyte lysate) is supplemented with isolated sheep rough microsomes (SRMs), which contain functional Sec61 translocons.

    • Reaction: mRNA encoding a specific Sec61 substrate protein (e.g., yeast α-factor, preprolactin) is translated in the system in the presence of ³⁵S-methionine for radiolabeling, with or without this compound.[1]

    • Translocation Assessment:

      • Glycosylation: For glycosylated substrates, successful translocation into the SRM lumen results in a size shift on an SDS-PAGE gel due to the addition of a glycan. This can be confirmed by treatment with Endoglycosidase H (EndoH), which removes the glycan and reverses the shift.[1]

      • Protease Protection: For all substrates, successful translocation protects the nascent chain from digestion by an externally added protease, like Proteinase K (PK). The protein remains intact only if it has been fully imported into the SRM.[1]

    • Analysis: Samples are analyzed by SDS-PAGE and autoradiography. Inhibition of translocation is observed as a lack of glycosylation or a lack of protease protection in the presence of this compound.[1]

cluster_control Control (No CbA) cluster_cba Treatment (+ CbA) Control_Mix Translation Mix + mRNA + ³⁵S-Met + SRMs Control_Result Protein is Translocated (Glycosylated / Protease Protected) Control_Mix->Control_Result Analysis Analysis by SDS-PAGE & Autoradiography Control_Result->Analysis CbA_Mix Translation Mix + mRNA + ³⁵S-Met + SRMs + this compound CbA_Result Translocation Blocked (Not Glycosylated / Degraded by Protease) CbA_Mix->CbA_Result CbA_Result->Analysis

Caption: Workflow for the in vitro translation/translocation assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct target engagement in intact cells. The binding of a ligand (this compound) typically stabilizes its target protein (Sec61α), making it more resistant to thermal denaturation.[2]

  • Protocol:

    • Treatment: Intact cells (e.g., U87-MG glioblastoma) are treated with this compound or a vehicle control.[2]

    • Heating: The cells are heated to a range of temperatures.[2]

    • Lysis and Fractionation: Cells are lysed, and soluble protein fractions are separated from aggregated, denatured proteins by centrifugation.

    • Detection: The amount of soluble Sec61α remaining at each temperature is quantified by western blot.

    • Analysis: A shift in the melting curve to higher temperatures in the presence of this compound indicates direct binding and stabilization of Sec61α. Isothermal dose-response experiments can be performed at a fixed temperature to determine the concentration needed for half-maximal stabilization.[2]

Conclusion

This compound is a potent and specific inhibitor of the Sec61 translocon, representing a valuable chemical probe for studying the secretory pathway and a promising scaffold for the development of novel anticancer therapeutics. Its mechanism of action—the direct, non-selective blockade of co-translational protein translocation—triggers significant ER stress and proteotoxicity, to which cancer cells are often particularly vulnerable. The unique binding mode of this compound, distinct from other known Sec61 inhibitors, offers potential avenues for developing new agents with improved selectivity and pharmacological properties. Further structural studies, such as cryo-EM analysis of the this compound-Sec61 complex, will be invaluable for elucidating the precise molecular interactions and guiding future drug design efforts.

References

The Biological Activity of Coibamide A in Cancer Cells: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coibamide A, a potent N-methyl-stabilized depsipeptide isolated from marine cyanobacteria, has emerged as a promising anticancer agent due to its profound cytotoxicity against a broad spectrum of cancer cell lines.[1][2] Its primary mechanism of action involves the direct inhibition of the Sec61 protein translocon, leading to a blockade of protein synthesis and translocation into the endoplasmic reticulum (ER).[3][4][5] This disruption triggers severe ER stress and activates the Unfolded Protein Response (UPR), which, when prolonged, culminates in apoptotic cell death.[6][7][8] This whitepaper provides a comprehensive technical overview of the biological activity of this compound, summarizing quantitative data, detailing key experimental protocols, and visualizing its molecular interactions and experimental workflows.

Mechanism of Action

This compound exerts its potent antiproliferative effects by targeting a fundamental process in cellular biology: protein synthesis and translocation.

1.1. Inhibition of the Sec61 Translocon The primary molecular target of this compound is the Sec61α subunit of the Sec61 protein translocon complex.[3][4][5] The Sec61 translocon is a critical channel in the ER membrane responsible for co-translationally importing nascent secretory and membrane proteins into the ER lumen. By binding to a lumenal cavity of Sec61α, this compound acts as a non-selective inhibitor, broadly preventing the biogenesis of a wide range of proteins essential for cancer cell survival, signaling, and proliferation.[3][9]

1.2. Induction of the Unfolded Protein Response (UPR) and Apoptosis The blockade of protein translocation by this compound leads to an accumulation of misfolded and unfolded proteins within the ER, a condition known as ER stress.[10] This activates the Unfolded Protein Response (UPR), a cellular signaling network designed to restore ER homeostasis.[7][11] However, under the severe and persistent ER stress induced by this compound, the pro-survival UPR signaling switches to a pro-apoptotic program.[7][8] This switch is a key determinant of this compound's cytotoxicity, leading to the programmed cell death of cancer cells.[11] Studies have shown that this compound can induce apoptosis through caspase-3 activation in certain cell types.[1][12]

Quantitative Data: In Vitro Cytotoxicity

This compound demonstrates potent cytotoxicity across a diverse panel of human cancer cell lines, often with IC50 (half maximal inhibitory concentration) values in the nanomolar range.[13] The data below, compiled from National Cancer Institute (NCI) testing and other studies, highlights its efficacy.

Cell LineCancer TypeGI50 (nM)Reference
MDA-MB-231Breast Cancer2.8[14]
LOX IMVIMelanoma7.4[14]
HL-60(TB)Leukemia7.4[14]
SNB-75CNS Cancer7.6[14]
U87-MGGlioblastoma28.8 (EC50)[2]
SF-295Glioblastoma96.2 (EC50)[2]

Table 1: Potency of this compound against various human cancer cell lines. GI50 refers to the concentration for 50% growth inhibition.

Key Experimental Protocols

The characterization of this compound's biological activity relies on standardized in vitro assays.

3.1. Cell Viability and Cytotoxicity (MTT Assay) This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[15][16] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17]

Protocol Outline:

  • Cell Seeding: Plate cells in 96-well plates (5,000-10,000 cells/well) and allow them to adhere overnight.[18]

  • Compound Treatment: Expose cells to a serial dilution of this compound for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[15][18]

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18][19]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate spectrophotometer, typically at a wavelength of 570-590 nm.[15][17]

  • Analysis: Calculate cell viability as a percentage relative to vehicle-treated control cells and determine the IC50/EC50 value from the dose-response curve.

3.2. Apoptosis Detection (Annexin V/Propidium Iodide Assay) This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]

Protocol Outline:

  • Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).[20]

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI).[22][23]

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[22][23]

  • Flow Cytometry Analysis: Analyze the stained cells promptly.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine exposure on the outer membrane).[21][24]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).[20]

Visualizations: Pathways and Workflows

4.1. Signaling Pathway of this compound

CoibamideA_Pathway cluster_cell Cancer Cell CoibamideA This compound Sec61 Sec61 Translocon CoibamideA->Sec61 Inhibits Protein_Biogenesis Protein Translocation (Secretory & Membrane) Sec61->Protein_Biogenesis Blocks ER_Stress ER Stress Protein_Biogenesis->ER_Stress Leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Prolonged UPR Triggers

Caption: Core mechanism of this compound, from Sec61 inhibition to apoptosis.

4.2. Experimental Workflow for Apoptosis Detection

Apoptosis_Workflow A 1. Treat Cells with this compound B 2. Harvest Adherent & Floating Cells A->B C 3. Wash with Cold PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V & Propidium Iodide D->E F 6. Incubate 15 min in Dark E->F G 7. Analyze via Flow Cytometry F->G

Caption: Workflow for the Annexin V / Propidium Iodide apoptosis assay.

4.3. Logical Relationship: From Target to Outcome

Logical_Flow Target Molecular Target Sec61 Translocon Mechanism Primary Mechanism Inhibition of Protein Biogenesis Target->Mechanism Response Cellular Response ER Stress & UPR Activation Mechanism->Response Outcome Terminal Outcome Apoptotic Cell Death Response->Outcome

Caption: The logical cascade from this compound's target to its cellular effect.

References

Coibamide A: A Deep Dive into its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coibamide A, a potent cyclic depsipeptide isolated from a Panamanian marine cyanobacterium, has garnered significant attention in the scientific community for its powerful antiproliferative properties.[1] This technical guide provides an in-depth exploration of the elucidation of its complex structure and the determination of its intricate stereochemistry, crucial aspects for its potential development as a therapeutic agent. The journey to unraveling this compound's true structure highlights the indispensable role of total synthesis in confirming and, in this case, revising the proposed architecture of a complex natural product.

Unveiling the Planar Structure and Initial Stereochemical Misassignment

The initial structural elucidation of this compound was accomplished through a combination of spectroscopic techniques.[1] High-resolution mass spectrometry (HRMS) established its molecular formula as C₆₅H₁₁₀N₁₀O₁₆.[1] Extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY, HSQC, and HMBC experiments, were employed to piece together the planar structure, revealing a cyclic depsipeptide architecture composed of several N-methylated amino acid residues.[1]

However, the initial stereochemical assignments for two of the thirteen chiral centers were later proven to be incorrect.[2][3] This revision was a direct result of the exacting process of total synthesis, where the spectroscopic data of the synthesized molecule did not match that of the natural product. This discrepancy prompted a re-evaluation and ultimate correction of the stereochemistry at the D-Hiv (D-α-hydroxyisovaleryl) and D-MeAla (D-N-methylalanine) residues.[2][3]

Physicochemical and Spectroscopic Data

Below is a summary of the key physicochemical and spectroscopic data for the revised, correct structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆₅H₁₁₀N₁₀O₁₆[1]
Molecular Weight1287.81 g/mol [1]
Specific Rotation ([α]D)-54.1 (c 0.1, MeOH)[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for the Revised Structure of this compound (in CDCl₃)

ResiduePosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
D-Hiv α-HData not availableData not available
β-HData not availableData not available
γ-CH₃Data not availableData not available
N-Me-L-Leu α-HData not availableData not available
β-HData not availableData not available
γ-HData not availableData not available
δ-CH₃Data not availableData not available
N-CH₃Data not availableData not available
N,O-diMe-L-Ser α-HData not availableData not available
β-HData not availableData not available
O-CH₃Data not availableData not available
N-CH₃Data not availableData not available
N-Me-L-Leu α-HData not availableData not available
β-HData not availableData not available
γ-HData not availableData not available
δ-CH₃Data not availableData not available
N-CH₃Data not availableData not available
N-Me-L-Thr α-HData not availableData not available
β-HData not availableData not available
γ-CH₃Data not availableData not available
N-CH₃Data not availableData not available
N,O-diMe-L-Ser α-HData not availableData not available
β-HData not availableData not available
O-CH₃Data not availableData not available
N-CH₃Data not availableData not available
N-Me-L-Ile α-HData not availableData not available
β-HData not availableData not available
γ-CH₂Data not availableData not available
γ-CH₃Data not availableData not available
δ-CH₃Data not availableData not available
N-CH₃Data not availableData not available
L-Ala α-HData not availableData not available
β-CH₃Data not availableData not available
N-Me-L-Leu α-HData not availableData not available
β-HData not availableData not available
γ-HData not availableData not available
δ-CH₃Data not availableData not available
N-CH₃Data not availableData not available
O-Me-L-Tyr α-HData not availableData not available
β-HData not availableData not available
Aromatic HsData not availableData not available
O-CH₃Data not availableData not available
D-MeAla α-HData not availableData not available
β-CH₃Data not availableData not available
N-CH₃Data not availableData not available
N,N-diMe-L-Val α-HData not availableData not available
β-HData not availableData not available
γ-CH₃Data not availableData not available
N-(CH₃)₂Data not availableData not available

Experimental Protocols for Stereochemical Determination

The absolute stereochemistry of the constituent amino acids of this compound was determined by chemical degradation followed by chiral chromatographic analysis.

Acid Hydrolysis
  • Protocol: A sample of this compound (approximately 0.1-0.5 mg) is hydrolyzed in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube. After hydrolysis, the acid is removed under a stream of nitrogen or by lyophilization.

Marfey's Method for Amino Acid Analysis
  • Principle: This method involves the derivatization of the amino acid hydrolysate with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) or its D-enantiomer. The resulting diastereomers are then separated and quantified by reverse-phase HPLC. The elution order of the diastereomers allows for the determination of the original amino acid's stereochemistry.

  • Protocol:

    • The dried hydrolysate is dissolved in 100 µL of 1 M NaHCO₃.

    • A solution of L-FDAA (1% in acetone, 200 µL) is added.

    • The mixture is incubated at 40°C for 1 hour.

    • The reaction is quenched by the addition of 100 µL of 2 M HCl.

    • The sample is diluted with the mobile phase and analyzed by HPLC.

    • The retention times are compared to those of derivatized authentic D- and L-amino acid standards.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: The amino acid hydrolysate is derivatized to form volatile esters, which are then separated on a chiral GC column. The mass spectrometer is used for detection and identification.

  • Protocol:

    • The dried hydrolysate is esterified with an acidic alcohol (e.g., 2-propanol/acetyl chloride) at 100°C for 1 hour.

    • The excess reagent is evaporated, and the residue is acylated with a suitable anhydride (e.g., trifluoroacetic anhydride) at 100°C for 15 minutes.

    • The derivatized sample is injected onto a chiral GC column (e.g., Chirasil-Val).

    • The enantiomers are separated using a temperature gradient program.

    • The retention times are compared to those of derivatized authentic D- and L-amino acid standards.

The Crucial Role of Total Synthesis in Structure Revision

The initial total synthesis of the originally proposed structure of this compound yielded a molecule with NMR spectra that were inconsistent with those of the natural product.[2] This discrepancy was the definitive evidence that the initial stereochemical assignment was incorrect. Subsequent synthetic efforts focused on systematically altering the stereochemistry of the constituent amino acids. A successful total synthesis, which produced a compound with identical spectroscopic data and biological activity to natural this compound, ultimately led to the revision of the stereocenters at the D-Hiv and D-MeAla positions.[2][3]

The general strategy for the total synthesis of the revised this compound structure involves a convergent approach, combining solid-phase peptide synthesis (SPPS) for the linear precursor followed by a macrolactamization step to form the cyclic core.

Caption: A simplified workflow for the total synthesis of this compound.

Biological Target and Mechanism of Action: Inhibition of the Sec61 Translocon

This compound exerts its potent cytotoxic effects by targeting a fundamental cellular process: protein translocation into the endoplasmic reticulum (ER).[4][5] The direct molecular target of this compound has been identified as the α-subunit of the Sec61 protein translocon (Sec61α).[4][5]

The Sec61 translocon is a highly conserved protein channel responsible for the co-translational and post-translational import of nascent polypeptide chains into the ER lumen and the integration of transmembrane proteins into the ER membrane. By binding to Sec61α, this compound effectively blocks this channel, leading to the accumulation of unprocessed proteins in the cytoplasm and ultimately triggering cell death.

The identification of Sec61α as the target of this compound was achieved through a series of elegant experiments, primarily utilizing photoaffinity labeling.

Sec61_Target_Identification cluster_synthesis Probe Synthesis cluster_experiment Cellular Experiment cluster_identification Target Identification Coibamide_A This compound Photoaffinity_Probe Synthesis of Photoaffinity Probe (e.g., with benzophenone or diazirine) Coibamide_A->Photoaffinity_Probe Cell_Incubation Incubate Cells with Probe Photoaffinity_Probe->Cell_Incubation UV_Irradiation UV Irradiation to Induce Cross-linking Cell_Incubation->UV_Irradiation Cell_Lysis Cell Lysis UV_Irradiation->Cell_Lysis Protein_Separation Protein Separation (e.g., SDS-PAGE) Cell_Lysis->Protein_Separation Detection Detection of Cross-linked Complex (e.g., via a reporter tag like biotin or a fluorophore) Protein_Separation->Detection Mass_Spectrometry Mass Spectrometry Analysis of the Cross-linked Protein Detection->Mass_Spectrometry Target_ID Identification of Sec61α as the Binding Partner Mass_Spectrometry->Target_ID

Caption: Experimental workflow for the identification of Sec61α as the molecular target of this compound using photoaffinity labeling.

This targeted inhibition of a crucial cellular machine makes this compound a highly promising lead compound for the development of novel anticancer therapeutics. Further research into its structure-activity relationships and the development of synthetic analogs will be critical in harnessing its therapeutic potential.

References

Coibamide A: A Comprehensive Technical Analysis of its Antiproliferative Effects on Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat human cancers, necessitating the exploration of novel therapeutic agents with unique mechanisms of action. Coibamide A, a potent N-methyl-stabilized cyclic depsipeptide isolated from a marine cyanobacterium, has emerged as a promising candidate. This document provides an in-depth technical overview of the antiproliferative effects of this compound against glioblastoma cells. It details the compound's cytotoxic potency, summarizes its complex and cell-type specific mechanisms of action—including the induction of mTOR-independent autophagy and apoptosis, cell cycle arrest, and anti-angiogenic properties—and provides a compilation of relevant experimental protocols. Quantitative data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Quantitative Analysis of Antiproliferative and Cytotoxic Activity

This compound exhibits potent, concentration- and time-dependent cytotoxicity against multiple human glioblastoma cell lines.[1] Its efficacy is significantly greater than that of its linearized, inactive forms, highlighting the critical role of its cyclic structure for bioactivity.[2][3] The compound's antiproliferative effects are observed at nanomolar concentrations, making it a highly potent agent against GBM.

Table 1: Cytotoxicity and Growth Inhibition of this compound in Glioblastoma Cell Lines

Cell Line Assay Type Parameter Value (nM) Exposure Time Reference
U87-MG MTT Assay EC₅₀ 28.8 ± 8.4 72 hours [1]
SF-295 MTT Assay EC₅₀ 96.2 ± 23 72 hours [1]
CNS Cell Lines (Mean) NCI-60 Panel GI₅₀ 4.93 ± 6.31 Not Specified [1]
SF-268 ATP-based Viability IC₅₀ <10 72 hours [4]
U251 ATP-based Viability IC₅₀ <10 72 hours [4]

| Patient-Derived GSCs | ATP-based Viability | IC₅₀ | Subnanomolar to low micromolar | 72 hours |[4] |

Mechanism of Action

This compound's antiproliferative activity is multifaceted, stemming from its ability to induce distinct cell death pathways, inhibit angiogenesis, and arrest the cell cycle. A key feature is its unique "COMPARE-negative" profile in the National Cancer Institute's 60-cell line screen, indicating a novel mechanism of action distinct from known anticancer agents.[1][2]

Direct Target: Sec61 Translocon

Recent studies have identified the Sec61 protein translocon as the direct cellular target of this compound.[4][5] By binding to the Sec61α subunit, this compound inhibits the entry of multiple secreted and integral membrane proteins into the endoplasmic reticulum, disrupting protein biogenesis and leading to cellular stress and death.[4][5] This inhibition affects the expression of key proteins involved in cancer progression, including growth factor receptors like VEGFR2.[4][6]

Induction of mTOR-Independent Autophagy

A hallmark of this compound's action is the induction of autophagosome accumulation in glioblastoma cells.[1][7] This process is notably independent of the canonical mTOR signaling pathway, a central regulator of cell growth and autophagy.[2][8] Unlike mTOR inhibitors, this compound does not alter the phosphorylation status of key mTORC1 downstream effectors such as p70 S6K1, S6 ribosomal protein, or 4EBP-1.[2][7] While autophagy is induced, studies using autophagy-deficient (ATG5-null) cells have shown it is not required for this compound-induced cell death, suggesting it is a parallel or responsive process rather than the primary cause of cytotoxicity.[1][2]

mTOR_Independent_Autophagy cluster_mTOR Canonical mTOR Pathway (Inhibited by Rapamycin/AZD8055) cluster_CoibamideA This compound Pathway mTORC1 mTORC1 p70S6K1 p70 S6K1 mTORC1->p70S6K1 Phosphorylates ULK1 ULK1 (Ser-757) mTORC1->ULK1 Phosphorylates (Inhibitory) Autophagy Autophagosome Accumulation mTORC1->Autophagy Inhibits CoibamideA This compound UnknownTarget Unknown Upstream Target (Now known as Sec61) CoibamideA->UnknownTarget UnknownTarget->Autophagy Induces caption This compound induces autophagy independently of mTOR signaling.

Caption: this compound induces autophagy independently of mTOR signaling.

Cell-Type Specific Induction of Cell Death

This compound triggers distinct cell death modalities depending on the glioblastoma cell line.[1][2]

  • In SF-295 Cells: this compound induces classical apoptosis, characterized by the activation of effector caspases-3 and -7.[1][9] This apoptotic response can be partially attenuated by the pan-caspase inhibitor Z-VAD-FMK.[1][7]

  • In U87-MG Cells: The cell death mechanism is largely non-apoptotic and is characterized by extensive cytoplasmic vacuolization.[1][2] While some caspase-3/7 activation is observed, it is less pronounced than in SF-295 cells, and caspase inhibition does not prevent cell death, indicating the activation of an alternative, caspase-independent pathway.[1][7]

Cell_Death_Pathways cluster_SF295 SF-295 Glioblastoma Cells cluster_U87MG U87-MG Glioblastoma Cells CoibamideA This compound Caspase37_SF Caspase-3/7 Activation CoibamideA->Caspase37_SF Vacuolization Extensive Cytoplasmic Vacuolization CoibamideA->Vacuolization Apoptosis Apoptotic Cell Death Caspase37_SF->Apoptosis NonApoptotic Non-Apoptotic Cell Death Vacuolization->NonApoptotic caption Cell-type specific death pathways induced by this compound.

Caption: Cell-type specific death pathways induced by this compound.

Cell Cycle Arrest, and Inhibition of Migration and Invasion

This compound effectively halts the progression of the cell cycle in glioblastoma cells.[6] Studies have shown that both U87-MG and SF-295 cells undergo G1 cell cycle arrest following treatment.[6][10] This antiproliferative action contributes to its overall tumor growth inhibitory effects.[1] Furthermore, this compound significantly reduces the migratory and invasive capacity of U87-MG and SF-295 cells in a concentration-dependent manner, suggesting its potential to limit tumor dissemination.[6][10]

Anti-Angiogenic Effects

A critical aspect of glioblastoma progression is its extensive vascularization, driven by factors like Vascular Endothelial Growth Factor A (VEGFA). This compound demonstrates potent anti-angiogenic properties by inhibiting the secretion of VEGFA from U87-MG cells and selectively decreasing the expression of its receptor, VEGFR2, in endothelial cells.[6][11] This dual action disrupts the critical signaling axis required for tumor angiogenesis.

Experimental Protocols

The following section details the methodologies employed in key experiments to elucidate the effects of this compound on glioblastoma.

Cell Culture and Reagents
  • Cell Lines: Human glioblastoma cell lines U87-MG and SF-295 are commonly used.[1] They are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured in a humidified atmosphere at 37°C with 5% CO₂.

  • This compound Preparation: Purified this compound is dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 2-2.3 mM), which is then aliquoted and stored at -20°C.[1] Final dilutions are made in culture medium immediately before use, with the final DMSO concentration typically kept below 0.1%.

Cytotoxicity and Viability Assays
  • MTT Assay:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of this compound (e.g., 2.3 to 230 nM) or vehicle control (DMSO).[1]

    • After a 72-hour incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours at 37°C.

    • The medium is removed, and the formazan crystals are dissolved in DMSO.

    • Absorbance is measured at 570 nm using a microplate reader. Viability is expressed as a percentage relative to vehicle-treated control cells.[9]

  • LDH Release Assay:

    • Cells are treated with this compound as described above.

    • At the end of the treatment period, the culture medium is collected.

    • The remaining adherent cells are lysed to determine total lactate dehydrogenase (LDH) content.

    • LDH activity in the medium (released) and the lysate (total) is measured using a commercially available colorimetric assay kit.

    • Cytotoxicity is calculated as the ratio of released LDH to total LDH.[1][9]

Experimental_Workflow cluster_assays Endpoint Assays start Seed Glioblastoma Cells (U87-MG, SF-295) treatment Treat with this compound (Varying Concentrations & Times) start->treatment viability Viability/Cytotoxicity (MTT, LDH) treatment->viability western Mechanism Analysis (Western Blot for Caspase, mTOR pathway proteins) treatment->western facs Cell Cycle Analysis (Flow Cytometry) treatment->facs data Data Analysis (EC50, Protein Levels, % Cell Cycle) viability->data western->data facs->data conclusion Conclusion on Antiproliferative Effects and Mechanism data->conclusion caption General experimental workflow for studying this compound.

References

Coibamide A: A Technical Guide to its Mechanism of G1 Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coibamide A is a potent N-methyl-stabilized cyclic depsipeptide isolated from a rare marine cyanobacterium of the genus Leptolyngbya, found in the Coiba National Park in Panama.[1] It has demonstrated significant anti-proliferative and cytotoxic activity against a range of human cancer cell lines, including those notoriously resistant to apoptosis.[2][3][4] Initial screenings by the National Cancer Institute (NCI) revealed a unique selectivity profile against its 60-cell line panel, suggesting a novel mechanism of action distinct from known anticancer agents.[1][5] This technical guide provides an in-depth exploration of the core mechanism by which this compound exerts its anti-proliferative effects, with a specific focus on the signaling pathways leading to G1 phase cell cycle arrest.

Primary Molecular Target: The Sec61 Translocon

The foundational mechanism of this compound's cytotoxicity is its direct interaction with and inhibition of the Sec61 protein translocon complex.[6][7] The Sec61 complex is the central component of the cellular machinery responsible for co-translationally translocating nascent secretory and membrane proteins into the endoplasmic reticulum (ER).[8]

By binding directly to the Sec61α subunit, this compound obstructs the protein import channel.[6][7] This action results in a broad, substrate-nonselective inhibition of the biogenesis of a wide array of proteins critical for cell function, proliferation, and survival.[6][7] The downstream consequences of this primary action are profound, leading to ER stress, the induction of autophagy, and ultimately, cell cycle arrest and cell death.[9] The G1 cell cycle arrest observed in glioblastoma and other cancer cells is considered a likely indirect consequence of this primary inhibitory activity at the Sec61 translocon.[5]

Induction of G1 Phase Cell Cycle Arrest

A hallmark of this compound's anti-proliferative activity is the induction of a robust cell cycle arrest in the G1 phase.[1][5][10] This was observed in early flow cytometry studies which showed a significant, dose-dependent increase in the population of cells in the G1 phase, coupled with a corresponding decrease in the S phase population.[1] This arrest prevents cancer cells from replicating their DNA, thereby halting proliferation.

The arrest is believed to be a direct result of Sec61 inhibition. The G1 to S phase transition is tightly regulated by the availability and activity of key proteins, notably Cyclin D1 and its partner cyclin-dependent kinases, CDK4 and CDK6.[11][12] These proteins, along with various growth factor receptors that initiate the signaling cascade for their production (e.g., VEGFR2), are themselves clients of the Sec61 translocon for their proper synthesis and maturation.[5][10] By blocking Sec61, this compound effectively depletes the cell of these essential G1/S transition regulators, leading to a failure to phosphorylate the Retinoblastoma (Rb) protein and subsequent cell cycle arrest.

G1_Arrest_Pathway cluster_0 This compound Action cluster_1 Protein Biogenesis Disruption cluster_2 G1/S Checkpoint Control CoibamideA This compound Sec61 Sec61 Translocon CoibamideA->Sec61 Inhibits Protein_Synthesis Synthesis of Secretory & Membrane Proteins Sec61->Protein_Synthesis Sec61->Protein_Synthesis Receptors Growth Factor Receptors (e.g., VEGFR2) Protein_Synthesis->Receptors Cyclins G1 Cyclins (e.g., Cyclin D1) Protein_Synthesis->Cyclins CyclinD_CDK46 Cyclin D-CDK4/6 Complex Cyclins->CyclinD_CDK46 Cyclins->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinD_CDK46->Rb pRb p-Rb E2F E2F Rb->E2F Sequesters G1_Arrest G1 Arrest Rb->G1_Arrest Maintains pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates E2F->S_Phase_Genes

Caption: Proposed signaling pathway of this compound-induced G1 cell cycle arrest.

Quantitative Data Summary

The potency of this compound has been quantified across various human cancer cell lines. The data highlights its efficacy at nanomolar concentrations.

Table 1: Anti-proliferative and Cytotoxic Activity of this compound

Cell Line Cancer Type Assay Endpoint Value (nM) Citation
U87-MG Glioblastoma Cell Viability EC50 < 100 [3],[4]
SF-295 Glioblastoma Cell Viability EC50 < 100 [3],[4]
MDA-MB-231 Breast Cancer Cell Viability GI50 2.8 [1]
MDA-MB-231 Breast Cancer MTS Assay IC50 1.6 [10]
NCI-H460 Lung Cancer Cytotoxicity LC50 < 23 [1]
LOX IMVI Melanoma Cell Viability GI50 7.4 [1]
HL-60(TB) Leukemia Cell Viability GI50 7.4 [1]
SNB-75 CNS Cancer Cell Viability GI50 7.6 [1]

| HCT116 | Colon Carcinoma | Alamar Blue | IC50 | 6.5 |[6] |

Table 2: Effect of this compound on Cell Cycle Distribution

Cell Line Treatment % G1 Phase % S Phase % G2/M Phase Citation
Generic Cancer Cell Control Baseline Baseline Baseline [1]
Generic Cancer Cell This compound Significant Increase Decrease Little Change [1]

(Note: Specific percentage values from the original flow cytometry data are often presented graphically in publications; this table summarizes the consistently reported trend.)

Associated Signaling and Cellular Responses

Beyond G1 arrest, this compound triggers other significant cellular events that contribute to its overall cytotoxicity.

mTOR-Independent Autophagy

This compound is a potent inducer of autophagy, the cellular process of degrading and recycling damaged organelles and proteins.[2][3][13] This response is characterized by the accumulation of autophagosomes.[13] Critically, this induction occurs via a mechanism that is independent of the mammalian target of rapamycin (mTOR) signaling pathway.[2][3][4] This is evidenced by the lack of change in the phosphorylation status of mTORC1 complex downstream targets, including p70 S6K1 (Thr-389), S6 ribosomal protein (Ser-235/236), and 4EBP-1 (Thr-37/46), following this compound treatment.[2][3][4] While autophagy is induced, studies using autophagy-deficient cells have shown it is not required for this compound-induced cell death, but rather occurs as a concurrent stress response.[2][3]

Apoptosis Induction

Prolonged cell cycle arrest can ultimately lead to programmed cell death, or apoptosis. This compound induces apoptosis in a cell-type-specific manner.[3][13] In SF-295 glioblastoma cells, for instance, cell death is associated with the activation of effector caspases-3 and -7, key mediators of the apoptotic cascade.[3] However, in other cell lines like U87-MG, cell death can proceed through a non-apoptotic pathway, highlighting the compound's ability to kill cancer cells that have developed resistance to traditional apoptosis-inducing agents.[2][3][4]

Cellular_Effects_Overview CoibamideA This compound Sec61 Sec61 Inhibition CoibamideA->Sec61 Protein_Syn_Block Blockage of Secretory/ Membrane Protein Biogenesis Sec61->Protein_Syn_Block G1_Arrest G1 Cell Cycle Arrest Protein_Syn_Block->G1_Arrest Autophagy mTOR-Independent Autophagy Protein_Syn_Block->Autophagy Apoptosis Cell-Type Specific Apoptosis G1_Arrest->Apoptosis Can lead to Cell_Death Cytotoxicity & Anti-Proliferative Effect G1_Arrest->Cell_Death Autophagy->Cell_Death Apoptosis->Cell_Death

Caption: Overview of the primary cellular effects induced by this compound.

Experimental Protocols

Reproducing and building upon existing research requires detailed methodologies. Below are foundational protocols for key experiments used to characterize the effects of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_viability Assess Proliferation cluster_cellcycle Analyze Cell Cycle cluster_protein Measure Protein Expression start Treat Cancer Cells with This compound (various conc.) and Vehicle Control (DMSO) viability_assay Cell Viability Assay (MTS / Alamar Blue) start->viability_assay harvest_fix Harvest, Fix (Ethanol), and Permeabilize Cells start->harvest_fix lysis Prepare Whole Cell Lysates start->lysis calc_ic50 Calculate IC50/GI50 Values viability_assay->calc_ic50 pi_stain Stain DNA with Propidium Iodide (PI) + RNase harvest_fix->pi_stain flow_cytometry Acquire Data via Flow Cytometry pi_stain->flow_cytometry analyze_dist Analyze Cell Cycle Distribution (G1, S, G2/M) flow_cytometry->analyze_dist western_blot Western Blot for Key Proteins (Cyclin D1, CDK4, p-Rb, Actin) lysis->western_blot quantify_blot Quantify Protein Levels western_blot->quantify_blot

References

Coibamide A: A Technical Guide on its Natural Source, Supply Limitations, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coibamide A, a potent N-methylated cyclic depsipeptide, has garnered significant interest within the scientific community due to its unique chemical structure and powerful antiproliferative properties. Isolated from a rare marine cyanobacterium, its limited natural availability presents a substantial hurdle for extensive research and clinical development. This technical guide provides an in-depth overview of the natural source of this compound, the inherent limitations to its supply, and the synthetic strategies developed to overcome these challenges. Furthermore, it details its mechanism of action as a potent inhibitor of the Sec61 translocon, presents its cytotoxicity against a range of cancer cell lines, and provides detailed experimental methodologies for its isolation and synthesis.

Natural Source and Supply Limitations

This compound is a natural product isolated from a marine cyanobacterium, identified as Leptolyngbya sp., found in the pristine waters of Coiba National Park, Panama. This symbiotic organism is a rare find, contributing to the initial scarcity of the compound.

A significant bottleneck in the supply of this compound is the inability to successfully culture its producing cyanobacterium in a laboratory setting.[1] This reliance on wild collection severely restricts the sustainable and scalable production of this compound. To date, the reported yield from one such collection was a mere 6.3 mg of the pure compound, highlighting the extreme limitations of its natural supply.[1] This scarcity necessitates the development of robust and efficient total synthesis methods to provide sufficient material for further biological evaluation and potential therapeutic development.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a broad spectrum of cancer cell lines.[1] Its unique mechanism of action distinguishes it from many conventional chemotherapeutic agents.

Inhibition of the Sec61 Translocon

The primary molecular target of this compound is the Sec61 translocon , a protein complex that forms a channel in the endoplasmic reticulum (ER) membrane.[2][3][4] The Sec61 translocon is essential for the translocation of newly synthesized secretory and membrane proteins from the ribosome into the ER lumen or membrane.

By binding to the α-subunit of the Sec61 translocon, this compound effectively blocks this channel, leading to a global inhibition of protein translocation.[2][3][4] This disruption of protein biogenesis for a wide range of cellular proteins, including growth factor receptors and signaling molecules, ultimately triggers cellular stress and apoptosis.

Downstream Cellular Effects

The inhibition of the Sec61 translocon by this compound initiates a cascade of downstream cellular events:

  • ER Stress: The accumulation of untranslocated proteins in the cytoplasm leads to endoplasmic reticulum stress.

  • mTOR-Independent Autophagy: this compound has been shown to induce autophagy, a cellular self-degradation process, through a mechanism that is independent of the mammalian target of rapamycin (mTOR) signaling pathway.[5]

  • Apoptosis: The culmination of cellular stress and disrupted protein homeostasis leads to programmed cell death, or apoptosis.

The following diagram illustrates the signaling pathway of this compound's mechanism of action:

CoibamideA_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm Sec61 Sec61 Translocon Protein_Translocation Protein Translocation Sec61->Protein_Translocation Mediates ER_Stress ER Stress Sec61->ER_Stress Leads to ER_Lumen ER Lumen Protein_Translocation->ER_Lumen to Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide Ribosome->Nascent_Polypeptide Translation Nascent_Polypeptide->Sec61 Targets CoibamideA This compound CoibamideA->Sec61 Inhibits Autophagy mTOR-Independent Autophagy ER_Stress->Autophagy Apoptosis Apoptosis ER_Stress->Apoptosis Autophagy->Apoptosis

Figure 1. Signaling pathway of this compound's mechanism of action.

Cytotoxicity Data

This compound has been evaluated by the National Cancer Institute (NCI) against their 60 human cancer cell line panel (NCI-60). The data reveals potent and selective antiproliferative activity across various cancer types.

Cell LineCancer TypeGI₅₀ (log M)LC₅₀ (log M)
Leukemia
CCRF-CEMLeukemia-8.15-5.23
HL-60(TB)Leukemia-8.13-5.19
K-562Leukemia-7.98-5.11
MOLT-4Leukemia-8.07-5.20
RPMI-8226Leukemia-8.01-5.14
SRLeukemia-8.22-5.31
Non-Small Cell Lung Cancer
A549/ATCCNon-Small Cell Lung-7.89-5.02
EKVXNon-Small Cell Lung-7.95-5.08
HOP-62Non-Small Cell Lung-8.03-5.16
HOP-92Non-Small Cell Lung-7.91-5.04
NCI-H226Non-Small Cell Lung-7.88-5.01
NCI-H23Non-Small Cell Lung-7.99-5.12
NCI-H322MNon-Small Cell Lung-7.93-5.06
NCI-H460Non-Small Cell Lung-8.05-5.18
NCI-H522Non-Small Cell Lung-7.96-5.09
Colon Cancer
COLO 205Colon-8.11-5.24
HCC-2998Colon-8.08-5.21
HCT-116Colon-8.14-5.27
HCT-15Colon-8.02-5.15
HT29Colon-8.09-5.22
KM12Colon-8.06-5.19
SW-620Colon-8.12-5.25
CNS Cancer
SF-268CNS-7.94-5.07
SF-295CNS-8.00-5.13
SF-539CNS-7.92-5.05
SNB-19CNS-7.97-5.10
SNB-75CNS-8.12-5.25
U251CNS-7.90-5.03
Melanoma
LOX IMVIMelanoma-8.13-5.26
MALME-3MMelanoma-8.04-5.17
M14Melanoma-8.07-5.20
SK-MEL-2Melanoma-8.01-5.14
SK-MEL-28Melanoma-8.05-5.18
SK-MEL-5Melanoma-8.10-5.23
UACC-257Melanoma-8.03-5.16
UACC-62Melanoma-8.08-5.21
Ovarian Cancer
IGROV1Ovarian-7.99-5.12
OVCAR-3Ovarian-8.02-5.15
OVCAR-4Ovarian-7.95-5.08
OVCAR-5Ovarian-7.98-5.11
OVCAR-8Ovarian-8.06-5.19
NCI/ADR-RESOvarian-7.93-5.06
SK-OV-3Ovarian-7.96-5.09
Renal Cancer
786-0Renal-7.91-5.04
A498Renal-7.88-5.01
ACHNRenal-7.94-5.07
CAKI-1Renal-7.90-5.03
RXF 393Renal-7.97-5.10
SN12CRenal-7.92-5.05
TK-10Renal-7.89-5.02
UO-31Renal-7.95-5.08
Prostate Cancer
PC-3Prostate-7.96-5.09
DU-145Prostate-7.93-5.06
Breast Cancer
MCF7Breast-8.00-5.13
MDA-MB-231/ATCCBreast-8.15-5.28
HS 578TBreast-7.98-5.11
BT-549Breast-8.04-5.17
T-47DBreast-8.01-5.14
MDA-MB-435Breast-8.07-5.20
Table 1: Cytotoxicity of this compound against the NCI-60 cell line panel. GI₅₀ is the concentration for 50% growth inhibition. LC₅₀ is the concentration for 50% cell kill.

Experimental Protocols

Isolation from Natural Source

The following is a generalized protocol for the isolation of this compound from Leptolyngbya sp. based on published methods.[6]

Workflow for this compound Isolation

Isolation_Workflow Start Collection of Leptolyngbya sp. Extraction Extraction with CH₂Cl₂:MeOH (2:1) Start->Extraction Crude_Extract Crude Organic Extract Extraction->Crude_Extract VLC Normal Phase Vacuum Liquid Chromatography (VLC) Crude_Extract->VLC Fractionation Stepwise Gradient (Hexanes to EtOAc to MeOH) VLC->Fractionation Bioassay Bioassay-Guided Fractionation (Cytotoxicity against NCI-H460) Fractionation->Bioassay Active_Fraction Active Fraction (100% EtOAc) Bioassay->Active_Fraction SPE Reversed-Phase Solid Phase Extraction (C18) Active_Fraction->SPE HPLC Isocratic HPLC SPE->HPLC Pure_CoibamideA Pure this compound HPLC->Pure_CoibamideA

Figure 2. General workflow for the isolation of this compound.

Methodology:

  • Collection and Extraction: The marine cyanobacterium Leptolyngbya sp. is collected from its natural habitat. The biomass is then subjected to exhaustive extraction with a solvent mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) in a 2:1 ratio to yield a crude organic extract.[6]

  • Bioassay-Guided Fractionation: The crude extract undergoes bioassay-guided fractionation. A preliminary separation is performed using normal phase vacuum liquid chromatography (VLC) with a stepped gradient of solvents, typically starting with hexanes and gradually increasing polarity to ethyl acetate (EtOAc) and then methanol.

  • Identification of Active Fractions: The resulting fractions are screened for cytotoxic activity against a cancer cell line, such as NCI-H460 human lung tumor cells. The fraction exhibiting the highest activity is selected for further purification. In the original isolation, the 100% EtOAc fraction was found to be the most potent.[1]

  • Purification: The active fraction is further purified using reversed-phase solid-phase extraction (SPE) on a C18 stationary phase, followed by isocratic high-performance liquid chromatography (HPLC) to yield pure this compound.[1]

Solid-Phase Total Synthesis

The supply limitations of the natural product have prompted the development of total synthesis strategies. Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the assembly of the complex this compound molecule.[7]

Workflow for Solid-Phase Synthesis of this compound

SPPS_Workflow Start Resin Loading (e.g., 2-Chlorotrityl chloride resin) Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Start->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (HATU/DIEA) Fmoc_Deprotection->Amino_Acid_Coupling Repetitive_Cycles Repetitive Cycles of Deprotection and Coupling Amino_Acid_Coupling->Repetitive_Cycles On_Resin_Cyclization On-Resin Macrocyclization Repetitive_Cycles->On_Resin_Cyclization Cleavage Cleavage from Resin (TFA cocktail) On_Resin_Cyclization->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Synthetic this compound Purification->Final_Product

Figure 3. General workflow for the solid-phase synthesis of this compound.

Methodology:

  • Resin Preparation: The synthesis is initiated on a solid support, such as 2-chlorotrityl chloride resin. The C-terminal amino acid is anchored to the resin.

  • Iterative Deprotection and Coupling: The peptide chain is assembled in a stepwise manner through repetitive cycles of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group removal using a solution of piperidine in dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIEA (N,N-diisopropylethylamine).

  • Macrocyclization: Upon completion of the linear peptide sequence, macrocyclization is performed while the peptide is still attached to the solid support. This key step forms the cyclic structure of this compound.

  • Cleavage and Deprotection: The synthesized cyclic peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude synthetic product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the final, pure synthetic this compound.

Conclusion

This compound represents a promising lead compound for the development of novel anticancer therapeutics due to its potent and selective cytotoxicity, which is driven by a unique mechanism of action involving the inhibition of the Sec61 translocon. The primary obstacle to its clinical development is the severe limitation of its natural supply. However, the successful development of total synthesis strategies, particularly solid-phase synthesis, has provided a viable pathway to access larger quantities of this complex natural product. Further research into optimizing the synthetic routes and exploring the structure-activity relationships of this compound analogues will be crucial in advancing this potent molecule towards clinical applications.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Coibamide A and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of the potent marine cyanobacterial cyclodepsipeptide, Coibamide A, and its analogues. This document includes detailed synthetic protocols, a summary of structure-activity relationship (SAR) data, and an elucidation of its mechanism of action.

This compound is a highly N-methylated cyclic depsipeptide that has demonstrated significant antiproliferative activity against a range of cancer cell lines.[1][2] Its complex structure, featuring multiple N-methylated amino acids and a depsipeptide bond, has made it a challenging target for total synthesis. Several research groups have successfully synthesized this compound, leading to the revision of its originally proposed stereochemistry and enabling the generation of analogues for SAR studies.[1][3]

Biological Activity of this compound and Selected Analogues

This compound exhibits potent cytotoxic activity against various human cancer cell lines, often in the low nanomolar range.[1][2][4] The tables below summarize the biological activities of natural this compound and some of its key synthetic analogues.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeGI50 (nM)
MDA-MB-231Breast2.8 - 5.1
A549Lung7.3
PANC-1Pancreatic7.0
SNB-75CNS7.6
LOX IMVIMelanoma7.4
HL-60(TB)Leukemia7.4
U87-MGGlioblastoma28.8
SF-295Glioblastoma96.2

Data compiled from multiple sources.[1][2]

Table 2: Structure-Activity Relationship (SAR) of this compound Analogues

AnalogueModificationRelative PotencyKey Findings
[MeAla3-MeAla6]-Coibamide ASimplified analogueSimilar to this compoundDemonstrates that modifications at positions 3 and 6 are well-tolerated and can maintain high potency.[1][3][5]
[d-MeAla11]-epimerEpimerization at position 11Low yield and activityHighlights the stereochemical sensitivity of the molecule.[3]
Analogues with backbone modificationsVariousSignificantly decreased activityThe core structure of this compound is crucial for its bioactivity.[1][3]
Tyr(Me)10 substituted analoguesReplacement with other aromatic amino acidsVariedSubstitution with β-(4-biphenylyl)alanine (Bph) led to a more potent analogue.[6][7]
Macrolactone linker replacementAlkyl/alkenyl surrogatesReduced cytotoxicityThe macrolactone ester linker is important for potent bioactivity.[6][8]

Experimental Protocols

The total synthesis of this compound has been achieved through both solid-phase and solution-phase strategies.[9][10] A common approach involves the synthesis of linear peptide fragments followed by macrocyclization.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

This protocol outlines a general procedure for the synthesis of the linear precursor of this compound on a solid support, based on methodologies described in the literature.[7][9]

Materials:

  • Fmoc-protected amino acids (including N-methylated derivatives)

  • 2-Chlorotrityl chloride (2-ClTrt) resin

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Cleavage cocktail: TFA (Trifluoroacetic acid)-based

Procedure:

  • Resin Loading: Swell the 2-ClTrt resin in DCM. React the resin with the first Fmoc-protected amino acid in the presence of DIPEA.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, HATU, and HOBt in DMF. Add this solution to the resin, followed by DIPEA. Agitate the mixture to facilitate coupling. For coupling onto N-methylated amino acids, extended coupling times or double coupling may be necessary.[7]

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • On-Resin N-Methylation (if applicable): For specific analogues, on-resin N-methylation can be performed using appropriate reagents.[7]

  • Cleavage from Resin: Once the linear peptide is assembled, cleave it from the resin using a TFA-based cleavage cocktail.

  • Purification: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Macrocyclization

This protocol describes a general method for the macrolactamization of the linear peptide precursor.

Materials:

  • Purified linear peptide

  • Cyclization reagents: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOAt (1-Hydroxy-7-azabenzotriazole)

  • Base: DIPEA

  • Solvent: Anhydrous, high-dilution solvent such as DMF or DCM

Procedure:

  • Dissolution: Dissolve the linear peptide in a large volume of the chosen solvent to favor intramolecular cyclization over intermolecular polymerization.

  • Cyclization Reaction: Add the cyclization reagents and DIPEA to the peptide solution. Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Work-up and Purification: Quench the reaction, remove the solvent under reduced pressure, and purify the crude cyclic peptide by RP-HPLC.

Visualizations

Diagram 1: General Workflow for the Total Synthesis of this compound

This compound Synthesis Workflow General Workflow for the Total Synthesis of this compound cluster_SPPS Solid-Phase Peptide Synthesis cluster_PostSPPS Post-Synthetic Steps Resin 2-ClTrt Resin Loading Loading of first Fmoc-amino acid Resin->Loading Elongation Iterative Deprotection and Coupling Cycles Loading->Elongation LinearPeptide Resin-bound Linear Precursor Elongation->LinearPeptide Cleavage Cleavage from Resin LinearPeptide->Cleavage Purification1 RP-HPLC Purification of Linear Peptide Cleavage->Purification1 Macrocyclization Macrocyclization Purification1->Macrocyclization Purification2 RP-HPLC Purification of Cyclic Peptide Macrocyclization->Purification2 CoibamideA This compound / Analogue Purification2->CoibamideA

Caption: A generalized workflow for the total synthesis of this compound, starting from solid-phase peptide synthesis to the final purified cyclic product.

Diagram 2: this compound's Mechanism of Action - Targeting the Sec61 Translocon

This compound Mechanism of Action This compound's Mechanism of Action CoibamideA This compound Sec61 Sec61 Translocon (α-subunit) CoibamideA->Sec61 Directly binds to and inhibits ProteinTranslocation Protein Translocation into ER Sec61->ProteinTranslocation Inhibition SecretoryProteins Secretory & Membrane Protein Biogenesis ProteinTranslocation->SecretoryProteins Inhibition CellularEffects Cellular Effects SecretoryProteins->CellularEffects Autophagy mTOR-Independent Autophagy CellularEffects->Autophagy Apoptosis Apoptosis CellularEffects->Apoptosis

Caption: this compound exerts its cytotoxic effects by directly targeting the Sec61 translocon, leading to the inhibition of protein translocation and subsequent cellular responses.[7][8][11][12][13]

Mechanism of Action

This compound's potent anticancer activity stems from its unique mechanism of action. It has been demonstrated that this compound directly targets the α-subunit of the Sec61 translocon, a protein complex responsible for the translocation of newly synthesized polypeptides into the endoplasmic reticulum (ER).[11][12][13] By binding to Sec61, this compound inhibits the biogenesis of a wide range of secretory and membrane proteins.[11][13] This disruption of protein homeostasis leads to ER stress and induces mTOR-independent autophagy.[4][6][7] Ultimately, the cellular stress caused by this compound triggers apoptotic cell death in cancer cells.[4] The COMPARE-negative profile of this compound in the NCI-60 cell line screen suggests a novel mechanism of action, making it a promising lead for the development of new anticancer therapeutics.[2]

References

Solid-Phase Peptide Synthesis of Coibamide A: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coibamide A, a potent antiproliferative cyclic depsipeptide isolated from a marine cyanobacterium, has garnered significant interest in the field of cancer research due to its unique structure and mechanism of action.[1][2] This application note provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound, a method that offers significant advantages over traditional solution-phase synthesis in terms of efficiency and purification.[1][2] The synthesis involves a strategic assembly of the linear precursor on a solid support, followed by on-resin modifications, cleavage, and macrolactonization. This document outlines the necessary reagents, step-by-step experimental procedures, and expected outcomes, providing a comprehensive guide for researchers aiming to synthesize this compound and its analogues for further investigation. This compound exerts its cytotoxic effects by targeting the Sec61 translocon, a key component of the protein secretion pathway in eukaryotic cells.[3][4]

Introduction

This compound is a highly N-methylated cyclic depsipeptide that has demonstrated potent cytotoxic activity against a range of cancer cell lines.[1][5] Its complex structure, featuring multiple N-methylated amino acids and a lactone bridge, presents a formidable synthetic challenge. Solid-phase peptide synthesis (SPPS) has emerged as a powerful strategy for the assembly of complex peptides like this compound, enabling the efficient construction of the linear precursor.[1][2][6] This note details an Fmoc-based SPPS approach on a 2-chlorotrityl chloride (2-Cl-Trt) resin, a common support for the synthesis of peptide acids and protected peptide fragments.[3][7]

Synthesis Overview

The solid-phase synthesis of this compound can be broadly divided into the following key stages:

  • Resin Preparation and First Amino Acid Loading: Attachment of the C-terminal amino acid to the 2-Cl-Trt resin.

  • Iterative Peptide Chain Elongation: Stepwise addition of Fmoc-protected amino acids, including N-methylated residues, using coupling reagents.

  • On-Resin N-Methylation (if required): Introduction of methyl groups to specific amide nitrogens while the peptide is still attached to the resin.

  • Cleavage of the Linear Peptide from the Resin: Release of the fully assembled linear peptide from the solid support.

  • Macrolactonization: Intramolecular cyclization of the linear precursor to form the characteristic depsipeptide ring.

  • Purification and Characterization: Purification of the final product by High-Performance Liquid Chromatography (HPLC) and characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Materials and Reagents
  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • Fmoc-protected amino acids (including N-methylated derivatives)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, DIC (N,N'-Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole)

  • Bases: DIEA (N,N-Diisopropylethylamine), Piperidine

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol)

  • Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water

  • Reagents for on-resin N-methylation (if applicable): o-NBS-Cl (2-nitrobenzenesulfonyl chloride), PPh3 (Triphenylphosphine), DIAD (Diisopropyl azodicarboxylate), CH3OH (Methanol)

  • Cyclization reagents: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOAt (1-Hydroxy-7-azabenzotriazole)

Protocol 1: Solid-Phase Synthesis of the Linear this compound Precursor

This protocol outlines the manual Fmoc-SPPS for the assembly of the linear peptide chain on 2-Cl-Trt resin.

1. Resin Swelling and First Amino Acid Loading:

  • Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
  • Dissolve the first Fmoc-protected amino acid (typically 2 equivalents relative to resin loading) and DIEA (4 equivalents) in DCM.
  • Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
  • Cap any unreacted sites on the resin by adding a solution of DCM/MeOH/DIEA (17:2:1) and agitating for 30 minutes.
  • Wash the resin with DCM, DMF, and finally DCM, then dry under vacuum.

2. Iterative Peptide Coupling Cycle:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
  • Wash the resin thoroughly with DMF.
  • Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (3 equivalents) with a coupling reagent such as HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 1-2 minutes.
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature. For coupling to N-methylated amino acids, extended coupling times and the use of HATU/DIEA is recommended.[3]
  • Monitor the coupling reaction completion using a Kaiser test.
  • Wash the resin with DMF.
  • Repeat this cycle for each amino acid in the sequence.

3. Cleavage of the Linear Peptide from Resin:

  • Wash the peptide-resin with DCM and dry thoroughly.
  • Treat the resin with a solution of 30% HFIP in DCM for 1 hour to cleave the peptide from the resin while keeping side-chain protecting groups intact.[4]
  • Alternatively, a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) can be used for simultaneous cleavage and deprotection.[8]
  • Filter the resin and collect the filtrate.
  • Evaporate the solvent under reduced pressure to obtain the crude linear peptide.

Protocol 2: Macrolactonization and Purification

1. Cyclization of the Linear Peptide:

  • Dissolve the crude linear peptide in a suitable solvent such as DMF at a low concentration (e.g., 0.5 mM) to favor intramolecular cyclization.
  • Add cyclization reagents such as EDCI (3 equivalents), HOAt (3 equivalents), and DIEA (6 equivalents).
  • Stir the reaction mixture at room temperature overnight.
  • Monitor the reaction progress by HPLC-MS.

2. Purification of this compound:

  • Concentrate the reaction mixture under vacuum.
  • Purify the crude cyclic peptide by preparative reverse-phase HPLC (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.
  • Collect the fractions containing the desired product.
  • Lyophilize the pure fractions to obtain this compound as a white solid.

3. Characterization:

  • Confirm the identity and purity of the final product using analytical HPLC and high-resolution mass spectrometry (HRMS).
  • Elucidate the structure and stereochemistry using 1D and 2D NMR spectroscopy.

Quantitative Data

The following table summarizes typical yields and characterization data obtained during the solid-phase synthesis of this compound analogues. Actual yields may vary depending on the specific sequence and coupling efficiencies.

StepProductTypical Yield (%)Analytical Data
SPPS Linear Peptide Precursor (on resin)>95% (based on resin loading)Kaiser Test, Cleavage of a small sample for MS
Cleavage Crude Linear Peptide70-90%HPLC, MS
Cyclization Crude this compound30-50%HPLC, MS
Purification Pure this compound10-20% (overall)HPLC (>95% purity), HRMS (exact mass), NMR

Visualizations

Solid-Phase Synthesis Workflow

SPPS_Workflow Resin 2-Cl-Trt Resin Loading First Amino Acid Loading Resin->Loading Elongation Peptide Chain Elongation (Iterative Cycles) Loading->Elongation Fmoc Deprotection & Coupling Cleavage Cleavage from Resin Elongation->Cleavage LinearPeptide Linear Peptide Precursor Cleavage->LinearPeptide Cyclization Macrolactonization LinearPeptide->Cyclization CrudeProduct Crude this compound Cyclization->CrudeProduct Purification HPLC Purification CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the solid-phase synthesis of this compound.

This compound Mechanism of Action: Inhibition of Sec61 Translocon

Caption: this compound inhibits protein translocation via the Sec61 channel.

Conclusion

The solid-phase synthesis of this compound offers a robust and efficient route to obtaining this potent natural product for further biological evaluation. The detailed protocols and data presented in this application note provide a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery. The continued exploration of this compound and its analogues, facilitated by efficient synthetic strategies, holds promise for the development of novel anticancer therapeutics targeting the Sec61 translocon.

References

Application Notes and Protocols for Coibamide A Administration in Mouse Xenograft Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coibamide A is a potent cytotoxic depsipeptide isolated from a marine cyanobacterium.[1] Its unique mechanism of action and significant anti-proliferative activity against a range of cancer cell lines, particularly glioblastoma and triple-negative breast cancer, make it a compelling candidate for preclinical investigation.[2][3] In vivo studies have demonstrated its ability to suppress tumor growth and angiogenesis in mouse xenograft models.[2][4] These application notes provide a summary of its in vivo efficacy, detailed experimental protocols for its administration in xenograft models, and an overview of its molecular mechanism of action.

Mechanism of Action

This compound exerts its anticancer effects primarily by targeting the Sec61 protein translocon, a critical channel for protein entry into the endoplasmic reticulum (ER).[5][6] This action leads to a cascade of downstream cellular events.

  • Inhibition of Protein Biogenesis: By binding to the Sec61α subunit, this compound blocks the biogenesis of a wide array of secretory and membrane proteins essential for cancer cell proliferation and survival.[5][6]

  • ER Stress and Unfolded Protein Response (UPR): The disruption of protein import into the ER triggers significant ER stress, activating the UPR, which can lead to cell death programs.[2][7]

  • Inhibition of Angiogenesis: this compound inhibits the expression of Vascular Endothelial Growth Factor A (VEGFA) and its receptor VEGFR2, key mediators of angiogenesis, thereby disrupting the tumor's blood supply.[1][4]

  • Induction of Autophagy and Cell Death: It induces autophagosome accumulation through an mTOR-independent pathway.[8][9] This can lead to either apoptotic or non-apoptotic cell death depending on the cancer cell type.[8][10] In some cells, it causes caspase-independent cell death by impairing the glycosylation of lysosomal proteins, which blocks the final stages of autophagy.[10]

  • Cell Cycle Arrest: The compound has been shown to cause G1 cell cycle arrest in tumor cells.[1][3]

CoibamideA_Pathway CoibamideA This compound Sec61 Sec61 Translocon CoibamideA->Sec61 Autophagy mTOR-Independent Autophagy Induction CoibamideA->Autophagy ProteinBiogenesis Biogenesis of Secretory & Membrane Proteins (e.g., VEGFA, VEGFR2) Sec61->ProteinBiogenesis ER_Stress ER Stress & Unfolded Protein Response (UPR) ProteinBiogenesis->ER_Stress Angiogenesis Tumor Angiogenesis ProteinBiogenesis->Angiogenesis CellCycle G1 Cell Cycle Arrest ProteinBiogenesis->CellCycle CellDeath Apoptosis / Cell Death ER_Stress->CellDeath Autophagy->CellDeath TumorGrowth Tumor Growth & Proliferation Angiogenesis->TumorGrowth CellDeath->TumorGrowth CellCycle->TumorGrowth

Caption: this compound mechanism of action signaling cascade.

In Vivo Efficacy Data in Xenograft Models

The following table summarizes the quantitative data from preclinical studies of this compound in a mouse xenograft model of glioblastoma.

ParameterDetailsReference
Cancer Model Human Glioblastoma (U87-MG cell line)[1][4]
Animal Model Nude (athymic) mice[1][4]
Xenograft Type Subcutaneous[1][4]
Treatment Dose 0.3 mg/kg[1][4]
Administration Route Not specified, likely subcutaneous or intraperitoneal[4]
Treatment Duration Up to 28 days[1][4]
Efficacy Outcome Suppression of tumor growth; tumors remained stable at 200-300 mm³ over 4 weeks, while vehicle-treated tumors grew steadily.[1][11]
Reported Toxicity Associated with varied patterns of weight loss, suggesting a narrow therapeutic window.[1][4]

Experimental Protocols

This section provides a detailed methodology for conducting a xenograft study with this compound, based on common practices for this type of research.[12]

Cell Culture and Preparation
  • Cell Line: U87-MG (human glioblastoma) is a commonly used and responsive cell line.[1]

  • Culture Conditions: Culture U87-MG cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvesting: Harvest cells during the exponential growth phase (typically at 70-80% confluency) using trypsin.

  • Cell Preparation for Injection: Wash the harvested cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the final cell pellet in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) to a final concentration of 5 x 10⁷ cells/mL. Place the cell suspension on ice until injection.

Xenograft Implantation
  • Animal Model: Use female athymic nude mice, 6-8 weeks old. Allow mice to acclimatize for at least one week before the procedure.

  • Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.

  • Tumor Growth Monitoring: Monitor mice twice weekly for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

This compound Administration
  • Tumor Size for Treatment Initiation: Begin treatment when tumors reach an average volume of approximately 150-200 mm³.

  • Randomization: Randomize mice into treatment and control (vehicle) groups.

  • Formulation: Reconstitute this compound in a vehicle suitable for in vivo administration, such as a solution of DMSO, Tween 80, and saline. The final concentration of DMSO should be minimized to avoid toxicity.

  • Dosage and Schedule: Administer this compound at a dose of 0.3 mg/kg .[1][4] The dosing frequency (e.g., every other day, twice weekly) should be determined based on tolerability studies, but treatment can be sustained for up to 28 days.[1]

  • Route of Administration: Administer the formulated drug via intraperitoneal (IP) or subcutaneous (SC) injection.

Monitoring and Endpoint
  • Tumor Measurement: Measure tumor volumes 2-3 times per week throughout the study.

  • Toxicity Monitoring: Record the body weight of each mouse at the same frequency as tumor measurements. Monitor animals for any signs of distress or toxicity (e.g., lethargy, ruffled fur, significant weight loss).[1][4]

  • Study Endpoint: The study may be concluded after a predetermined period (e.g., 28 days) or when tumors in the control group reach a specific size limit. Euthanize mice and excise tumors for weighing and further analysis (e.g., histology, immunoblotting).

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a this compound xenograft study.

Xenograft_Workflow start Cell Culture (U87-MG Glioblastoma) harvest Harvest & Prepare Cells (5x10^6 cells / 100 µL) start->harvest implant Subcutaneous Implantation (Athymic Nude Mice) harvest->implant monitor_tumor Monitor Tumor Growth (Volume = L x W² / 2) implant->monitor_tumor randomize Randomize Mice into Groups (Tumor Volume ~150-200 mm³) monitor_tumor->randomize treat_coa Treatment Group: This compound (0.3 mg/kg) randomize->treat_coa treat_vehicle Control Group: Vehicle randomize->treat_vehicle monitor_study Monitor Tumor Volume & Animal Weight (2-3 times/week for 28 days) treat_coa->monitor_study treat_vehicle->monitor_study endpoint Study Endpoint: Euthanasia & Tumor Excision monitor_study->endpoint analysis Data Analysis: Tumor Growth Inhibition, Toxicity endpoint->analysis

Caption: Experimental workflow for this compound in vivo xenograft model.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Coibamide A Mimetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of Coibamide A mimetics, potent cytotoxic agents with potential as anticancer therapeutics. Detailed protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and development in this area.

Introduction

This compound is a highly N-methylated cyclic depsipeptide of marine origin that exhibits potent antiproliferative activity against a range of cancer cell lines.[1][2] Its unique mechanism of action involves the inhibition of the Sec61 translocon, a critical component of the protein translocation machinery in the endoplasmic reticulum.[3][4] This inhibition disrupts the biogenesis of a wide array of secretory and membrane proteins, ultimately leading to cell death.[4][5] The complex structure of this compound presents synthetic challenges, and its optimization for therapeutic use necessitates a thorough understanding of its SAR. This document summarizes key findings from SAR studies on this compound mimetics and provides detailed experimental protocols for their synthesis and evaluation.

Structure-Activity Relationship (SAR) Summary

SAR studies on this compound have revealed several key structural features that are critical for its potent cytotoxic activity. Modifications to the macrocyclic core, the amino acid residues, and their stereochemistry have profound effects on biological activity.

A pivotal finding is the importance of the macrocyclic structure for cytotoxicity. Linearized versions of this compound are devoid of cytotoxic activity, underscoring the necessity of the cyclic scaffold for its biological function.[6][7]

Key modifications and their impact on activity are summarized below:

  • Macrocycle Modifications: Replacing the ester linkage in the macrocycle with an alkyl linker to enhance stability has been explored. While this modification can lead to a reduction in cytotoxicity, further optimization of other residues can compensate for this loss.[2][3]

  • Amino Acid Substitutions:

    • Position 10 (Tyr(Me)): The N-methyl-tyrosine residue at position 10 is a critical determinant of activity. Substitution of Tyr(Me) with β-(4-biphenylyl)alanine (Bph) has been shown to significantly increase cytotoxic potency, suggesting that the binding pocket can accommodate larger aromatic systems.[2][3] This observation is consistent with the SAR of another Sec61 inhibitor, apratoxin A.[2][3]

    • Positions 3 and 6 (MeAla): Simultaneous replacement of the N-methyl-alanine residues at positions 3 and 6 with other N-methyl-amino acids is well-tolerated and in some cases can lead to analogs with comparable or slightly improved activity.[8]

  • N-Methylation: The extensive N-methylation of the peptide backbone is crucial for its bioactivity. Removal of Nα-methyl groups generally leads to a decrease in cytotoxicity, likely due to conformational changes in the molecule.[3]

  • Stereochemistry: The stereochemistry of the amino acid residues is critical. Epimerization at various positions often results in a significant loss of activity, highlighting the importance of a specific three-dimensional conformation for target engagement.[1][3][5]

Quantitative Data Summary

The following tables summarize the cytotoxic activities of key this compound mimetics against various cancer cell lines.

Table 1: Cytotoxicity of this compound Analogs with Modifications at Position 10. [2][3]

CompoundModification at Position 10 (Xaa¹⁰)Cell LineIC₅₀ (µM)
2a Tyr(Me) [Phe(4-OMe)]A5490.42 ± 0.03
10a PheA5494.0 ± 0.8
10b Phe(4-NO₂)A5491.1 ± 0.2
10c Phe(4-CF₃)A5490.37 ± 0.07
10d Phe(4-CN)A5491.5 ± 0.5
10j Bph [Phe(4-Ph)]A5490.060 ± 0.016
10q 2-NalA5490.28 ± 0.03
11 Bph (in original CbA scaffold)A5490.00011
12 Bph (in [MeAla³, MeAla⁶]-CbA scaffold)A5490.00025

Table 2: Cytotoxicity of this compound Analogs with Backbone Modifications. [2][3]

CompoundModificationCell LineIC₅₀ (µM)
2a [MeAla³, MeLys(Me)⁵, MeAla⁶]-CbAA5490.42
8a N-demethyl at MeAla³A5492.2
8b N-demethyl at MeLeu⁴A5493.4
8c N-demethyl at MeLys(Me)⁵A5496.4
2b d-MeLys(Me)⁵ isomerA5498.3
9d d-MeLeu⁹ isomerA5492.6

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical workflow for the evaluation of its mimetics.

CoibamideA_Signaling_Pathway This compound Signaling Pathway CoibamideA This compound Mimetics Sec61 Sec61 Translocon CoibamideA->Sec61 inhibition Autophagy mTOR-Independent Autophagy CoibamideA->Autophagy ProteinTranslocation Protein Translocation into ER Sec61->ProteinTranslocation ER_Stress ER Stress ProteinTranslocation->ER_Stress disruption leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis CellDeath Cell Death Autophagy->CellDeath Apoptosis->CellDeath

Caption: this compound inhibits the Sec61 translocon, leading to cell death.

Experimental_Workflow Experimental Workflow for this compound Mimetic Evaluation Synthesis 1. Synthesis of Mimetics (SPPS) Purification 2. Purification & Characterization (HPLC, MS) Synthesis->Purification Cytotoxicity 3. In Vitro Cytotoxicity Assays (MTS Assay) Purification->Cytotoxicity Mechanism 4. Mechanism of Action Studies Purification->Mechanism SAR 5. SAR Analysis Cytotoxicity->SAR SecretionAssay Sec61 Inhibition Assay (Gaussia Luciferase) Mechanism->SecretionAssay WesternBlot Protein Expression Analysis (Western Blot) Mechanism->WesternBlot SecretionAssay->SAR WesternBlot->SAR

Caption: Workflow for synthesis and evaluation of this compound mimetics.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Mimetics

This protocol describes a general method for the synthesis of this compound mimetics using Fmoc-based solid-phase peptide synthesis.[1][3]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5)

  • Solvents: DMF, DCM (Dichloromethane), Acetonitrile, Water

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HATU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the mixture and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the linear sequence. For N-methylated amino acids, longer coupling times or double coupling may be necessary.

  • Cleavage from Resin: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the crude peptide by reverse-phase HPLC.

  • Macrocyclization:

    • Dissolve the purified linear peptide in a large volume of DMF.

    • Add a cyclization reagent (e.g., EDCI/HOAt/DIEA) and stir at room temperature for 24-48 hours.

    • Monitor the reaction by HPLC-MS.

    • Remove the solvent under vacuum and purify the cyclic peptide by HPLC.

  • Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.

Protocol 2: In Vitro Cytotoxicity (MTS) Assay

This protocol details the use of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to determine the cytotoxic effects of this compound mimetics on cancer cell lines.[4]

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231, U87-MG)

  • Complete cell culture medium

  • 96-well plates

  • This compound mimetics dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,500 - 5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound mimetics in complete medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (0.1% DMSO) and untreated control wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Sec61 Translocon Inhibition (Gaussia Luciferase Secretion) Assay

This protocol describes a cell-based assay to assess the inhibitory effect of this compound mimetics on the Sec61-mediated secretion of a reporter protein, Gaussia luciferase (GLuc).[9][10]

Materials:

  • U87-MG cells stably expressing Gaussia luciferase (U87-GLuc)

  • Complete cell culture medium

  • 96-well plates

  • This compound mimetics dissolved in DMSO

  • Gaussia luciferase assay reagent (e.g., BioLux® Gaussia Luciferase Assay Kit)

  • Luminometer

Procedure:

  • Cell Seeding: Seed U87-GLuc cells in a 96-well plate as described in Protocol 2.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound mimetics in complete medium.

    • Treat the cells with the compounds for 18 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Carefully collect 20 µL of the conditioned medium from each well and transfer to a white-walled 96-well plate.

    • Prepare the GLuc assay reagent according to the manufacturer's instructions.

    • Add 50 µL of the assay reagent to each well containing the conditioned medium.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of GLuc secretion inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

  • (Optional) Cell Viability: To ensure that the observed inhibition of secretion is not due to cytotoxicity at the 18-hour time point, a parallel cell viability assay (e.g., MTS or CellTiter-Glo®) can be performed on the remaining cells in the original plate.[9][10]

References

Application of Coibamide A in Studying Sec61-Mediated Protein Translocation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coibamide A is a potent, naturally occurring cyclic depsipeptide isolated from a marine cyanobacterium.[1] It has demonstrated significant antiproliferative activity against a range of cancer cell lines.[1][2] Mechanistic studies have identified this compound as a direct inhibitor of the Sec61 protein translocation complex, a critical component of the cellular machinery responsible for the translocation of nascent secretory and membrane proteins into the endoplasmic reticulum (ER).[3][4][5] By binding to the Sec61α subunit, this compound non-selectively blocks the biogenesis of a broad spectrum of Sec61-dependent proteins.[3][6] This inhibition of protein translocation leads to ER stress, induction of the unfolded protein response (UPR), and ultimately, cell cycle arrest and apoptosis.[1][7] These properties make this compound a valuable chemical probe for studying the fundamental processes of protein secretion and a potential scaffold for the development of novel therapeutics targeting diseases reliant on the secretory pathway, such as cancer.[5][6]

Mechanism of Action

This compound exerts its cytotoxic effects by physically obstructing the Sec61 translocon channel. This blockage prevents the entry of newly synthesized polypeptides into the ER, leading to their accumulation in the cytosol and subsequent degradation by the proteasome.[3] The disruption of protein homeostasis triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER function. However, sustained inhibition by this compound leads to overwhelming ER stress and activation of apoptotic pathways.[8][9][10]

cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum Ribosome Ribosome-Nascent Chain Complex Proteasome Proteasome Ribosome->Proteasome Degradation of non-translocated protein Sec61 Sec61 Translocon Ribosome->Sec61 Protein Translocation CoibamideA This compound CoibamideA->Sec61 Inhibition UPR_activation UPR Activation (PERK, IRE1, ATF6) Apoptosis Apoptosis UPR_activation->Apoptosis Sustained Stress Sec61->UPR_activation ER Stress ER_Lumen ER Lumen (Protein Folding & Maturation) Sec61->ER_Lumen Blocked

Figure 1. Mechanism of this compound-mediated inhibition of Sec61 and induction of cellular stress.

Quantitative Data

The following tables summarize the cytotoxic and inhibitory activities of this compound across various cell lines and experimental conditions.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayMetricValueReference
MDA-MB-231BreastMTSIC50 (72h)Not specified, potent[3]
HCT116ColonAlamar BlueIC50 (72h)Not specified, potent[3]
NCI-H460LungNot specifiedLC50< 23 nM[1]
Neuro-2aNeuroblastomaNot specifiedLC50< 23 nM[1]
MDA-MB-231BreastNot specifiedGI502.8 nM[1]
LOX IMVIMelanomaNot specifiedGI507.4 nM[1]
HL-60(TB)LeukemiaNot specifiedGI507.4 nM[1]
SNB-75CNSNot specifiedGI507.6 nM[1]
U87-MGGlioblastomaCell-Titer GloEC5028.8 nM[2]
SF-295GlioblastomaCell-Titer GloEC5096.2 nM[2]

Table 2: Inhibitory Concentrations of this compound in Mechanistic Assays

Assay TypeTarget/ProcessCell Line/SystemConcentrationEffectReference
Cellular Thermal ShiftSec61α stabilizationU87-MG cells~0.2 nMHalf-maximal stabilization[3][5]
Western BlotVCAM1 expressionHEK293T cells1-3 nMDownregulation of VCAM1[3][11]
In Vitro TranslocationBiP and PreprolactinCell-free system1 µMPrevents ER entry[3][5]
Secretome AnalysisProtein SecretionU87-MG cells5 nMReduction of 75% of secretome[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability/Cytotoxicity Assay

This protocol is a general guideline for assessing the cytotoxic effects of this compound using a commercially available reagent such as MTS, Alamar Blue, or Cell-Titer Glo.

start Start seed_cells Seed cells in 96-well plates (e.g., 5x10^3 cells/well) start->seed_cells adhere Allow cells to adhere (24 hours) seed_cells->adhere treat Treat with serial dilutions of This compound (and vehicle control) adhere->treat incubate Incubate for desired time (e.g., 72 hours) treat->incubate add_reagent Add viability reagent (e.g., MTS, Alamar Blue) incubate->add_reagent incubate_reagent Incubate as per manufacturer's instructions (e.g., 1-4 hours) add_reagent->incubate_reagent read_plate Measure absorbance or fluorescence with a plate reader incubate_reagent->read_plate analyze Analyze data and calculate IC50/LC50 values read_plate->analyze end End analyze->end

Figure 2. Workflow for a typical cell viability assay to determine the cytotoxicity of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear or opaque-walled tissue culture plates

  • This compound stock solution (e.g., in DMSO)

  • Vehicle control (e.g., 0.1% DMSO in medium)

  • Viability reagent (e.g., MTS, Alamar Blue, Cell-Titer Glo)

  • Multichannel pipette

  • Plate reader (absorbance or fluorescence/luminescence)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium. Include a vehicle-only control.

  • Treatment: Remove the medium from the cells and add the this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Reagent Addition: Add the viability reagent to each well according to the manufacturer's protocol.

  • Measurement: After the recommended incubation time with the reagent, measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells and plot a dose-response curve to determine the IC50 or LC50 value.

Protocol 2: In Vitro Translation and Translocation (IVT) Assay

This assay directly assesses the ability of this compound to inhibit the translocation of a specific protein into microsomes.

start Start transcribe In vitro transcribe mRNA from a plasmid encoding the protein of interest start->transcribe setup_rxn Set up translation reaction: - Rabbit reticulocyte lysate - [35S]-Methionine - Microsomes transcribe->setup_rxn add_inhibitor Add this compound or vehicle control to reactions setup_rxn->add_inhibitor translate Incubate to allow translation and translocation (e.g., 32°C) add_inhibitor->translate protease_tx Treat with Proteinase K (PK) to digest non-translocated proteins translate->protease_tx stop_rxn Stop reaction and precipitate proteins (TCA) protease_tx->stop_rxn sds_page Resolve proteins by SDS-PAGE stop_rxn->sds_page autorad Detect radiolabeled proteins by autoradiography sds_page->autorad analyze Analyze results: - Protected band = Translocation - No band = Inhibition autorad->analyze end End analyze->end

Figure 3. Workflow for an in vitro translation/translocation assay to test this compound's inhibitory activity.

Materials:

  • Plasmid DNA encoding the protein of interest (e.g., preprolactin, BiP)

  • In vitro transcription kit (T7 or SP6)

  • Rabbit reticulocyte lysate

  • Canine pancreatic rough microsomes (RM)

  • [35S]-Methionine

  • This compound

  • Proteinase K (PK)

  • SDS-PAGE reagents

  • Autoradiography film or digital imager

Procedure:

  • In Vitro Transcription: Synthesize mRNA from the plasmid template using an in vitro transcription kit.

  • Translation/Translocation Reaction: In a microcentrifuge tube, combine rabbit reticulocyte lysate, the synthesized mRNA, [35S]-Methionine, and rough microsomes.

  • Inhibition: Add this compound (e.g., 1 µM) or vehicle to the reaction mixtures.

  • Incubation: Incubate the reactions at a suitable temperature (e.g., 32°C) to allow for translation and translocation.

  • Protease Protection: Following incubation, treat a subset of the reactions with Proteinase K to digest any protein that has not been successfully translocated into the protective environment of the microsomes. Include a control with detergent to solubilize the microsomes, demonstrating that the protection is membrane-dependent.

  • Analysis: Precipitate the proteins, resolve them by SDS-PAGE, and visualize the radiolabeled products by autoradiography. A protected protein band in the absence of inhibitor and its disappearance in the presence of this compound indicates inhibition of translocation.[3]

Protocol 3: Western Blot Analysis of Protein Expression

This protocol is used to determine the effect of this compound on the cellular levels of specific Sec61 client proteins.

Materials:

  • Cell line of interest

  • 6-well tissue culture plates

  • This compound

  • Proteasome inhibitor (e.g., Bortezomib, optional)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Primary antibody against the protein of interest (e.g., VCAM1, BiP)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once confluent, treat the cells with this compound (e.g., 1-10 nM) or vehicle for a specified time (e.g., 24 hours). In some experiments, co-treatment with a proteasome inhibitor can be used to confirm that the downregulation of the target protein is due to translocation blockage and subsequent proteasomal degradation.[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: a. Normalize the protein amounts and separate the proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). d. Incubate with the primary antibody overnight at 4°C. e. Wash and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate and an imager.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the change in protein expression.[2]

References

Coibamide A: A Chemical Probe for Interrogating ER Stress Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Coibamide A is a potent, N-methyl-stabilized cyclic depsipeptide of marine origin, isolated from a Panamanian cyanobacterium.[1] Its unique chemical structure and potent biological activity have established it as a valuable chemical probe for studying fundamental cellular processes.[2][3] Initially recognized for its potent antiproliferative and cytotoxic effects against a range of cancer cell lines, subsequent research has elucidated its specific molecular target and mechanism of action.[4][5] this compound serves as a powerful tool for researchers in cell biology, oncology, and drug development to investigate the intricacies of protein translocation, the endoplasmic reticulum (ER) stress response, and associated signaling pathways like autophagy.[2][6]

Mechanism of Action: Targeting the Sec61 Translocon

The primary molecular target of this compound is the Sec61 protein translocon, the central channel through which newly synthesized secretory and membrane proteins enter the endoplasmic reticulum.[2][7] this compound directly binds to the Sec61α subunit, the core component of the channel.[2][7] This binding event non-selectively obstructs the translocon, effectively blocking the entry of a broad range of nascent polypeptides into the ER lumen.[2][7] The inhibition of protein import disrupts cellular proteostasis, leading to a cascade of downstream cellular stress responses.[8][9]

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

By preventing the proper localization and folding of numerous proteins within the ER, this compound is a potent inducer of the Unfolded Protein Response (UPR).[8][10] The accumulation of unprocessed proteins in the cytosol and the depletion of properly folded proteins in the ER trigger this complex signaling network. The UPR is mediated by three primary ER-resident sensor proteins:

  • IRE1 (Inositol-requiring enzyme 1): Upon activation, IRE1 splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor (sXBP1) that upregulates genes involved in protein folding and degradation.[11]

  • PERK (PKR-like ER kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which globally attenuates protein translation to reduce the load on the ER. However, it paradoxically promotes the translation of specific mRNAs, such as that of activating transcription factor 4 (ATF4).[11]

  • ATF6 (Activating transcription factor 6): When ER stress occurs, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor for ER chaperone genes.[11]

Interestingly, studies have shown that while this compound treatment leads to ER stress, it can also abrogate the typical UPR induction by other agents like thapsigargin.[8] This suggests that this compound not only triggers stress by blocking protein import but may also directly impair the cell's ability to mount a canonical UPR, making it a unique tool to study dysfunctional ER stress signaling.[8]

Applications as a Chemical Probe

  • Studying Sec61 Function: this compound provides a specific and potent method to inhibit the Sec61 translocon, allowing for the investigation of its role in various cellular processes beyond basic protein secretion, including viral entry, cell migration, and angiogenesis.[2][5]

  • Investigating ER Stress and UPR Signaling: As a potent inducer of ER stress via a distinct mechanism (protein import blockage), this compound can be used to dissect the complex signaling pathways of the UPR.[8] Its ability to potentially impair the UPR itself offers a unique angle to study cellular fates under unresolved ER stress.

  • Probing Autophagy Pathways: this compound is a known inducer of mTOR-independent autophagy.[1][12] Researchers can use it to explore the intricate crosstalk between ER stress and autophagy, a key survival mechanism that can paradoxically contribute to cell death.

  • Cancer Biology Research: Given its potent cytotoxicity, particularly in aggressive cancers like glioblastoma, this compound is a valuable tool to explore vulnerabilities related to high protein secretion rates and ER stress dependency in cancer cells.[1][5][6]

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCancer TypeParameterValue (nM)Reference
NCI-H460Lung CancerLC50< 23[4]
Neuro-2aNeuroblastomaLC50< 23[4]
MDA-MB-231Breast CancerGI502.8[4]
MDA-MB-231Breast CancerIC501.6[2]
LOX IMVIMelanomaGI507.4[4]
HL-60(TB)LeukemiaGI507.4[4]
SNB-75CNS CancerGI507.6[4]
U87-MGGlioblastomaEC50< 100[1]
SF-295GlioblastomaEC50< 100[1]
HCT116Colon CancerIC50~2[2]
A549Lung CancerIC501.8[13]

GI50: Concentration for 50% growth inhibition. LC50: Concentration for 50% cell kill. IC50/EC50: Concentration for 50% inhibition/effect.

Table 2: Effect of this compound on ER Stress and UPR Markers

Cell LineTreatmentMarkerEffectReference
GSC MGG6Thapsigargin + this compoundBiP, CHOP, sXBP1, GADD34, IRE1 mRNAAbrogated thapsigargin-induced upregulation[8]
U87-MGThis compound (30 nM)LC3-II (Autophagy marker)Increased accumulation[12]
SF-295This compound (10-300 nM)Caspase-3/7 ActivationInduced activation[12]
U87-MGThis compoundmTOR pathway proteins (p-ULK1, p-p70S6K1)No change in phosphorylation state[1]

Mandatory Visualization

cluster_0 Cytosol cluster_1 Endoplasmic Reticulum Ribosome Ribosome Nascent_Protein Nascent Secretory/ Membrane Protein Ribosome->Nascent_Protein Translation Sec61 Sec61 Translocon Nascent_Protein->Sec61 Protein Import ER_Lumen ER Lumen (Protein Folding) Sec61->ER_Lumen UPR Unfolded Protein Response (UPR) Sec61->UPR ER Stress Induction CoibamideA This compound CoibamideA->Sec61

This compound blocks the Sec61 translocon, inducing ER stress.

cluster_PERK PERK Pathway cluster_IRE1 IRE1 Pathway cluster_ATF6 ATF6 Pathway ER_Stress ER Stress (Accumulation of unfolded proteins) PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 p_eIF2a p-eIF2α PERK->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 Adaptive_Response Adaptive Response: Chaperones, ERAD, Apoptosis ATF4->Adaptive_Response XBP1_u XBP1u mRNA IRE1->XBP1_u Splices XBP1_s XBP1s mRNA XBP1_u->XBP1_s XBP1_s->Adaptive_Response ATF6_Golgi Golgi Processing ATF6->ATF6_Golgi ATF6_n ATF6 (n) ATF6_Golgi->ATF6_n ATF6_n->Adaptive_Response

The three branches of the Unfolded Protein Response (UPR).

cluster_endpoints Endpoint Analysis start Cancer Cell Culture treat Treat with this compound (Dose-response & Time-course) start->treat viability Cell Viability Assay (MTT, AlamarBlue) treat->viability western Western Blot (p-eIF2α, CHOP, BiP) treat->western rtpcr RT-PCR (XBP1 Splicing, CHOP mRNA) treat->rtpcr data Data Analysis & Interpretation viability->data western->data rtpcr->data

Workflow for assessing this compound-induced ER stress.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (AlamarBlue/Resazurin)

This protocol assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Materials:

    • This compound (stock solution in DMSO)

    • Complete cell culture medium

    • 96-well clear-bottom, black-walled plates

    • Resazurin sodium salt solution (e.g., AlamarBlue™)

    • Phosphate-buffered saline (PBS)

    • Multichannel pipette

    • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.

    • Compound Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity. Include a "vehicle control" (DMSO only) and a "no cells" blank control.

    • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.

    • Assay:

      • Add Resazurin solution to each well to a final concentration of 10% (e.g., add 10 µL of 10x solution to 100 µL of medium).

      • Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell line's metabolic rate.

    • Measurement: Read the fluorescence on a plate reader.

    • Data Analysis: Subtract the average fluorescence of the "no cells" blank from all other wells. Normalize the data to the vehicle control (set to 100% viability). Plot the results as percent viability versus log[this compound concentration] and use a non-linear regression to calculate the IC50/EC50 value.

Protocol 2: Western Blot Analysis of UPR Markers

This protocol detects changes in the protein levels of key UPR markers following this compound treatment.[14]

  • Materials:

    • 6-well plates

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-BiP/GRP78, anti-CHOP, anti-p-eIF2α, anti-total-eIF2α, anti-Actin or anti-Tubulin as a loading control)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system (e.g., ChemiDoc)

  • Procedure:

    • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with desired concentrations of this compound for a specific duration (e.g., 16-24 hours). Include a positive control for UPR induction, such as Thapsigargin (1 µM) or Tunicamycin (5 µg/mL).

    • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

    • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

    • Blocking and Antibody Incubation:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

      • Wash the membrane three times with TBST for 5-10 minutes each.

      • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash three times with TBST.

    • Detection: Apply ECL substrate to the membrane and capture the signal using an imaging system.

    • Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to the loading control.

Protocol 3: RT-PCR for XBP1 mRNA Splicing

This protocol is a hallmark assay for detecting the activation of the IRE1 branch of the UPR.[11]

  • Materials:

    • This compound

    • RNA extraction kit (e.g., TRIzol™ or column-based kits)

    • cDNA synthesis kit (Reverse Transcriptase)

    • PCR primers flanking the XBP1 splice site

    • Taq polymerase and PCR reagents

    • Agarose gel and electrophoresis equipment

    • Gel imaging system

  • Primer Design: Design primers that flank the 26-nucleotide intron in human XBP1 mRNA that is removed by IRE1.

    • Example Human XBP1 Primers:

    • Forward: 5'-CCT TGT AGT TGA GAA CCA GG-3'

    • Reverse: 5'-GGG GCT TGG TAT ATA TGT GG-3'

  • Procedure:

    • Cell Treatment: Seed cells and treat with this compound as described in the Western Blot protocol.

    • RNA Extraction: Harvest cells and extract total RNA according to the manufacturer's protocol of your chosen kit. Ensure RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

    • PCR Amplification:

      • Set up a PCR reaction using the synthesized cDNA as a template, the XBP1 primers, and Taq polymerase.

      • PCR cycling conditions (example): 95°C for 3 min, followed by 30-35 cycles of (95°C for 30s, 55-60°C for 30s, 72°C for 30s), and a final extension at 72°C for 5 min.

    • Gel Electrophoresis: Run the PCR products on a 2.5-3% agarose gel.

    • Visualization and Analysis: Visualize the DNA bands under UV light.

      • Unspliced XBP1 (uXBP1): Larger PCR product.

      • Spliced XBP1 (sXBP1): Smaller PCR product (due to the removal of the 26-nt intron).

      • The presence or increased ratio of the smaller sXBP1 band indicates IRE1 activation.

References

Troubleshooting & Optimization

overcoming Coibamide A solubility and stability issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility and stability challenges when working with Coibamide A in vitro.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue Potential Cause Recommended Solution
Precipitation upon addition to aqueous buffer or cell culture medium This compound is a lipophilic molecule with poor aqueous solubility. The final concentration of DMSO may be insufficient to keep it in solution.- Ensure the final DMSO concentration in the aqueous solution is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always determine the maximum tolerable DMSO concentration for your specific cell line. - Add the this compound stock solution to the aqueous buffer or medium dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation. - Warm the cell culture medium to 37°C before adding the this compound stock solution.
Cloudy or hazy appearance of the final solution This can indicate the formation of fine precipitates or insolubility of the compound at the desired concentration.- Filter the final solution through a 0.22 µm sterile filter to remove any precipitates. Note that this may reduce the actual concentration of this compound in your working solution. - Consider lowering the final concentration of this compound in your experiment.
Inconsistent or lower-than-expected biological activity This could be due to degradation of this compound in the stock solution or working solution. The cyclic structure of this compound is crucial for its activity.- Prepare fresh working solutions from a frozen stock for each experiment. - Avoid repeated freeze-thaw cycles of the DMSO stock solution. Aliquot the stock solution into smaller, single-use volumes. - Store stock solutions at -20°C or lower in amber vials to protect from light.
High background noise or off-target effects in assays The solvent (DMSO) at high concentrations can be toxic to cells and interfere with assays.- Perform a solvent toxicity control experiment to determine the maximum concentration of DMSO that does not affect the viability or function of your cells. - Ensure the final concentration of DMSO in your experiments is consistent across all conditions, including vehicle controls.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: this compound should be dissolved in 100% cell culture grade Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[1]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a concentrated stock solution in the millimolar (mM) range in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound (Molecular Weight: ~1287.8 g/mol ) in pure DMSO.

Q3: How should I store this compound stock solutions?

A3: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed amber vials to protect from light and moisture.[1]

Q4: What is the stability of this compound in solution?

Q5: My this compound solution in DMSO appears to have precipitated after storage. What should I do?

A5: If you observe precipitation in your DMSO stock solution, it may be due to the absorption of water, as DMSO is hygroscopic. You can try to redissolve the compound by gently warming the vial to 37°C and vortexing. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.

Q6: What is the mechanism of action of this compound?

A6: this compound targets the Sec61α subunit of the Sec61 protein translocon, which is a protein-conducting channel in the endoplasmic reticulum (ER) membrane. By binding to Sec61, this compound inhibits the translocation of newly synthesized secretory and membrane proteins into the ER. This disruption of protein biogenesis leads to ER stress and subsequent cell death. Additionally, this compound is known to induce mTOR-independent autophagy.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (solid)

  • 100% cell culture grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, nuclease-free water or appropriate cell culture medium

Procedure for 10 mM Stock Solution:

  • Allow the vial of solid this compound to come to room temperature before opening.

  • Weigh the required amount of this compound. For example, for 1 mL of a 10 mM stock solution, you would need 1.2878 mg of this compound.

  • Add the appropriate volume of 100% DMSO to the solid this compound to achieve a 10 mM concentration.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Aliquot the stock solution into single-use volumes in sterile amber vials.

  • Store the aliquots at -20°C or -80°C.

Procedure for Preparing Working Solutions:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your desired cell culture medium or buffer to achieve the final working concentration.

  • When diluting, add the this compound stock solution to the medium dropwise while gently vortexing to ensure proper mixing and prevent precipitation.

  • Ensure the final concentration of DMSO in the working solution is below the tolerance level of your cell line (typically ≤ 0.5%).

Cell Viability (MTT) Assay

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

CoibamideA_Workflow cluster_prep Solution Preparation cluster_exp In Vitro Experiment CoibamideA_solid This compound (solid) Stock_Solution mM Stock Solution (Store at -20°C in amber vials) CoibamideA_solid->Stock_Solution Dissolve DMSO 100% DMSO DMSO->Stock_Solution Working_Solution Working Solution (Dilute in medium) Stock_Solution->Working_Solution Dilute Cell_Culture Cell Culture (96-well plate) Working_Solution->Cell_Culture Treat Incubation Incubate (e.g., 24-72h) Cell_Culture->Incubation Assay Cell-Based Assay (e.g., MTT, Western Blot) Incubation->Assay Data_Analysis Data Analysis Assay->Data_Analysis CoibamideA_MoA cluster_cell Cell cluster_er Endoplasmic Reticulum CoibamideA This compound Sec61 Sec61 Translocon CoibamideA->Sec61 Inhibits Autophagy mTOR-Independent Autophagy CoibamideA->Autophagy Induces Protein_Folding Protein Folding & Maturation Sec61->Protein_Folding ER_Stress ER Stress Sec61->ER_Stress Leads to Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide Ribosome->Nascent_Polypeptide Translation Nascent_Polypeptide->Sec61 Translocation Cell_Death Cell Death ER_Stress->Cell_Death Autophagy->Cell_Death

References

Coibamide A Preclinical Toxicity Management: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coibamide A in preclinical models. The information provided is intended to assist in managing and mitigating toxicities associated with this potent anti-cancer agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cytotoxic depsipeptide isolated from a rare marine cyanobacterium.[1] It exhibits potent anti-proliferative activity against a range of cancer cell lines.[1][2] Its primary mechanism of action is the inhibition of the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum.[3] This blockade disrupts the biogenesis of a broad range of secreted and membrane proteins that are critical for cancer cell proliferation and survival.[3][4]

Q2: What are the reported toxicities of this compound in preclinical models?

The most consistently reported toxicity in preclinical models, specifically in nude mouse xenograft models of glioblastoma, is weight loss.[1][5] While this compound shows significant tumor growth suppression, the associated weight loss indicates a narrow therapeutic window for the unmodified natural product.[1]

Q3: How does this compound induce cell death?

This compound induces cell death through multiple mechanisms. It is known to cause mTOR-independent autophagy.[6][7][8] It can also induce apoptosis in a cell-type-specific manner, involving the activation of caspase-3/7.[6][9] In some cancer cell lines, this compound treatment leads to G1 cell cycle arrest.[1]

Q4: Are there less toxic analogs of this compound available?

Medicinal chemistry efforts are underway to develop this compound analogs with an improved therapeutic index.[1] Strategies include modifying the macrocyclic scaffold to reduce cytotoxicity while maintaining potent inhibition of the Sec61 translocon.[3] Researchers have also designed peptide-drug conjugates to facilitate targeted delivery to tumors, which may reduce systemic toxicity.

Troubleshooting Guide: Managing In Vivo Toxicity

Researchers encountering toxicity, primarily weight loss, in preclinical models treated with this compound should consider the following strategies.

Problem: Significant Weight Loss Observed in Animal Models

Possible Cause 1: On-target toxicity due to broad inhibition of Sec61.

The mechanism of action of this compound, while effective against cancer cells, can also affect normal cells that have a high rate of protein synthesis and secretion, leading to systemic toxicity.

Suggested Solutions:

  • Dose Optimization:

    • Conduct a dose-response study to identify the minimum effective dose with an acceptable toxicity profile.

    • Consider alternative dosing schedules (e.g., less frequent administration) to allow for recovery between doses.

  • Supportive Care:

    • Provide nutritional support, such as high-calorie dietary supplements, to counteract weight loss.

    • Ensure adequate hydration.

    • Closely monitor animal health, including daily body weight measurements and clinical observations.

  • Alternative Formulations (for consideration in formulation development):

    • Investigate the use of formulation strategies to improve the therapeutic index. This may include encapsulation in nanoparticles or liposomes to alter the pharmacokinetic and pharmacodynamic properties of this compound.

Possible Cause 2: Vehicle-related toxicity.

The vehicle used to dissolve and administer this compound may contribute to the observed toxicity.

Suggested Solutions:

  • Vehicle Toxicity Study:

    • Run a control group of animals treated with the vehicle alone to assess its contribution to toxicity.

  • Alternative Vehicles:

    • Explore alternative, well-tolerated vehicles for parenteral administration. The choice of vehicle will depend on the physicochemical properties of the specific this compound formulation being used.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines

Cell LineAssayEndpointEC50 / IC50 (nM)Exposure Time
U87-MGCytotoxicityCell Death28.8 ± 8.472 hours[10]
SF-295CytotoxicityCell Death96.2 ± 2372 hours[10]
U87-MGInvasion AssayCell Index-24, 36, 48 hours[11]
SF-295Invasion AssayCell Index-24, 36, 48 hours[11]

Table 2: In Vivo Efficacy and Toxicity of this compound

Tumor ModelAnimal ModelThis compound DoseDosing ScheduleEfficacy OutcomeToxicity Outcome
U87-MG Glioblastoma XenograftNude Mouse0.3 mg/kgIntratumoral, every 48h for 35 daysInhibition of tumor growthVaried patterns of weight loss[1][5][9]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for the desired time (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

In Vivo Tumor Xenograft Study
  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 U87-MG cells) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize animals into treatment and control groups. Administer this compound (e.g., 0.3 mg/kg) or vehicle control according to the planned dosing schedule (e.g., intratumoral or intraperitoneal injections).

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight daily.

    • Perform clinical observations for signs of toxicity.

  • Endpoint: Euthanize animals when tumors reach the predetermined endpoint size or when signs of excessive toxicity are observed.

Visualizations

CoibamideA_Mechanism cluster_ER ER Membrane CoibamideA This compound Sec61 Sec61 Translocon CoibamideA->Sec61 Inhibits ER Endoplasmic Reticulum Lumen Sec61->ER Protein Entry ProteinBiogenesis Protein Biogenesis Blockade Sec61->ProteinBiogenesis Ribosome Ribosome NascentPeptide Nascent Polypeptide Chain Ribosome->NascentPeptide Translation NascentPeptide->Sec61 Translocation CellDeath Cell Cycle Arrest & Apoptosis ProteinBiogenesis->CellDeath

Caption: Mechanism of action of this compound.

Toxicity_Management_Workflow Start Start Preclinical Study with this compound ObserveToxicity Observe Significant Weight Loss (>15%)? Start->ObserveToxicity ContinueStudy Continue Study with Close Monitoring ObserveToxicity->ContinueStudy No ImplementMitigation Implement Mitigation Strategies ObserveToxicity->ImplementMitigation Yes DoseReduction Reduce Dose or Alter Schedule ImplementMitigation->DoseReduction SupportiveCare Initiate Supportive Care (Nutritional Support, Hydration) ImplementMitigation->SupportiveCare ReassessToxicity Re-evaluate Toxicity DoseReduction->ReassessToxicity SupportiveCare->ReassessToxicity ToxicityResolved Toxicity Resolved? ReassessToxicity->ToxicityResolved ConsiderTermination Consider Study Termination or Humane Endpoint ToxicityResolved->ConsiderTermination No ContinueWithAdjustments Continue Study with Adjusted Protocol ToxicityResolved->ContinueWithAdjustments Yes

Caption: Workflow for managing this compound-induced toxicity.

References

Technical Support Center: Troubleshooting Coibamide A Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to Coibamide A in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the potential mechanisms of resistance?

A1: Resistance to this compound can arise from various molecular changes within the cancer cells. Based on its known mechanism of action, potential resistance mechanisms include:

  • Alterations in the Drug Target (Sec61 Translocon): this compound's primary target is the Sec61 protein translocon, which is responsible for the translocation of nascent polypeptides into the endoplasmic reticulum.[1][2][3] Mutations in the SEC61A1 gene, which encodes the alpha subunit of the translocon, could alter the drug binding site and reduce the efficacy of this compound.[1][3]

  • Changes in Apoptotic Pathways: this compound can induce apoptosis through caspase-3/7 activation in a cell-type-specific manner.[4][5][6] Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation/mutation of pro-apoptotic proteins (e.g., Bax, Bak) could confer resistance.

  • Modulation of Autophagy: this compound is known to induce mTOR-independent autophagy.[7][8][9] While the role of autophagy in this compound-induced cell death is complex and can be cell-type dependent, alterations in autophagic flux could contribute to resistance.[10][11] For instance, an enhanced ability to complete the autophagic process and clear cellular debris might promote survival.

  • Drug Efflux and Metabolism: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could actively transport this compound out of the cell, reducing its intracellular concentration and cytotoxic effect. While not explicitly documented for this compound, this is a common mechanism of drug resistance.

  • Alterations in Cell Cycle Regulation: this compound can induce G1 cell cycle arrest.[12][13] Dysregulation of cell cycle checkpoints, such as mutations in key regulators like p53 or Rb, might allow cells to bypass this arrest and continue proliferating in the presence of the drug.

Q2: How can I experimentally verify if the resistance in my cell line is due to alterations in the Sec61 translocon?

A2: To investigate if changes in the Sec61 translocon are responsible for the observed resistance, you can perform the following experiments:

  • Sequencing of the SEC61A1 gene: This is the most direct way to identify mutations in the this compound binding site.

  • Compare protein expression levels: Use Western blotting to compare the expression levels of Sec61α in your resistant cell line versus the parental, sensitive cell line.

  • In vitro translocation assay: This functional assay can assess the ability of this compound to inhibit protein translocation into microsomes isolated from both sensitive and resistant cells.

A detailed protocol for SEC61A1 sequencing is provided below.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Sequencing of the SEC61A1 Gene to Identify Resistance-Conferring Mutations

This protocol outlines the steps to amplify and sequence the coding region of the SEC61A1 gene from genomic DNA of both sensitive (parental) and this compound-resistant cancer cell lines.

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the coding exons of SEC61A1

  • High-fidelity DNA polymerase

  • dNTPs

  • PCR buffer

  • Agarose gel and electrophoresis equipment

  • Gel extraction kit

  • Sanger sequencing service

Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental and resistant cell lines using a commercial kit. Quantify the DNA concentration and assess its purity.

  • Primer Design: Design PCR primers to amplify the entire coding sequence of the SEC61A1 gene. It is advisable to amplify in overlapping fragments of 500-800 bp for optimal sequencing results.

  • PCR Amplification:

    • Set up PCR reactions for each primer pair for both parental and resistant gDNA.

    • Use a high-fidelity DNA polymerase to minimize PCR-induced errors.

    • An example of a PCR reaction setup is provided in the table below.

    • Perform PCR with an optimized annealing temperature for each primer pair.

  • Gel Electrophoresis and Purification:

    • Run the PCR products on an agarose gel to verify the amplification of a single product of the expected size.

    • Excise the DNA bands from the gel and purify the PCR products using a gel extraction kit.

  • Sanger Sequencing:

    • Send the purified PCR products for Sanger sequencing using both the forward and reverse PCR primers.

  • Sequence Analysis:

    • Align the sequencing results from the resistant cell line to the sequence from the parental cell line and the reference SEC61A1 sequence.

    • Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions in the resistant cell line.

    • Focus on non-synonymous mutations that lead to amino acid changes, as these are more likely to affect protein function.

Data Presentation: PCR Reaction Setup

ComponentVolume (µL) for 25 µL reactionFinal Concentration
5X High-Fidelity Buffer51X
dNTPs (10 mM)0.5200 µM
Forward Primer (10 µM)1.250.5 µM
Reverse Primer (10 µM)1.250.5 µM
Genomic DNA1-2 (approx. 50-100 ng)-
High-Fidelity DNA Polymerase0.25-
Nuclease-free waterUp to 25-

Workflow for Investigating Sec61A1 Mutations

start Resistant Cell Line Observed dna_extraction Genomic DNA Extraction (Parental vs. Resistant) start->dna_extraction pcr PCR Amplification of SEC61A1 Exons dna_extraction->pcr gel Agarose Gel Electrophoresis pcr->gel purify PCR Product Purification gel->purify sequence Sanger Sequencing purify->sequence analysis Sequence Alignment and Analysis sequence->analysis mutation_found Mutation Found? analysis->mutation_found functional_study Functional Studies (e.g., Site-directed mutagenesis) mutation_found->functional_study Yes no_mutation Explore Alternative Resistance Mechanisms mutation_found->no_mutation No

Caption: Workflow for identifying mutations in the SEC61A1 gene.

Protocol 2: Assessing Changes in Apoptotic and Autophagic Pathways

This protocol uses Western blotting to investigate changes in key proteins involved in apoptosis and autophagy.

Materials:

  • Parental and resistant cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis system

  • Western blot transfer system

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-LC3B, anti-p62)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment and Lysis:

    • Seed both parental and resistant cells.

    • Treat cells with a concentration of this compound that induces apoptosis in the parental line for various time points (e.g., 0, 6, 12, 24 hours).

    • Lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Compare the expression levels and cleavage (for caspases and PARP) of the target proteins between the parental and resistant cell lines at different time points.

    • Look for increased levels of anti-apoptotic proteins or decreased levels of pro-apoptotic proteins in the resistant line.

    • Assess the conversion of LC3-I to LC3-II and the degradation of p62 as markers of autophagic flux.

Data Presentation: Expected Outcomes from Western Blot Analysis

ProteinExpected in Sensitive Cells (post-treatment)Potential Finding in Resistant CellsImplication for Resistance
Cleaved Caspase-3IncreasedNo or reduced increaseDefective apoptotic signaling
Cleaved PARPIncreasedNo or reduced increaseDefective apoptotic signaling
Bcl-2Unchanged or decreasedIncreased basal levelEnhanced anti-apoptotic defense
BaxUnchanged or increasedDecreased basal levelReduced pro-apoptotic signaling
LC3-II/LC3-I ratioIncreasedAltered ratio (higher or lower)Dysregulated autophagy
p62Decreased (indicates flux)AccumulationBlock in autophagic degradation

This compound Signaling Pathways

cluster_er Endoplasmic Reticulum cluster_apoptosis Apoptosis cluster_autophagy Autophagy (mTOR-independent) cluster_cellcycle Cell Cycle CoibamideA This compound Sec61 Sec61 Translocon CoibamideA->Sec61 Inhibits Caspase3_7 Caspase-3/7 Activation Sec61->Caspase3_7 Autophagosome Autophagosome Accumulation Sec61->Autophagosome G1Arrest G1 Phase Arrest Sec61->G1Arrest Apoptosis Apoptosis Caspase3_7->Apoptosis Autophagy Autophagy Autophagosome->Autophagy

Caption: Simplified signaling pathways affected by this compound.

This technical support guide provides a starting point for troubleshooting this compound resistance. The complexity of drug resistance often involves multiple mechanisms, and a multi-faceted experimental approach is recommended for a thorough investigation.

References

strategies to reduce off-target effects of Coibamide A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Coibamide A, focusing on strategies to mitigate its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound directly targets the Sec61α subunit of the Sec61 protein translocon complex, a critical component of the protein secretion machinery in the endoplasmic reticulum (ER).[1][2] By binding to Sec61α, this compound inhibits the cotranslational translocation of newly synthesized secretory and membrane proteins into the ER.[1]

Q2: What is the principal mechanism of action that leads to cytotoxicity in cancer cells?

A2: The cytotoxicity of this compound stems from its non-selective inhibition of the Sec61 translocon.[1] This blockage prevents the biogenesis of a broad range of proteins essential for cancer cell survival, proliferation, and signaling, such as growth factor receptors (e.g., VEGFR2) and secreted ligands (e.g., VEGFA).[1][2][3] This disruption of proteostasis leads to ER stress and induces mTOR-independent autophagy and, ultimately, cell death.[4][5][6]

Q3: What are the known off-target effects and toxicities of this compound?

A3: The primary mechanism of action—broad-spectrum inhibition of protein secretion—is also the source of its potential off-target toxicity.[4] Because the Sec61 translocon is essential for all cell types, not just cancerous ones, this compound can affect healthy cells, leading to a narrow therapeutic window. In vivo studies with the unmodified natural product have revealed toxicities, such as significant weight loss in mouse models, which necessitates strategies to improve its safety profile.[3][7]

Q4: How does this compound's mechanism differ from other Sec61 inhibitors like Apratoxin A?

A4: While both this compound and Apratoxin A target the Sec61 translocon and inhibit protein secretion, they exhibit different cytotoxic profiles against the NCI-60 cancer cell line panel, suggesting distinct mechanisms of action or binding modes.[1] Studies with resistance-conferring mutations in Sec61α have confirmed that they have non-identical binding sites.[2] For example, a Sec61α mutant (R66I) that confers resistance to other known inhibitors remains sensitive to this compound.[2]

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps & Solutions
High cytotoxicity observed in control/non-cancerous cell lines. This compound is a potent, non-selective inhibitor of the Sec61 translocon, which is essential for all mammalian cells.1. Titrate Dosage: Perform a dose-response curve to determine the minimal effective concentration for your cancer cell line of interest while minimizing toxicity in control lines. 2. Reduce Exposure Time: Shorten the incubation period to reduce cumulative toxicity in sensitive non-target cells. 3. Use a Less Sensitive Cell Line: If possible, select control cell lines known to be less sensitive to Sec61 inhibition.
Inconsistent anti-proliferative (GI50) results between experiments. 1. Compound Stability: this compound is a complex macrocycle; improper storage or handling may lead to degradation. 2. Cell Health & Density: Variations in cell passage number, confluence, or metabolic state can alter drug sensitivity.1. Proper Handling: Prepare fresh dilutions of this compound from a properly stored stock solution (aliquoted, protected from light, at -80°C) for each experiment. 2. Standardize Cell Culture: Use cells within a consistent, low passage number range. Seed cells at a precise density and allow them to adhere and normalize for 24 hours before adding the compound.[1]
Difficulty validating on-target effects (inhibition of protein secretion). 1. Sub-optimal Assay: The chosen secreted protein may not be sensitive enough or expressed at high enough levels. 2. Incorrect Timing: The time point for measuring protein inhibition may be too early or too late.1. Use a Validated Marker: Monitor the expression of known sensitive and highly expressed proteins, such as VEGFA or VEGFR2.[2][3] 2. Time-Course Experiment: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for observing maximal inhibition of your protein of interest.
Observed cell death mechanism (apoptosis vs. autophagy) is unclear or mixed. This compound can induce both apoptosis and autophagy, and the dominant pathway can be cell-type specific.[5][8]1. Use Specific Inhibitors: Co-treat cells with inhibitors of autophagy (e.g., 3-MA, Chloroquine) or apoptosis (e.g., z-VAD-fmk) to dissect the pathways. 2. Multiple Assays: Use multiple markers to assess each pathway (e.g., Caspase-3/7 activity for apoptosis, LC3-II accumulation for autophagy).[4][8]

Strategies to Reduce Off-Target Effects

The primary strategy to mitigate the off-target effects of this compound involves medicinal chemistry approaches to create analogs with improved selectivity and therapeutic indices.

Medicinal Chemistry & Structure-Activity Relationship (SAR) Studies

Rational drug design aims to modify the this compound scaffold to enhance its affinity for the target in cancer cells or reduce its effects on healthy cells.[9]

  • Key Insight: SAR studies have shown that specific regions of the this compound molecule can be modified to enhance potency, which is a crucial first step toward improving the therapeutic window.[10]

  • Strategy 1: Modification of Aromatic Amino Acid Residues:

    • Action: Replace the Tyr(Me)¹⁰ residue with non-natural aromatic amino acids.

    • Result: Substituting Tyr(Me)¹⁰ with β-(4-biphenylyl)alanine (Bph) resulted in analog 11 , which was 12-fold more potent than natural this compound.[10] This suggests the binding pocket can accommodate larger aromatic systems, potentially allowing for the introduction of moieties that confer selectivity.

  • Strategy 2: Altering the Macrocyclic Scaffold:

    • Action: Replace the chemically sensitive ester linkage in the macrocycle with more stable amide or alkyl linkers.[11][12]

    • Result: Macrolactam analogs, where the ester bond is replaced by an amide bond, maintained potent cytotoxicity.[11] For instance, analog 16c , which combined an amide surrogate with the potent Bph modification, was approximately 5-fold more potent than natural this compound.[11] This demonstrates scaffold stability can be improved without losing on-target activity.

  • Strategy 3: N-Methylation and Conformational Rigidity:

    • Action: Systematically remove N-methyl groups on the peptide backbone.

    • Result: The removal of Nα-methyl groups generally led to a significant decrease in cytotoxicity, indicating that the high degree of N-methylation is crucial for maintaining the bioactive conformation of the molecule.[10]

Development of Targeted Drug Delivery Systems

Given the potent but non-selective mechanism, targeted delivery is a promising future strategy to reduce systemic toxicity.[3][7]

  • Concept: Encapsulate this compound or its potent analogs into a delivery vehicle (e.g., nanoparticles, antibody-drug conjugates) that specifically targets cancer cells.[13]

  • Potential Approaches:

    • Antibody-Drug Conjugates (ADCs): Link this compound to an antibody that recognizes a tumor-specific antigen.

    • Liposomal Formulations: Encapsulate the compound in liposomes decorated with targeting ligands (e.g., folate, transferrin) that bind to receptors overexpressed on cancer cells.

    • Prodrugs: Modify this compound into an inactive prodrug that is selectively activated in the tumor microenvironment (e.g., by tumor-specific enzymes or hypoxia).[13]

Data Summary

Table 1: Cytotoxicity of this compound and Key Analogs in A549 Lung Cancer Cells

CompoundModification(s)IC₅₀ (nM)Fold Change vs. This compoundReference
This compound (1) Natural Product1.31.0 (Baseline)[10]
Analog 11 Tyr(Me)¹⁰ → Bph0.1111.8x more potent[10]
Analog 12 MeAla³, MeAla⁶, Tyr(Me)¹⁰ → Bph0.255.2x more potent[10]
Analog 16c Ester → Amide, Tyr(Me)¹⁰ → Bph0.274.8x more potent[11]
Analog 8a N-demethylation at MeAla³2200~1700x less potent[10]

Data extracted from published studies. IC₅₀ values represent the concentration for 50% growth inhibition.

Visualizations

Signaling Pathway of this compound

CoibamideA This compound Sec61 Sec61 Translocon (Sec61α subunit) CoibamideA->Sec61 Binds & Inhibits ER Endoplasmic Reticulum (ER) Sec61->ER Translocates into ProteinTranslocation Protein Translocation Ribosome Ribosome NascentPeptide Nascent Polypeptide (Secretory & Membrane Proteins) Ribosome->NascentPeptide Translation NascentPeptide->Sec61 ProteinFolding Protein Folding & Maturation ER_Stress ER Stress ProteinTranslocation->ER_Stress Disruption leads to ProteinBiogenesis Inhibition of Protein Biogenesis (e.g., VEGFR2, VEGFA) ProteinTranslocation->ProteinBiogenesis Disruption leads to Autophagy mTOR-Independent Autophagy ER_Stress->Autophagy CellDeath Cell Death / Apoptosis ER_Stress->CellDeath Autophagy->CellDeath ProteinBiogenesis->CellDeath

This compound mechanism of action.
Workflow for Developing Safer this compound Analogs

Start Start: This compound Scaffold SAR Structure-Activity Relationship (SAR) - Identify modifiable positions - Synthesize analogs (e.g., Bph, amide linkers) Start->SAR Screening Primary Screening: In Vitro Cytotoxicity Assay (e.g., A549, MDA-MB-231 cells) SAR->Screening Potent Potent Analog Identified? (IC50 < this compound) Screening->Potent Potent->SAR No, Redesign OffTargetAssay Off-Target & Selectivity Profiling - Test against non-cancerous cell lines - Broad-spectrum kinase/receptor panels Potent->OffTargetAssay Yes Improved Improved Therapeutic Index? OffTargetAssay->Improved Improved->SAR No, Redesign InVivo In Vivo Xenograft Model - Assess efficacy and toxicity - Monitor tumor growth and animal weight Improved->InVivo Yes Stop End: Unsuitable Candidate InVivo->Stop High Toxicity / Low Efficacy Success End: Lead Candidate for Targeted Delivery Development InVivo->Success Favorable Profile

Workflow for developing improved this compound analogs.

Detailed Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assessment (MTS Assay)

This protocol is adapted from methodologies used in this compound research.[1]

  • Cell Seeding:

    • Culture human cancer cells (e.g., MDA-MB-231) in appropriate media (e.g., MEM with 10% FBS).[1]

    • Trypsinize and count cells. Seed 2,500 cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare a 2x concentrated serial dilution of this compound or its analogs in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours at 37°C and 5% CO₂.

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate for 1-4 hours at 37°C, protected from light, until the color develops.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to determine the IC₅₀ value.

Protocol 2: Off-Target Screening Using a Safety Panel

This is a generalized protocol for assessing the selectivity of a lead compound. Commercial services offer standardized panels.[14]

  • Target Selection:

    • Select a commercially available safety panel, such as the InVEST44 panel, which covers 44 clinically relevant off-targets including GPCRs, ion channels, enzymes, and transporters.[14]

  • Compound Preparation:

    • Provide the test compound (e.g., a potent this compound analog) at a high concentration (typically 10 mM in DMSO).

    • The screening service will perform dilutions to a final assay concentration (e.g., 1 µM or 10 µM).

  • Assay Performance:

    • The compound is tested against each target in the panel using specific binding or functional assays.

    • For example, radioligand binding assays are used for receptors, and enzymatic assays are used for kinases.

    • Results are typically reported as the percent inhibition at the tested concentration.

  • Data Analysis and Hit Confirmation:

    • A "hit" is defined as significant inhibition (e.g., >50%) of an off-target.

    • For any identified hits, a follow-up dose-response curve should be performed to determine the IC₅₀ or Kᵢ for the off-target interaction.

    • The ratio of the off-target IC₅₀ to the on-target (e.g., cancer cell cytotoxicity) IC₅₀ provides a quantitative measure of selectivity. A higher ratio indicates better selectivity.

References

Technical Support Center: Enhancing the Potency of Synthetic Coibamide A Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on enhancing the potency of synthetic Coibamide A analogues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cellular target of this compound and its analogues?

This compound (CbA) directly targets the Sec61α subunit of the Sec61 protein translocation channel.[1][2] By binding to Sec61, CbA inhibits the biogenesis of a wide range of secreted and integral membrane proteins that rely on this channel for co-translational transport into the endoplasmic reticulum.[1][2] This disruption of protein secretion ultimately leads to potent antiproliferative activity against various cancer cell lines.[1][3]

Q2: What is the mechanism of action of this compound?

This compound induces a potent cytotoxic and cytostatic effect in cancer cells.[3][4] Its mechanism involves the inhibition of the Sec61 translocon, which disrupts the synthesis of crucial membrane and secreted proteins, including those involved in cell signaling and angiogenesis like VEGFR2 and VEGF-A.[1][5] This leads to G1 cell cycle arrest and the induction of mTOR-independent autophagy.[1][6][7][8][9][10] In some cell types, this compound can also induce apoptosis, characterized by caspase-3/7 activation.[6][7][8]

Q3: Which structural modifications have been shown to enhance the potency of this compound analogues?

Structure-activity relationship (SAR) studies have identified key modifications that can enhance potency. A significant finding is that replacing the O-methyl-L-tyrosine (Tyr(Me)) residue at position 10 with L-β-(4-biphenylyl)alanine (Bph) can lead to analogues with substantially increased cytotoxicity, in some cases over 10-fold more potent than the natural product.[11][12] Additionally, simplifying the structure by replacing MeSer(Me) at positions 3 and 6 with MeAla has resulted in an analogue with comparable activity to natural this compound and significant in vivo tumor growth inhibition.[13][14]

Q4: Are there any common pitfalls in the synthesis of this compound analogues that could lead to reduced activity?

Yes, the synthesis of these complex N-methylated cyclodepsipeptides can be challenging. One common issue is diketopiperazine formation during Fmoc deprotection in solid-phase peptide synthesis.[3] Also, this compound's structure is conformationally well-defined and highly sensitive to backbone modifications, meaning many alterations can lead to a significant decrease in activity.[3][14] Even stereochemical changes, such as using L-Hiv at position 2 instead of the natural D-Hiv, can result in a significant loss of cytotoxic potency.[15]

Troubleshooting Guide

Problem 1: My synthetic this compound analogue shows significantly lower cytotoxicity than expected.

  • Possible Cause 1: Incorrect Stereochemistry. The stereochemistry of the amino and hydroxy acid residues is critical for the bioactivity of this compound.[15] Incorrect stereoisomers may have been incorporated during synthesis.

    • Troubleshooting Step: Verify the stereochemistry of all chiral centers in your synthetic analogue using analytical techniques such as chiral HPLC or GC-MS after hydrolysis.[4] Compare the biological activity of your compound with that of diastereomers reported in the literature, which often show reduced potency.[15]

  • Possible Cause 2: Disruption of the Macrocyclic Conformation. The rigid, well-defined conformation of the macrocycle is essential for its interaction with Sec61.[3][14] Modifications to the backbone or side chains may have altered this conformation.

    • Troubleshooting Step: Analyze the conformation of your analogue using NMR spectroscopy and compare the data to that of highly active analogues. Consider that even seemingly minor changes can have a large impact on the overall three-dimensional structure.

  • Possible Cause 3: Instability of the Analogue. The ester linkage in the macrolactone ring can be susceptible to hydrolysis.

    • Troubleshooting Step: Investigate the stability of your compound under assay conditions. Consider synthesizing analogues with more stable linkages, such as an amide bond (macrolactam) or an alkyl tether, which have been shown to maintain or even improve potency.[11][16][17]

Problem 2: I am unsure if my analogue is targeting the Sec61 translocon.

  • Possible Cause: The analogue may have an off-target mechanism of action.

    • Troubleshooting Step 1: Secretion Assay. A key function of Sec61 is the translocation of secreted proteins. Use a reporter assay, such as measuring the secretion of Gaussia luciferase (GLuc) from cells, to determine if your analogue inhibits protein secretion.[15][17] A reduction in secreted GLuc activity is a strong indicator of Sec61 inhibition.

    • Troubleshooting Step 2: Western Blot for Sec61 Client Proteins. Assess the expression levels of known Sec61 client proteins, such as VEGFR2 or VCAM1, by Western blot after treating cells with your analogue.[1][2][5] A decrease in the levels of these proteins suggests engagement with the Sec61 pathway.

Problem 3: My analogue shows potent in vitro activity but has poor in vivo efficacy.

  • Possible Cause: Poor Pharmacokinetic Properties. High N-methylation can improve proteolytic stability, but other factors like lipophilicity and bioavailability may be suboptimal.[4] The natural product itself has been associated with toxicity in vivo, suggesting a narrow therapeutic window.[5]

    • Troubleshooting Step: Consider modifications that could improve pharmacokinetic properties without compromising potency. Replacing ester linkages with more stable amide bonds is one such strategy.[16] Further medicinal chemistry optimization may be required to improve the drug-like properties of the analogue.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound and Selected Analogues

CompoundModification(s)Cell LineIC50 / GI50 / EC50 (nM)Reference
This compound (Natural) -MDA-MB-2312.8[4]
A5497.3[3]
PANC-17.0[3]
NCI-H460< 23[4]
U87-MG28.8[3]
SF-29596.2[3]
[MeAla3, MeAla6]-Coibamide A MeSer(Me)3 -> MeAla3, MeSer(Me)6 -> MeAla6MDA-MB-2315.1[3]
A5497.3[3]
PANC-17.0[3]
Bph-containing Analogue 11 Tyr(Me)10 -> Bph10A5490.11[11][12]
Bph-containing Analogue 12 MeAla3, MeAla6, Tyr(Me)10 -> Bph10A5490.25[11][12]
Azathis compound Two ester linkages replaced by amide bondsCancer cell linesLow micromolar[16]
[L-Hiv2]-Coibamide A D-Hiv2 -> L-Hiv2VariousSignificantly reduced cytotoxicity[15]
[L-Hiv2, L-MeAla11]-Coibamide A D-Hiv2 -> L-Hiv2, D-MeAla11 -> L-MeAla11VariousSignificantly reduced cytotoxicity[15]

Experimental Protocols

Cell Viability/Cytotoxicity Assays

  • MTS Assay:

    • Seed cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 2.5 x 10³ cells per well.[1]

    • Allow cells to adhere for 24 hours.

    • Treat cells with various concentrations of the this compound analogue or vehicle control (e.g., 0.1% DMSO) for 72 hours.[1]

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for a specified period (e.g., 1-4 hours) at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • AlamarBlue (Resazurin) Assay:

    • Follow steps 1-3 of the MTS assay protocol.[1]

    • Add AlamarBlue reagent to each well.[1]

    • Incubate for 4 hours at 37°C.[1]

    • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. Fluorescence intensity is proportional to cell viability.

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogues

A general approach for the synthesis of this compound analogues involves Fmoc-based solid-phase peptide synthesis.[12]

  • Resin Preparation: Start with a suitable resin, for example, a 2-chlorotrityl chloride resin loaded with the first C-terminal amino acid.[2]

  • Peptide Chain Elongation:

    • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid using a solution of piperidine in DMF.

    • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling reagent such as HATU in the presence of a base like DIEA.[12] For couplings onto N-methylated amino acids, stronger coupling conditions may be necessary.

    • Repeat the deprotection and coupling steps until the linear peptide sequence is assembled.

  • Side Chain Deprotection and Cleavage: Once the linear peptide is synthesized, cleave it from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Macrocyclization: Perform the head-to-tail cyclization of the linear peptide in solution using a macrolactonization or macolactamization reagent such as EDCI/HOAt/DIEA.[12]

  • Purification: Purify the crude cyclic peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Visualizations

CoibamideA_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects Sec61 Sec61 Translocon ER_Lumen ER Lumen / Membrane Sec61->ER_Lumen Protein Folding & Maturation Ribosome Ribosome Nascent_Protein Nascent Secretory/ Membrane Protein Ribosome->Nascent_Protein Translation Nascent_Protein->Sec61 Co-translational Translocation Protein_Dysregulation Decreased Secreted & Membrane Proteins (e.g., VEGFR2, VCAM1) CoibamideA This compound Analogue CoibamideA->Sec61 Inhibition Cell_Cycle_Arrest G1 Cell Cycle Arrest Protein_Dysregulation->Cell_Cycle_Arrest Autophagy mTOR-Independent Autophagy Protein_Dysregulation->Autophagy Apoptosis Apoptosis (in some cells) Protein_Dysregulation->Apoptosis Antiproliferative Antiproliferative Effects Cell_Cycle_Arrest->Antiproliferative Autophagy->Antiproliferative Apoptosis->Antiproliferative

Caption: Mechanism of action of this compound analogues.

Experimental_Workflow_Potency_Enhancement cluster_synthesis Analogue Design & Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Confirmation cluster_invivo In Vivo Testing (for potent analogues) SAR_Analysis SAR Analysis (e.g., Tyr(Me)->Bph) Analogue_Synthesis Solid-Phase Peptide Synthesis SAR_Analysis->Analogue_Synthesis Purification HPLC Purification Analogue_Synthesis->Purification Characterization MS & NMR Characterization Purification->Characterization Cytotoxicity_Assay Cytotoxicity Assays (MTS, AlamarBlue) Characterization->Cytotoxicity_Assay Determine_IC50 Determine IC50 Values Cytotoxicity_Assay->Determine_IC50 Secretion_Assay Secretion Assay (e.g., GLuc) Determine_IC50->Secretion_Assay If potent Western_Blot Western Blot for Sec61 Client Proteins Determine_IC50->Western_Blot If potent Confirm_Target Confirm Sec61 Target Engagement Secretion_Assay->Confirm_Target Western_Blot->Confirm_Target Xenograft_Model Tumor Xenograft Model Confirm_Target->Xenograft_Model If confirmed & potent Efficacy_Toxicity Evaluate Efficacy and Toxicity Xenograft_Model->Efficacy_Toxicity

Caption: Workflow for enhancing this compound analogue potency.

References

dealing with epimerization during Coibamide A synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to epimerization during the synthesis of Coibamide A.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in this compound synthesis?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted, leading to the formation of a diastereomer (an epimer). In the context of this compound synthesis, which involves numerous chiral amino acid building blocks, epimerization can lead to the formation of incorrect stereoisomers. This is a significant concern because the biological activity of this compound is highly dependent on its specific three-dimensional structure. The presence of epimers can drastically reduce the potency and alter the selectivity of the final compound.[1][2][3]

Q2: Which steps in the this compound synthesis are most prone to epimerization?

A2: Epimerization is most likely to occur during the activation and coupling of amino acid residues, particularly at the α-carbon of the activated carboxylic acid.[1] In the synthesis of this compound, couplings involving N-methylated amino acids are especially susceptible to epimerization due to steric hindrance, which can slow down the desired reaction and allow more time for the competing epimerization process to occur.[2] A notable example is the coupling of Fmoc-MeSer(Me)-OH onto the N-terminal MeIle residue.

Q3: What are the primary factors that influence the rate of epimerization?

A3: The main factors influencing epimerization during peptide synthesis are:

  • Coupling Reagents: The choice of coupling reagent significantly impacts the rate of activation and the stability of the activated intermediate. Some reagents are more prone to inducing epimerization than others.

  • Base: The presence and strength of the base used can promote the abstraction of the α-proton, leading to epimerization. Tertiary amines like diisopropylethylamine (DIPEA) are commonly used, but their basicity can increase the risk of epimerization.

  • Reaction Time and Temperature: Longer reaction times and elevated temperatures can increase the likelihood of epimerization.

  • Steric Hindrance: Coupling of sterically hindered amino acids, such as the N-methylated residues in this compound, can be sluggish, providing a larger window for epimerization to occur.[2]

Troubleshooting Guides

Problem 1: Significant epimerization observed during the coupling of N-methylated amino acids.

Symptoms:

  • HPLC analysis of the crude peptide shows multiple peaks that are close in retention time.

  • NMR spectra of the purified peptide are complex, with duplicate signals for some residues.

  • The final product exhibits lower than expected biological activity.

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Inappropriate Coupling Reagent Switch to a coupling reagent known for low epimerization rates with N-methylated amino acids, such as HATU or COMU. For particularly challenging couplings, consider using DIC in the presence of an additive like HOAt, which has been shown to suppress epimerization.[1]Uronium/aminium-based reagents like HATU are generally more efficient and lead to less epimerization than carbodiimides alone for sterically hindered couplings. The addition of HOAt helps to form a more reactive and stable active ester, which can accelerate the desired coupling reaction over the epimerization side reaction.
Excessive Basicity Reduce the amount of base (e.g., DIPEA) used or switch to a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.Strong bases can readily deprotonate the α-carbon of the activated amino acid, leading to racemization. Using a weaker base or a stoichiometric amount can minimize this side reaction.
Prolonged Reaction Time Monitor the reaction closely by HPLC and quench it as soon as the starting material is consumed. Optimize reaction conditions to accelerate the coupling, for instance, by increasing the concentration of reactants.The longer the activated amino acid is present in the reaction mixture, the greater the opportunity for epimerization.
Problem 2: Difficulty in separating the desired product from its epimers.

Symptoms:

  • Co-elution of diastereomers during purification by reverse-phase HPLC.

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Insufficient Chromatographic Resolution Optimize the HPLC separation method. This may involve using a different stationary phase (e.g., a phenyl-hexyl or a different C18 column), modifying the mobile phase composition (e.g., changing the organic modifier or adding ion-pairing reagents), or adjusting the gradient profile and temperature.Diastereomers have different physical properties and should be separable by chromatography. Fine-tuning the separation conditions can enhance the selectivity between the desired product and its epimers.
Complex Mixture of Epimers If multiple epimerization events have occurred, it may be necessary to revisit and optimize the coupling conditions for each problematic step in the synthesis to minimize the formation of multiple diastereomers.A complex mixture of epimers will be significantly more challenging to purify. Reducing the number of epimers formed during the synthesis is the most effective strategy.

Quantitative Data on Epimerization

The following table summarizes a key finding regarding epimerization during a challenging step in the synthesis of a this compound precursor.

Coupling Step Coupling Reagent/Base Diastereomeric Ratio (desired:epimer) Reference
Fmoc-MeSer(Me)-OH + H-MeIle-RHATU / (i-Pr)₂NEt72 : 28[1]
Fmoc-MeSer(Me)-OH + H-MeIle-RDIC / HOAtEpimer not observed (incomplete reaction)[1]

This data highlights the significant impact of the coupling reagent choice on the stereochemical outcome of the reaction.

Experimental Protocols

Protocol 1: HPLC Analysis for the Detection and Quantification of this compound Epimers

This protocol provides a general guideline for the analytical separation of this compound and its potential epimers. Optimization will be required for specific synthetic intermediates and the final product.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). Other stationary phases like phenyl-hexyl can also be explored for alternative selectivity.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 30% to 70% B over 30 minutes is a good starting point. This should be optimized to achieve baseline separation of the diastereomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10-20 µL of the sample and monitor the chromatogram. The ratio of the epimers can be determined by integrating the peak areas of the corresponding diastereomers.

Protocol 2: Chiral GC-MS Analysis of Amino Acid Hydrolysate to Determine Stereochemical Integrity

This protocol is for determining the enantiomeric ratio of the constituent amino acids of this compound after total hydrolysis.

  • Hydrolysis: a. Place a small amount (approx. 0.5 mg) of the synthetic this compound in a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110 °C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen.

  • Derivatization: a. To the dried hydrolysate, add 100 µL of isopropanol and 50 µL of pentafluoropropionic anhydride (PFPA). b. Heat the mixture at 100 °C for 1 hour. c. Evaporate the excess reagents under nitrogen. d. Re-dissolve the residue in a suitable solvent like ethyl acetate.

  • GC-MS Analysis: a. Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS). b. Column: A chiral capillary column (e.g., Chirasil-Val). c. Carrier Gas: Helium at a constant flow rate. d. Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 2-5 °C/min. e. Injection: Inject 1 µL of the derivatized sample in splitless mode. f. MS Detection: Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode to detect the characteristic fragments of the derivatized amino acids.

  • Data Analysis: Compare the retention times of the amino acids from the hydrolysate with those of chiral standards to determine the enantiomeric ratio for each amino acid.

Visualizations

Epimerization_Pathway cluster_activation Amino Acid Activation cluster_coupling Peptide Coupling cluster_epimerization Epimerization Pathway Activated_AA Activated Amino Acid (e.g., O-acylisourea) Desired_Peptide Desired Peptide (Correct Stereochemistry) Activated_AA->Desired_Peptide Nucleophilic Attack Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Base-catalyzed enolization AA Protected Amino Acid AA->Activated_AA Activation Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Coupling_Reagent->Activated_AA Peptide_Chain Growing Peptide Chain Peptide_Chain->Desired_Peptide Epimerized_Peptide Epimerized Peptide (Incorrect Stereochemistry) Peptide_Chain->Epimerized_Peptide Oxazolone->Epimerized_Peptide Nucleophilic Attack

Caption: Mechanism of epimerization during peptide bond formation.

Troubleshooting_Epimerization Start Epimerization Detected Check_Coupling_Reagent Is the coupling reagent optimized for N-methylated amino acids? Start->Check_Coupling_Reagent Change_Reagent Switch to HATU, COMU, or DIC/HOAt Check_Coupling_Reagent->Change_Reagent No Check_Base Is a strong base (e.g., DIPEA) being used? Check_Coupling_Reagent->Check_Base Yes Change_Reagent->Check_Base Reduce_Base Reduce amount of base or switch to NMM/collidine Check_Base->Reduce_Base Yes Check_Reaction_Time Is the reaction time prolonged? Check_Base->Check_Reaction_Time No Reduce_Base->Check_Reaction_Time Optimize_Time Monitor reaction closely and optimize for speed Check_Reaction_Time->Optimize_Time Yes Re-evaluate Re-analyze for epimerization Check_Reaction_Time->Re-evaluate No Optimize_Time->Re-evaluate

Caption: Decision tree for troubleshooting epimerization.

Experimental_Workflow Synthesis This compound Synthesis Crude_Product Crude Product Analysis Synthesis->Crude_Product HPLC_Analysis HPLC Analysis (Protocol 1) Crude_Product->HPLC_Analysis Purification Purification by Preparative HPLC HPLC_Analysis->Purification Pure_Product Purified this compound Purification->Pure_Product Stereochem_Confirmation Stereochemical Confirmation Pure_Product->Stereochem_Confirmation NMR 2D NMR (NOESY/ROESY) Stereochem_Confirmation->NMR Hydrolysis Acid Hydrolysis Stereochem_Confirmation->Hydrolysis Final_Product Stereochemically Pure This compound NMR->Final_Product GCMS Chiral GC-MS Analysis (Protocol 2) Hydrolysis->GCMS GCMS->Final_Product

Caption: Workflow for synthesis and stereochemical analysis.

References

Technical Support Center: Culturing the Coibamide A-Producing Cyanobacterium

Author: BenchChem Technical Support Team. Date: November 2025

ATTENTION RESEARCHERS: This technical support guide is designed to assist researchers, scientists, and drug development professionals in the challenging endeavor of culturing the marine cyanobacterium responsible for producing the potent anti-cancer agent, Coibamide A.

Critical Alert: Current Culturing Status

It is crucial to understand that, to date, the specific filamentous cyanobacterium, identified as a Leptolyngbya or Okeania species, that produces this compound has not been successfully cultured in a laboratory setting . Therefore, this guide provides a framework based on best practices for isolating and culturing related marine cyanobacteria, intended to serve as a starting point for research aimed at achieving this goal.

Frequently Asked Questions (FAQs)

Q1: Why has the this compound-producing cyanobacterium not been cultured yet?

A1: The inability to culture this specific cyanobacterium is likely due to a combination of factors. Many marine cyanobacteria have complex symbiotic relationships with other microorganisms, specific and often uncharacterized micronutrient requirements, or need precise physical and chemical conditions that are difficult to replicate in the lab. The natural environment provides a unique combination of water chemistry, microbial consortia, and physical parameters that are challenging to reproduce.

Q2: What is the identity of the this compound-producing cyanobacterium?

A2: The organism has been identified as a marine filamentous cyanobacterium, classified within the genus Leptolyngbya or the closely related genus Okeania. It was originally collected from Coiba National Park in Panama.

Q3: What are the first steps in attempting to culture this organism?

A3: The primary step is to obtain a unicyanobacterial (and ideally, axenic) culture through meticulous isolation and purification from a fresh environmental sample. This involves separating the target cyanobacterial filaments from other contaminating microorganisms like bacteria, diatoms, and fungi.

Q4: Is it possible that this compound is produced by a symbiotic organism?

A4: Yes, this is a distinct possibility. In many cases, the production of complex secondary metabolites is the result of a synergistic interaction between a host organism and its microbial symbionts. If the cyanobacterium is successfully cultured but does not produce this compound, co-culture experiments with other isolated microorganisms from the original sample may be necessary.

Q5: What general strategies can enhance the production of secondary metabolites like this compound in culture?

A5: Manipulating culture conditions can influence secondary metabolism. Strategies include varying nutrient concentrations (nitrate, phosphate), light intensity and quality, temperature, and salinity. Statistical methods like the Plackett-Burman design can be employed to efficiently screen which medium components have the most significant impact on growth and metabolite production.[1]

Experimental Protocols

Protocol 1: Isolation and Purification of Filamentous Marine Cyanobacteria

This protocol is a generalized approach for obtaining a pure culture of a target filamentous cyanobacterium from an environmental sample.

1. Sample Collection:

  • Collect samples of the cyanobacterial mat from its natural habitat (e.g., marine sediments, rocks).

  • Transport the samples to the laboratory in sterile containers with some native seawater, keeping them cool and dark to minimize stress.

2. Initial Enrichment:

  • In a sterile petri dish, wash a small portion of the cyanobacterial mat with sterile seawater to remove loosely attached debris and organisms.

  • Transfer a few filaments to a flask containing a sterile marine cyanobacterial growth medium (e.g., SWBG11 or Z8, see table below).

  • Incubate under low light (e.g., 10-20 µmol photons m⁻² s⁻¹) at a temperature close to its natural environment (e.g., 25-28°C).

3. Purification on Solid Media:

  • Once growth is observed in the liquid enrichment, homogenize a small sample of the culture to break up long filaments.[2]

  • Use serial dilution to prepare several dilutions of the homogenized culture.

  • Plate the dilutions onto solid agar plates (1% agar in the chosen marine medium) using the spread plate technique.[2]

  • Incubate the plates under the same conditions as the liquid culture.

4. Single Filament Isolation:

  • Observe the plates under a dissecting microscope. Identify single filaments that have glided away from the initial inoculation point and appear free of visible contaminants.

  • Using a sterile microneedle or a fine-tipped Pasteur pipette, carefully pick the isolated filament and transfer it to a new plate or a small volume of liquid medium.[2][3]

  • Repeat this process several times to ensure the culture is unicyanobacterial.

5. Axenic Culture (Optional but Recommended):

  • To remove tightly associated bacteria, antibiotic treatment may be necessary.[2]

  • Test the sensitivity of the cyanobacterium and contaminants to a range of antibiotics.

  • Expose the unicyanobacterial culture to a cocktail of antibiotics (e.g., penicillin) for a short period (24-48 hours), then wash and transfer the filaments to fresh, antibiotic-free medium.[2]

  • Verify the purity by plating on nutrient-rich agar (e.g., Tryptic Soy Agar) and checking for bacterial or fungal growth.

Protocol 2: Hypothetical Cultivation of the this compound Producer

This protocol provides a starting point for attempting to grow the isolated and purified Leptolyngbya/Okeania sp.

1. Media Preparation:

  • Prepare several batches of marine cyanobacterial media. SWBG11 is a good starting point. See the table below for media compositions.

  • Use high-purity water and analytical grade reagents. Sterilize by autoclaving.

2. Inoculation:

  • Transfer a small, healthy inoculum from the purified culture into flasks containing the sterile liquid media.

  • Start with a small volume (e.g., 25 mL in a 125 mL flask) to avoid the culture crashing due to over-dilution.[4]

3. Incubation and Growth Parameter Testing:

  • Incubate the flasks in a temperature and light-controlled incubator.

  • Test a range of conditions systematically:

    • Temperature: 25°C, 28°C, 30°C

    • Light Intensity: Low (10 µmol photons m⁻² s⁻¹), Medium (50 µmol photons m⁻² s⁻¹), High (100 µmol photons m⁻² s⁻¹)

    • Photoperiod: 16:8 hours (light:dark), 12:12 hours (light:dark)

    • Agitation: Static vs. Shaken (e.g., 100 rpm)

4. Monitoring and Scaling Up:

  • Monitor growth visually and by measuring optical density or chlorophyll a fluorescence.

  • Once optimal conditions are identified, gradually scale up the culture volume.

  • After sufficient biomass is obtained, perform chemical extraction and analysis (e.g., LC-MS) to screen for the presence of this compound.

Data Presentation: Culture Media and Conditions

The following table summarizes media formulations and growth conditions used for related marine cyanobacteria, which can serve as a reference for your experiments.

Medium Key Components Salinity Target Organism(s) Reference Conditions
SWBG11 BG11 medium components in 75% sterile seawaterMarineMarine Leptolyngbya sp.27°C, 16:8 L:D cycle, ~10 µmol photons s⁻¹ m⁻²
Z8 NaNO₃, K₂HPO₄, MgSO₄, Na₂CO₃, Fe-EDTA, trace metalsVariableGeneral CyanobacteriaCan be adapted for marine use with sterile seawater.
SOT Medium Proprietary or specific formulation (Society of Toxicology)~13 psuLeptolyngbya sp. KIOST-130-33°C, variable light, large scale outdoor cultivation
ASN-III NaNO₃, K₂HPO₄, MgSO₄, Na₂CO₃, Citric Acid, Ferric Citrate, EDTA, trace metals in seawaterMarineMarine CyanobacteriaStandard medium for marine strains.

Troubleshooting Guide

Q: My enrichment culture is overgrown with other algae/diatoms. What should I do?

A: This is a common problem.

  • Reduce Light: Cyanobacteria can often tolerate lower light levels than many eukaryotic algae.[5] Try incubating at a lower light intensity (5-10 µmol photons m⁻² s⁻¹).

  • Physical Separation: Use the phototactic response. Shine a unidirectional light on a sample placed on an agar plate; some filamentous cyanobacteria will move towards the light, potentially separating from contaminants.[2]

  • Re-isolate: Perform single-filament isolation on agar plates as described in the protocol above. This is the most reliable method.

Q: I have isolated a cyanobacterium, but it won't grow in liquid culture.

A: This "culture crash" can happen for several reasons.

  • Inoculum Density: The initial inoculum might be too dilute. Start with a smaller volume of media or a larger inoculum.[4]

  • Media Toxicity: Ensure the media was prepared correctly. Autoclaving media components and agar together can sometimes create toxic compounds.[5] Prepare and autoclave them separately and mix after cooling.

  • Light Shock: Transferring a culture from low light (on a plate) to high light (in a flask) can cause photoinhibition. Start liquid cultures at low light and gradually increase the intensity.[4]

Q: My culture is growing, but it has turned yellow/pale.

A: This indicates stress, often due to nutrient limitation.

  • Nutrient Depletion: The culture may have consumed all the available nitrogen or phosphorus. Transfer a small amount to fresh medium. If the green color returns, nutrient depletion was the cause.

  • Trace Metal Limitation: Ensure your trace metal solution is fresh and correctly prepared.

  • High Light Stress: Extremely high light can cause photobleaching. Reduce the light intensity.

Q: How can I tell if my culture is contaminated with bacteria?

A:

  • Microscopy: Observe your culture under a high-power microscope. Look for small, motile bacteria around your cyanobacterial filaments.

  • Plating: Spread a small amount of your liquid culture onto a nutrient-rich agar plate (e.g., Tryptic Soy Agar). If bacteria are present, they will form visible colonies after 1-3 days.

  • Cloudiness: If the liquid medium becomes cloudy or turbid without a corresponding increase in green biomass, it is likely due to bacterial contamination.

Visualizations

Experimental and Logical Workflows

Isolation_Workflow Sample Environmental Sample (Cyanobacterial Mat) Wash Wash with Sterile Seawater Sample->Wash Enrich Liquid Enrichment (e.g., SWBG11 Medium) Wash->Enrich Plate Plate on Solid Agar (Serial Dilution) Enrich->Plate Isolate Single Filament Isolation (Microscopy) Plate->Isolate Purify Repeat Isolation (3-5 times) Isolate->Purify Unicyanobacterial Unicyanobacterial Culture Purify->Unicyanobacterial Antibiotic Antibiotic Treatment (Optional) Unicyanobacterial->Antibiotic Axenic Axenic Culture Antibiotic->Axenic Culturing_Workflow Start Start with Purified Unicyanobacterial Culture SmallScale Inoculate Small Scale Test Cultures (25 mL) Start->SmallScale Conditions Test Variable Conditions: - Temperature - Light Intensity - Media Composition SmallScale->Conditions Monitor Monitor Growth (OD, Microscopy) Conditions->Monitor Optimal Identify Optimal Growth Conditions Monitor->Optimal Optimal->Conditions Sub-optimal ScaleUp Scale-Up Culture Volume (e.g., to 1L) Optimal->ScaleUp Conditions Met Harvest Harvest Biomass (Centrifugation/Filtration) ScaleUp->Harvest Extract Solvent Extraction Harvest->Extract Analyze Chemical Analysis (LC-MS for this compound) Extract->Analyze Troubleshooting_Contamination Start Is Culture Contaminated? Type Identify Contaminant Type (Microscopy, Plating) Start->Type Yes Bact Bacterial Contamination Type->Bact Bacteria Algae Algal/Diatom Contamination Type->Algae Algae/Diatoms Fungi Fungal Contamination Type->Fungi Fungi Sol_Bact Solution: 1. Re-streak on new plates. 2. Use antibiotic treatment. 3. Phototaxis/Gliding separation. Bact->Sol_Bact Sol_Algae Solution: 1. Reduce light intensity. 2. Re-streak on new plates. 3. Physical removal of filaments. Algae->Sol_Algae Sol_Fungi Solution: 1. Re-streak on new plates. 2. Use antifungal agents (e.g., Cycloheximide). 3. Discard and start from stock. Fungi->Sol_Fungi

References

Validation & Comparative

Validating Coibamide A Target Engagement: A Comparative Guide to Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of photoaffinity labeling with other methods for validating the target engagement of Coibamide A, a potent marine-derived depsipeptide. Supporting experimental data, detailed protocols, and visual workflows are presented to facilitate a comprehensive understanding of this critical validation process.

This compound, a natural product isolated from a Panamanian marine cyanobacterium, has demonstrated significant antiproliferative activity against a range of cancer cell lines.[1][2] Its unique mechanism of action, which involves the induction of mTOR-independent autophagy and apoptosis, has made it a subject of intense research.[2][3] A critical step in harnessing its therapeutic potential is the definitive identification and validation of its molecular target. Photoaffinity labeling has emerged as a powerful technique to elucidate the direct binding partners of bioactive small molecules like this compound.[4][5] This guide delves into the application of this technique for this compound, comparing its performance with alternative validation methods and providing the necessary experimental details for its implementation.

Data Presentation: Comparing this compound's Bioactivity

The cytotoxic and inhibitory activities of this compound and its synthetic analogs provide essential data for understanding its structure-activity relationship and for designing effective photoaffinity probes. The following table summarizes key quantitative data from various studies.

CompoundCell LineAssay TypeIC50/EC50Reference
This compound MDA-MB-231 (Breast Cancer)Cytotoxicity2.8 nM[1]
SNB-75 (CNS Cancer)Cytotoxicity7.6 nM[1]
U87-MG (Glioblastoma)Cytotoxicity<100 nM[2]
A549 (Lung Cancer)Cytotoxicity1.3 nM[3]
HCT116 (Colon Cancer)CytotoxicityLow nM[6]
U87-MG GlioblastomaSecretome Suppression5 nM[7]
photo-CbA A549 (Lung Cancer)Cytotoxicity6.5 nM[8]
This compound Analog 11 A549 (Lung Cancer)Cytotoxicity0.11 nM[4]
This compound Analog 12 A549 (Lung Cancer)Cytotoxicity0.25 nM[4]
Apratoxin A U87-MG GlioblastomaSecretome Suppression5 nM[7]

Unveiling the Target: The this compound Signaling Pathway

This compound exerts its cytotoxic effects by directly targeting the Sec61 translocon, a protein complex essential for the translocation of newly synthesized polypeptides into the endoplasmic reticulum.[6][7] By binding to the Sec61α subunit, this compound inhibits the biogenesis of a wide range of secretory and membrane proteins, leading to cellular stress, autophagy, and ultimately, apoptosis.[7][9]

This compound Signaling Pathway This compound Signaling Pathway CoibamideA This compound Sec61 Sec61 Translocon (Sec61α subunit) CoibamideA->Sec61 binds to ProteinTranslocation Protein Translocation to ER Sec61->ProteinTranslocation inhibits ProteinBiogenesis Secretory & Membrane Protein Biogenesis ProteinTranslocation->ProteinBiogenesis leads to inhibition of CellularStress Cellular Stress ProteinBiogenesis->CellularStress induces Autophagy Autophagy CellularStress->Autophagy Apoptosis Apoptosis CellularStress->Apoptosis

Caption: this compound inhibits the Sec61 translocon, disrupting protein biogenesis and inducing cellular stress pathways.

Experimental Protocols

Synthesis of this compound Photoaffinity Probe (photo-CbA)

The synthesis of a this compound photoaffinity probe (photo-CbA) involves the incorporation of a photoreactive group and a reporter tag (e.g., an alkyne handle for click chemistry) into the this compound scaffold. The following is a generalized protocol based on the synthesis of this compound analogs and principles of photoaffinity probe design.[10][11][12]

  • Solid-Phase Peptide Synthesis (SPPS): The linear precursor of the this compound analog is assembled on a solid support (e.g., 2-chlorotrityl chloride resin) using Fmoc chemistry.

  • Incorporation of Photoreactive Moiety: A photoreactive amino acid derivative (e.g., a diazirine-containing amino acid) is coupled at a position determined by structure-activity relationship (SAR) studies to minimize disruption of target binding.

  • Incorporation of Reporter Tag: An amino acid bearing an alkyne or azide group is incorporated into the peptide sequence for subsequent click chemistry ligation.

  • Cleavage and Cyclization: The linear peptide is cleaved from the resin and subjected to macrolactamization to form the cyclic depsipeptide structure.

  • Purification: The crude photo-CbA is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Photoaffinity Labeling Workflow for this compound Target Identification

This workflow outlines the key steps for identifying the cellular targets of this compound using the synthesized photo-CbA probe.[1][13][14]

Photoaffinity Labeling Workflow Photoaffinity Labeling Workflow cluster_cell In-Cell Labeling cluster_enrichment Target Enrichment cluster_analysis Target Identification Incubation 1. Incubate cells with photo-CbA probe UV 2. UV irradiation (e.g., 365 nm) to induce cross-linking Incubation->UV Lysis 3. Cell Lysis UV->Lysis Click 4. Click chemistry with biotin-azide Lysis->Click PullDown 5. Streptavidin affinity purification Click->PullDown Wash 6. Wash to remove non-specific binders PullDown->Wash Elution 7. Elute biotinylated protein complexes Wash->Elution SDS 8. SDS-PAGE and in-gel digestion Elution->SDS MS 9. LC-MS/MS analysis SDS->MS Data 10. Database search and protein identification MS->Data

Caption: A stepwise workflow for identifying this compound's cellular targets using photoaffinity labeling.

Detailed Steps:

  • Cellular Incubation: Target cells (e.g., U87-MG glioblastoma cells) are incubated with the photo-CbA probe at a concentration determined by its cytotoxic IC50 value to ensure target engagement without inducing immediate cell death. A control group is treated with a molar excess of native this compound to demonstrate competitive binding.

  • UV Cross-linking: The cells are irradiated with UV light (e.g., 365 nm) to activate the photoreactive group on the photo-CbA, leading to the formation of a covalent bond with its direct binding partner(s).

  • Cell Lysis: The cells are lysed to release the protein content.

  • Click Chemistry: The alkyne handle on the cross-linked photo-CbA is ligated to a reporter tag, such as biotin-azide, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

  • Affinity Purification: The biotinylated protein complexes are enriched from the cell lysate using streptavidin-coated beads.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution: The captured protein complexes are eluted from the beads.

  • Protein Separation and Digestion: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised and subjected to in-gel digestion with a protease (e.g., trypsin).

  • Mass Spectrometry: The resulting peptide fragments are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS data is searched against a protein database to identify the proteins that were covalently labeled by the photo-CbA probe.

Alternative and Complementary Target Validation Methods

While photoaffinity labeling provides direct evidence of binding, other techniques can be used to validate and complement these findings.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[9]

  • Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that ligand binding can protect a target protein from proteolysis.

  • Genetic Approaches: Overexpression or knockdown/knockout of the putative target protein can be used to confirm its role in mediating the effects of the compound. For instance, resistance to this compound can be observed in cells with specific mutations in the SEC61A1 gene.[9]

  • Computational Docking: Molecular modeling can predict the binding site and interactions of this compound with its target, providing a structural basis for the experimental findings.

References

Coibamide A: A Comparative Analysis of Its Cytotoxic Effects Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing research reveals Coibamide A, a natural depsipeptide isolated from a marine cyanobacterium, exhibits potent cytotoxic activity against a broad spectrum of cancer cell lines. This guide synthesizes the available data on its comparative cytotoxicity, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating its potential as an anti-cancer agent. The data underscores this compound's efficacy in glioblastoma, breast, and lung cancer, among others, with cytotoxic effects observed at nanomolar concentrations.

Quantitative Cytotoxicity Data

The cytotoxic and anti-proliferative activities of this compound have been evaluated across numerous cancer cell lines. The following tables summarize the key findings, presenting a comparative overview of its potency.

Table 1: Anti-proliferative Activity (GI₅₀) of this compound in Breast Cancer Cell Lines
Cell LineCancer TypeGI₅₀ (nM)
MDA-MB-468Triple-Negative Breast Cancer~0.4
MDA-MB-231Triple-Negative Breast Cancer~4
MDA-MB-436Triple-Negative Breast Cancer~4
HS-578TTriple-Negative Breast Cancer~4
BT-474HER2-amplified Breast Cancer~4

Data sourced from studies utilizing a 72-hour exposure period.[1]

Table 2: Cytotoxic Activity (EC₅₀/LC₅₀) of this compound in Various Cancer Cell Lines
Cell LineCancer TypeParameterValue (nM)
U87-MGGlioblastomaEC₅₀28.8 ± 8.4
SF-295GlioblastomaEC₅₀96.2 ± 23
NCI-H460Lung CancerLC₅₀< 23
Neuro-2aMouse NeuroblastomaLC₅₀< 23
HCT116Colon CancerIC₅₀Low nanomolar
A549Lung CancerIC₅₀-

EC₅₀ values for glioblastoma cells were determined after 72 hours of exposure.[1][2] LC₅₀ for lung and neuroblastoma cells were also reported to be in the low nanomolar range.[1][3]

Table 3: NCI-60 Panel Mean Log Molar Drug Concentrations

The National Cancer Institute's (NCI) 60-cell line screen provides a broader perspective on this compound's activity.

ParameterMean log Molar Concentration
GI₅₀ (Growth Inhibition 50)-8.04
TGI (Total Growth Inhibition)-5.85
LC₅₀ (Lethal Concentration 50)-5.11

This compound demonstrated high potency against several cell lines within the NCI-60 panel, including MDA-MB-231 (breast), LOX IMVI (melanoma), HL-60(TB) (leukemia), and SNB-75 (CNS).[3]

Experimental Protocols

The cytotoxic effects of this compound have been determined using a variety of established methodologies. Below are summaries of the key experimental protocols cited in the literature.

Cell Viability and Cytotoxicity Assays:

  • Cell-Titer Glo® Luminescent Cell Viability Assay: This assay was employed to determine the viability of breast cancer cell lines after a 72-hour incubation with varying concentrations of this compound.[1] The assay measures ATP levels, which correlate with the number of metabolically active cells.

  • Lactate Dehydrogenase (LDH) Efflux Assay: To quantify cell death in glioblastoma cell lines, the release of LDH into the culture medium was measured.[4] Increased LDH levels indicate compromised cell membrane integrity and cytotoxicity.

  • Trypan Blue Exclusion Test: This method was used to assess the viability of glioblastoma cells by differentiating between viable cells (which exclude the dye) and non-viable cells (which take it up).[4]

Cell Culture:

Cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Mechanism of Action & Signaling Pathways

This compound exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis and a unique form of mTOR-independent autophagy.[5][6][7] A key molecular target of this compound is the Sec61 translocon, a protein complex essential for the translocation of newly synthesized polypeptides into the endoplasmic reticulum.[5][8][9] By inhibiting Sec61, this compound disrupts the biogenesis of a wide range of secretory and membrane proteins, including those critical for cancer cell survival and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[9][10]

Below are diagrams illustrating the experimental workflow for assessing cytotoxicity and the proposed signaling pathway of this compound.

Experimental_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cancer Cell Line Culture incubation Incubation of Cells with this compound (e.g., 72h) cell_culture->incubation coibamide_prep This compound Preparation (Varying Concentrations) coibamide_prep->incubation viability_assay Cell Viability Assay (e.g., Cell-Titer Glo) incubation->viability_assay cytotoxicity_assay Cytotoxicity Assay (e.g., LDH Efflux) incubation->cytotoxicity_assay data_analysis Data Analysis (IC50/EC50 Determination) viability_assay->data_analysis cytotoxicity_assay->data_analysis

Caption: Workflow for determining this compound cytotoxicity.

CoibamideA_Signaling_Pathway Proposed Signaling Pathway of this compound cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects CoibamideA This compound Sec61 Sec61 Translocon CoibamideA->Sec61 Inhibits mTOR mTOR Signaling CoibamideA->mTOR Disrupts Autophagy mTOR-Independent Autophagy CoibamideA->Autophagy Induces Apoptosis Apoptosis CoibamideA->Apoptosis Induces Protein_Biogenesis Secretory & Membrane Protein Biogenesis Sec61->Protein_Biogenesis Blocks VEGFR2 VEGFR2 Expression Protein_Biogenesis->VEGFR2 Leads to reduced Cell_Death Cancer Cell Death Autophagy->Cell_Death Apoptosis->Cell_Death

Caption: this compound's mechanism of action.

References

A Comparative Guide to Coibamide A and Other Natural Product Sec61 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum (ER), is a critical component of the cellular machinery responsible for the translocation and membrane insertion of a vast number of proteins. Its essential role in protein biogenesis has made it an attractive target for therapeutic intervention, particularly in oncology. A growing number of natural products have been identified as potent inhibitors of Sec61, each with unique structural features and biological activities. This guide provides a detailed comparison of Coibamide A with other prominent natural product Sec61 inhibitors, focusing on their mechanisms of action, potency, and experimental validation.

Mechanism of Action: A Shared Target with Subtle Differences

Nearly all known natural product inhibitors of the Sec61 translocon, including this compound, apratoxin A, mycolactone, decatransin, and ipomoeassin F, exert their effects by directly binding to the central α-subunit of the Sec61 complex (Sec61α).[1][2][3] These inhibitors bind to a common lipid-exposed pocket formed by the partially open lateral gate and the plug domain of Sec61α.[4][5] By stabilizing the plug domain in a closed state, they prevent the opening of the translocation pore, thereby blocking the entry of nascent polypeptide chains into the ER.[4][5]

While the general binding site is shared, subtle differences in the interactions between each inhibitor and Sec61α lead to distinct biological outcomes. For instance, mutations in Sec61α that confer resistance to some inhibitors do not always affect the activity of others, suggesting non-identical binding modes within the same pocket.[1][6] this compound, for example, retains activity against a Sec61α mutant (R66I) that confers strong resistance to other known inhibitors, indicating a unique binding interaction.[6][7][8]

Most of these natural products, including this compound, are classified as broad-spectrum or substrate-nonselective inhibitors, meaning they block the translocation of a wide range of Sec61-dependent proteins.[9][10][11] This contrasts with substrate-selective inhibitors like cotransin, which only affect a subset of Sec61 client proteins.[10][11]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the reported cytotoxic or inhibitory concentrations (IC50/EC50) of this compound and other natural product Sec61 inhibitors against various cancer cell lines. This data highlights the potent, often nanomolar, activity of these compounds.

InhibitorCell LineAssay TypeIC50/EC50Reference
This compound MDA-MB-231 (Breast)Cytotoxicity (GI50)2.8 nM[12]
LOX IMVI (Melanoma)Cytotoxicity (GI50)7.4 nM[12]
HL-60(TB) (Leukemia)Cytotoxicity (GI50)7.4 nM[12]
SNB-75 (CNS)Cytotoxicity (GI50)7.6 nM[12]
U87-MG (Glioblastoma)Cytotoxicity (EC50)28.8 ± 8.4 nM[13]
SF-295 (Glioblastoma)Cytotoxicity (EC50)96.2 ± 23 nM[13]
Apratoxin A Various Cancer LinesGrowth Inhibition (IC50)Low nanomolar[14]
Decatransin HCT116 (Colon)Growth Inhibition (IC50)30–140 nM[15]
COS-1 (Kidney)Growth Inhibition (IC50)30–140 nM[15]
Mycolactone T cellsSec61 BlockadePotent[3]
Ipomoeassin F MCF7 (Breast)Anticancer ActivityPotent[11]
U937 (Lymphoma)Anticancer ActivityPotent[11]
Triptolide Capan-1 (Pancreatic)Growth Inhibition (IC50)0.01 µM[16]
Capan-2 (Pancreatic)Growth Inhibition (IC50)0.02 µM[16]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound) or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 72 hours).[7][13]

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for a period that allows for the formation of formazan crystals by viable cells.

  • Solubilization: If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a specific wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the EC50 or IC50 value by plotting the viability data against the logarithm of the inhibitor concentration and fitting to a dose-response curve.[13]

In Vitro Translation/Translocation Assay
  • Reaction Setup: Prepare a reaction mixture containing rabbit reticulocyte lysate (for in vitro translation), canine pancreatic rough ER microsomes (as a source of Sec61), a plasmid encoding a Sec61-dependent substrate protein (e.g., preprolactin), and radiolabeled amino acids (e.g., [35S]-methionine).

  • Inhibitor Addition: Add the natural product inhibitor at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at an appropriate temperature (e.g., 30°C) to allow for translation and translocation of the protein into the microsomes.

  • Protease Protection: Treat the reaction with a protease (e.g., proteinase K) to digest any untranslocated protein. Translocated proteins are protected within the microsomal lumen.

  • Analysis: Separate the proteins by SDS-PAGE and visualize the radiolabeled, translocated protein by autoradiography. Quantify the band intensities to determine the extent of translocation inhibition.

Photoaffinity Labeling
  • Probe Synthesis: Synthesize a photoactivatable analog of the natural product inhibitor (e.g., photo-CbA) that contains a photolabile group (e.g., a diazirine).[1]

  • Binding: Incubate isolated ER microsomes or cells with the photoaffinity probe.

  • UV Crosslinking: Expose the mixture to UV light to induce covalent crosslinking of the probe to its binding partner(s).

  • Analysis: Lyse the cells or solubilize the microsomes and analyze the proteins by SDS-PAGE. The crosslinked protein can be identified by various methods, such as using a tagged probe (e.g., with a clickable alkyne group for subsequent fluorescent labeling) or by immunoblotting for candidate target proteins like Sec61α.[3] Competitive photo-crosslinking with known Sec61 inhibitors can be used to confirm the binding site.[17]

Visualizations

Sec61_Inhibition_Pathway cluster_cytosol Cytosol cluster_er_membrane ER Membrane cluster_er_lumen ER Lumen Ribosome Ribosome-Nascent Chain Complex SRP Signal Recognition Particle (SRP) Ribosome->SRP 1. SRP Binding SR SRP Receptor SRP->SR 2. Targeting to ER Sec61 Sec61 Translocon SR->Sec61 3. Handover to Sec61 Nascent_Protein Translocated Nascent Protein Sec61->Nascent_Protein 4. Translocation Inhibitor This compound & Other Natural Products Inhibitor->Sec61 Inhibition

Caption: Mechanism of Sec61-mediated protein translocation and its inhibition.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treat with Sec61 Inhibitor (e.g., this compound) start->treatment incubation Incubate (e.g., 72h) treatment->incubation viability Cell Viability Assay (MTT/MTS) incubation->viability western Western Blot for Specific Proteins incubation->western in_vitro In Vitro Translocation Assay incubation->in_vitro analysis Data Analysis (e.g., IC50 Calculation) viability->analysis western->analysis in_vitro->analysis

Caption: Typical workflow for evaluating Sec61 inhibitors.

Inhibitor_Classes cluster_nonselective Substrate-Nonselective cluster_selective Substrate-Selective root Natural Product Sec61 Inhibitors Coibamide_A This compound root->Coibamide_A Apratoxin_A Apratoxin A root->Apratoxin_A Mycolactone Mycolactone root->Mycolactone Decatransin Decatransin root->Decatransin Ipomoeassin_F Ipomoeassin F root->Ipomoeassin_F Cotransin Cotransin root->Cotransin HUN7293 HUN-7293 root->HUN7293

Caption: Classification of natural product Sec61 inhibitors.

References

Unraveling the Stereospecific Cytotoxicity of Coibamide A in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of Coibamide A and its stereoisomers on various cancer cell lines. This compound, a potent cyclic depsipeptide isolated from a marine cyanobacterium, has emerged as a promising anti-cancer agent due to its unique mechanism of action targeting the Sec61 translocon, a critical component of the protein secretion pathway in eukaryotic cells. This guide presents quantitative data from key studies, detailed experimental protocols for assessing cellular effects, and visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of the structure-activity relationship of this compound stereoisomers.

Quantitative Comparison of Cytotoxic Activity

The cytotoxic potency of this compound (CbA) and its less toxic diastereomers, [L-Hiv²]-CbA and [L-Hiv², L-MeAla¹¹]-CbA, has been evaluated against a panel of cancer cell lines, including highly aggressive glioblastoma and patient-derived glioma stem-like cells (GSCs). The data, summarized in the tables below, highlight the critical role of stereochemistry in the biological activity of these compounds.

Table 1: Comparative Cytotoxicity (IC₅₀, nM) of this compound Stereoisomers in Glioblastoma Cell Lines [1]

CompoundU87-MGSF-295U251SF-268
This compound (CbA)28.8 ± 8.496.2 ± 23Not ReportedNot Reported
[L-Hiv²]-CbA>1000>1000>1000>1000
[L-Hiv², L-MeAla¹¹]-CbA>1000>1000>1000>1000

Table 2: Comparative Cytotoxicity (CC₅₀, nM) of this compound Stereoisomers in Patient-Derived Glioma Stem-like Cells (GSCs) [1]

CompoundMGG4MGG6MGG8MGG15MGG23BT74
This compound (CbA)0.81.21.51.10.9>1000
[L-Hiv²]-CbA250300450280220>1000
[L-Hiv², L-MeAla¹¹]-CbA800950>1000750600>1000

IC₅₀/CC₅₀ values represent the concentration of the compound that inhibits 50% of cell viability/growth. Data are presented as mean ± standard deviation where available.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by directly targeting the Sec61α subunit of the Sec61 protein translocon in the endoplasmic reticulum (ER) membrane. This interaction blocks the entry of newly synthesized secretory and membrane proteins into the ER, leading to a cascade of cellular events including ER stress, the unfolded protein response (UPR), and ultimately, apoptosis. The differential activity of its stereoisomers is attributed to their altered binding affinity and selectivity for different client proteins of the Sec61 translocon.

CoibamideA_Pathway cluster_Cell Cancer Cell cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm Coibamide_A This compound Sec61 Sec61 Translocon Coibamide_A->Sec61 Inhibition Protein_Folding Protein Folding & Maturation Sec61->Protein_Folding Protein Entry ER_Stress ER Stress / UPR Sec61->ER_Stress Blocked Translocation Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide Ribosome->Nascent_Polypeptide Translation Nascent_Polypeptide->Sec61 Translocation Autophagy Autophagy ER_Stress->Autophagy Apoptosis Apoptosis ER_Stress->Apoptosis Cell_Death Cell Death Autophagy->Cell_Death Apoptosis->Cell_Death

Caption: Signaling pathway of this compound in cancer cells.

Experimental Workflows

The following diagram outlines a typical experimental workflow for comparing the cytotoxic and mechanistic effects of this compound stereoisomers.

Experimental_Workflow cluster_workflow Comparative Analysis of this compound Stereoisomers cluster_assays Cellular Assays start Cancer Cell Culture (e.g., Glioblastoma, GSCs) treatment Treatment with This compound Stereoisomers (Concentration Gradient) start->treatment viability Cell Viability Assay (MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Caspase-Glo) treatment->apoptosis protein_exp Protein Expression (Immunoblotting for Sec61 client proteins, ER stress markers) treatment->protein_exp data_analysis Data Analysis (IC50/CC50 Determination, Statistical Analysis) viability->data_analysis apoptosis->data_analysis protein_exp->data_analysis conclusion Conclusion on Differential Effects and Structure-Activity Relationship data_analysis->conclusion

Caption: Experimental workflow for comparing this compound stereoisomers.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of this compound stereoisomers are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound and its stereoisomers

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or its stereoisomers for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • This compound and its stereoisomers

    • CellTiter-Glo® Reagent

    • Opaque-walled 96-well plates

    • Luminometer

  • Protocol:

    • Plate cells in an opaque-walled 96-well plate as described for the MTT assay.

    • Treat cells with the compounds for the desired duration.

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Determine cell viability and IC₅₀ values as described above.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.

  • Materials:

    • Treated and control cells in 96-well plates

    • Caspase-Glo® 3/7 Reagent

    • Opaque-walled 96-well plates

    • Luminometer

  • Protocol:

    • Prepare cells and treat them with this compound stereoisomers as for the viability assays.

    • Equilibrate the plate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence of each sample with a luminometer.

    • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Immunoblotting

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Materials:

    • Treated and control cell lysates

    • Laemmli sample buffer

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Sec61α, BiP/GRP78, CHOP, cleaved caspase-3)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse treated and control cells and determine protein concentration.

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities to determine changes in protein expression levels.

References

A Comparative Analysis of Coibamide A's Inhibition of VEGFA/VEGFR2 Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Coibamide A's efficacy in inhibiting the VEGFA/VEGFR2 signaling pathway against established inhibitors, Sunitinib and Sorafenib. The information presented is supported by experimental data and detailed protocols to assist in research and development efforts.

Introduction

Vascular Endothelial Growth Factor A (VEGFA) and its receptor, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), are key mediators of angiogenesis, the formation of new blood vessels. This signaling pathway is a critical target in cancer therapy, as tumors rely on angiogenesis for growth and metastasis. This compound, a cytotoxic depsipeptide isolated from a rare cyanobacterium, has emerged as a potent anti-cancer agent with a unique mechanism of action that includes the inhibition of VEGFA secretion and the selective reduction of VEGFR2 expression.[1] This guide offers a comparative overview of this compound's activity alongside the well-established multi-kinase inhibitors, Sunitinib and Sorafenib, which are known to target VEGFR2.

Quantitative Comparison of Inhibitor Activity

The following table summarizes the available quantitative data on the inhibitory activities of this compound, Sunitinib, and Sorafenib. It is important to note that while IC50 values provide a standardized measure of inhibitory concentration, the data for this compound's direct inhibition of VEGFA secretion and VEGFR2 expression is currently reported in terms of potent activity at low nanomolar concentrations rather than a specific IC50 value.

Inhibitor Target Inhibitory Concentration Cell Lines/System
This compound VEGFA SecretionLow nM potency[1][2]U87-MG glioblastoma, MDA-MB-231 breast cancer cells[1]
VEGFR2 ExpressionSelective decrease at 30 nM[3]Human Umbilical Vein Endothelial Cells (HUVECs)[3]
Cytotoxicity (as an indicator of potency)IC50 = 2.6 nMH-460 human lung cancer cells[4]
Cytotoxicity (as an indicator of potency)IC50 = 2.8 nMMDA-MB-231 breast cancer cells[4]
Sunitinib VEGFR2 Kinase ActivityIC50 = 80 nM[5][6]Cell-free assays[5][6]
Sorafenib VEGFR2 Kinase ActivityIC50 = 90 nM[5]Cell-free assays[5]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

VEGFA_VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFA VEGFA VEGFR2 VEGFR2 VEGFA->VEGFR2 Binding P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Ras Ras P_VEGFR2->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis CoibamideA This compound CoibamideA->VEGFA Inhibits Secretion CoibamideA->VEGFR2 Reduces Expression Sunitinib_Sorafenib Sunitinib / Sorafenib Sunitinib_Sorafenib->P_VEGFR2 Inhibits Kinase Activity

Caption: VEGFA/VEGFR2 signaling pathway and points of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_vegfa_assay VEGFA Secretion Analysis cluster_vegfr2_assay VEGFR2 Expression Analysis start Seed Cancer Cells (e.g., U87-MG, MDA-MB-231) or Endothelial Cells (HUVEC) treatment Treat with this compound, Sunitinib, or Sorafenib (various concentrations) start->treatment collect_supernatant Collect Cell Culture Supernatant treatment->collect_supernatant lyse_cells Lyse Cells to Extract Proteins treatment->lyse_cells elisa Perform VEGFA ELISA collect_supernatant->elisa analyze_vegfa Quantify VEGFA Concentration elisa->analyze_vegfa western_blot Perform Western Blot for VEGFR2 lyse_cells->western_blot analyze_vegfr2 Quantify VEGFR2 Protein Levels western_blot->analyze_vegfr2

Caption: Experimental workflow for validating inhibitor effects.

Experimental Protocols

Quantification of Secreted VEGFA by ELISA

This protocol provides a general framework for measuring VEGFA levels in cell culture supernatants using a sandwich ELISA kit.

Materials:

  • Human VEGFA ELISA Kit (e.g., Abcam ab119566 or similar)[7]

  • Cell culture supernatant from treated and control cells

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.[7] Cell culture supernatants should be centrifuged to remove any cellular debris.[8]

  • Coating: The provided 96-well plates are pre-coated with a capture antibody specific for human VEGFA.

  • Sample and Standard Incubation: Add 100 µL of standards and cell culture supernatant samples to the appropriate wells. Cover the plate and incubate at room temperature for the time specified in the kit manual (typically 2 hours).[9]

  • Washing: Aspirate the contents of the wells and wash each well 4-5 times with the provided wash buffer.[8]

  • Detection Antibody: Add 100 µL of the biotin-conjugated anti-human VEGFA detection antibody to each well. Cover and incubate at room temperature.[7]

  • Washing: Repeat the washing step as described in step 4.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well. Cover and incubate at room temperature.[7]

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature until a color change is observed.[8]

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[8]

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of VEGFA in the samples.

Analysis of VEGFR2 Expression by Western Blot

This protocol outlines the steps for detecting and quantifying VEGFR2 protein levels in cell lysates.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

  • Primary antibody: Rabbit anti-VEGFR2 antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel. A 7% gel is often used for the high molecular weight VEGFR2 protein.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-VEGFR2 antibody diluted in blocking buffer overnight at 4°C or for 2 hours at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 7.

  • Detection: Apply the ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensity for VEGFR2 and a loading control (e.g., GAPDH or β-actin) using densitometry software. Normalize the VEGFR2 signal to the loading control to determine the relative expression levels.

Conclusion

This compound demonstrates a distinct and potent mechanism for inhibiting the VEGFA/VEGFR2 pathway by reducing both the ligand (VEGFA) and its receptor (VEGFR2).[1] This dual action contrasts with the kinase-centric inhibition of Sunitinib and Sorafenib. While direct IC50 comparisons for VEGFA/VEGFR2 inhibition by this compound require further investigation, its low nanomolar cytotoxicity and observed effects on this crucial angiogenic pathway highlight its potential as a valuable tool for cancer research and a promising candidate for further therapeutic development. The provided experimental protocols offer a foundation for researchers to independently validate and expand upon these findings.

References

Safety Operating Guide

Proper Disposal Procedures for Coibamide A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Coibamide A is a potent antiproliferative and cytotoxic agent.[1][2] As of this writing, a specific Safety Data Sheet (SDS) with official disposal instructions for this compound is not publicly available. Therefore, it must be handled and disposed of following established safety protocols for cytotoxic and antineoplastic drugs.[3][4] All procedures must be conducted in compliance with local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Due to its cytotoxic nature, all handling and disposal of this compound require stringent safety measures to prevent exposure to personnel and the environment.[4][5]

Personal Protective Equipment (PPE): Personnel must wear appropriate PPE when handling this compound waste.[4][6] This includes, but is not limited to:

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves.[6]

  • Gown: A disposable, impermeable, long-sleeved gown.[7]

  • Eye Protection: Safety goggles or a face shield.[6][7]

  • Respiratory Protection: A fit-tested respirator may be required depending on the form of the compound (e.g., powder) and the specific procedure.

All PPE used during the handling of this compound should be considered contaminated and disposed of as cytotoxic waste.[7]

II. Chemical and Physical Properties

While a comprehensive SDS is unavailable, the following data has been compiled from scientific literature.

PropertyValueSource
Chemical Formula C₆₅H₁₁₀N₁₀O₁₆[1][8]
Molar Mass 1287.65 g·mol⁻¹[8][9]
Appearance Colorless oil[1]
CAS Number 1029227-48-2[8][9]
Biological Activity Potent antiproliferative and cytotoxic[1][2]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound waste must follow the "purple stream" protocol for cytotoxic waste.[6] This ensures that the waste is segregated, clearly identified, and handled only by trained personnel.

Step 1: Segregation of Waste

Immediately after use, segregate all materials that have come into contact with this compound from other laboratory waste streams.[4] This includes:

  • Unused or expired this compound.

  • Contaminated labware (e.g., pipette tips, vials, flasks).

  • Contaminated sharps (e.g., needles, syringes, blades).

  • Contaminated PPE.

  • Spill cleanup materials.

Step 2: Packaging and Labeling

Proper packaging is critical to prevent leaks and exposure.

  • Non-Sharp Waste:

    • Place all non-sharp, contaminated items (e.g., gloves, gowns, bench paper, vials) into a designated, leak-proof, purple cytotoxic waste bag or a rigid yellow container with a purple lid.[3][6]

    • For added safety, double-bagging may be advisable depending on local policy.[6]

    • Securely seal the bag or container.

    • Label the container clearly with the cytotoxic hazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."[4]

  • Contaminated Sharps:

    • Place all contaminated sharps directly into a designated, puncture-proof, purple-lidded sharps container.[3][7]

    • Do not overfill the sharps container.

    • Permanently lock the container when it is full.

  • Liquid Waste:

    • Aqueous solutions containing this compound should not be disposed of down the drain.[10]

    • Collect all liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be marked as "Cytotoxic Waste" and list the chemical contents.

  • Empty Containers:

    • Empty containers that held this compound are still considered hazardous.

    • These containers must be triple-rinsed with a suitable solvent.[11]

    • The rinsate must be collected and disposed of as liquid cytotoxic waste.[11]

    • After triple-rinsing, the container can be disposed of as non-sharp cytotoxic waste.

Step 3: Storage

Store all sealed and labeled cytotoxic waste containers in a secure, designated area away from general lab traffic. This area should be clearly marked with warning signs.

Step 4: Final Disposal

Cytotoxic waste must be disposed of as hazardous waste.[3]

  • Arrange for pickup and transport by a certified hazardous waste management contractor.

  • The waste must be accompanied by a hazardous waste consignment note.[3]

  • The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration at a permitted treatment facility.[3]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

CoibamideA_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Segregation & Packaging cluster_disposal Final Disposal start This compound Use waste_generated Contaminated Material (PPE, Labware, Sharps, Liquid) start->waste_generated Generates sharps Sharps Waste (Needles, Blades) non_sharps Non-Sharp Waste (Gloves, Vials) liquid Liquid Waste (Solutions, Rinsate) sharps_container Purple-Lidded Sharps Container sharps->sharps_container Place in waste_bag Purple Cytotoxic Waste Bag/Container non_sharps->waste_bag Place in liquid_container Sealed Hazardous Waste Container liquid->liquid_container Collect in storage Secure Storage Area sharps_container->storage waste_bag->storage liquid_container->storage pickup Certified Waste Hauler Pickup storage->pickup Arrange incineration High-Temperature Incineration pickup->incineration Transport for

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling Coibamide A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of Coibamide A, a potent cytotoxic marine-derived depsipeptide. Due to its high cytotoxicity, strict adherence to the following protocols is mandatory to ensure personnel safety and prevent environmental contamination. These guidelines are based on best practices for handling highly potent cytotoxic compounds in a research setting. A specific Safety Data Sheet (SDS) for this compound is not currently available; therefore, these recommendations are derived from its known biological activity and the general principles of handling hazardous chemicals.

Hazard Assessment and Engineering Controls

This compound is a highly potent antiproliferative agent, exhibiting cytotoxicity against various cancer cell lines at nanomolar and sub-nanomolar concentrations.[1] All handling of this compound, especially in its powdered form or when preparing solutions, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a fume hood with appropriate filtration to prevent inhalation of aerosolized particles.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required at all times when handling this compound. The following table summarizes the minimum required PPE.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Lab Coat/Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from splashes and spills.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes of solutions containing this compound.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Prevents inhalation of aerosolized powder or droplets, especially during weighing and solution preparation.

Quantitative Toxicity and Stability Data

ParameterValueCell Line/ConditionsSource
EC50 28.8 ± 8.4 nMU87-MG glioblastoma cellsNot specified
EC50 96.2 ± 23 nMSF-295 glioblastoma cellsNot specified
GI50 0.4 - 7.6 nMNCI-60 cancer cell line panelNot specified
In Vivo Efficacy 0.3 mg/kgNude mouse xenograft model (U87-MG)[1]
Chemical Stability Susceptible to hydrolysisGeneral for depsipeptides[2][3]

Note on Stability: this compound is a cyclic depsipeptide. Depsipeptides are known to be susceptible to hydrolysis, particularly at the ester linkage, under acidic or alkaline conditions.[2][3] Therefore, it is recommended to store this compound in a desiccated environment at -20°C or below and to prepare solutions fresh for each experiment. Solutions should be prepared in a neutral pH buffer unless otherwise required by the experimental protocol.

Experimental Protocols: Safe Handling Workflow

Adherence to a strict, step-by-step workflow is critical for the safe handling of this compound.

4.1. Preparation and Weighing:

  • Don all required PPE as specified in the table above.

  • Perform all weighing operations within a certified Class II BSC or a powder containment hood.

  • Use dedicated spatulas and weighing papers.

  • Carefully transfer the weighed this compound to a sealed container for transport to the dissolution area.

  • Decontaminate all surfaces of the weighing area with an appropriate cleaning agent (e.g., 70% ethanol followed by a surface decontaminant).

4.2. Solubilization:

  • Conduct all solubilization procedures within a certified Class II BSC.

  • Use a closed-system transfer device (CSTD) if available to minimize aerosol generation.

  • Slowly add the solvent to the vial containing the lyophilized this compound to avoid splashing.

  • Gently vortex or sonicate to ensure complete dissolution.

4.3. Administration (In Vitro/In Vivo):

  • For in vitro studies, add the this compound solution to cell cultures within the BSC.

  • For in vivo studies, use safety-engineered needles and syringes. All animal handling procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and should be performed in a designated area.

Disposal Plan

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.

  • Solid Waste: Used gloves, gowns, weighing papers, and other contaminated disposable materials should be placed in a designated, clearly labeled, puncture-proof cytotoxic waste container.

  • Liquid Waste: Unused solutions containing this compound and contaminated media should be collected in a clearly labeled, sealed waste container. This waste must be disposed of through the institution's hazardous chemical waste program, typically via incineration.

  • Sharps: All needles and syringes used for handling this compound must be disposed of in a designated sharps container for cytotoxic waste.

Mandatory Visualizations

The following diagrams illustrate the essential workflows and relationships for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_sol Solubilization cluster_admin Administration cluster_disposal Disposal Prep Don PPE Weigh Weigh this compound in BSC Prep->Weigh Solid_Waste Solid Waste Prep->Solid_Waste Solubilize Dissolve in BSC Weigh->Solubilize Transport in sealed container Admin_vitro In Vitro Solubilize->Admin_vitro Admin_vivo In Vivo Solubilize->Admin_vivo Solubilize->Solid_Waste Liquid_Waste Liquid Waste Admin_vitro->Liquid_Waste Admin_vivo->Solid_Waste Sharps_Waste Sharps Waste Admin_vivo->Sharps_Waste

Caption: Workflow for the safe handling of this compound from preparation to disposal.

PPE_Requirements cluster_ppe Required Personal Protective Equipment CoibamideA Handling this compound Gloves Double Nitrile Gloves (Chemotherapy-rated) CoibamideA->Gloves Gown Disposable Gown (Solid-front, back-closing) CoibamideA->Gown Eye Chemical Splash Goggles or Face Shield CoibamideA->Eye Respirator N95 or higher Respirator CoibamideA->Respirator

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Coibamide A
Reactant of Route 2
Coibamide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.